molecular formula C40H50N8O12S B15562304 Napsamycin B

Napsamycin B

Cat. No.: B15562304
M. Wt: 866.9 g/mol
InChI Key: UTIFRWPUJPPZEZ-UHFFFAOYSA-N
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Description

Napsamycin B is a peptide.
isolated from Streptomyces;  structure in first source

Properties

Molecular Formula

C40H50N8O12S

Molecular Weight

866.9 g/mol

IUPAC Name

2-[[1-[[1-[[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C40H50N8O12S/c1-20-27-9-8-25(50)16-23(27)17-29(42-20)36(55)47(3)21(2)33(35(54)41-19-26-18-31(51)37(60-26)48-12-10-32(52)45-40(48)59)46-34(53)28(11-13-61-4)43-39(58)44-30(38(56)57)15-22-6-5-7-24(49)14-22/h5-10,12,14,16,19-21,28-31,33,37,42,49-51H,11,13,15,17-18H2,1-4H3,(H,41,54)(H,46,53)(H,56,57)(H2,43,44,58)(H,45,52,59)

InChI Key

UTIFRWPUJPPZEZ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery of Napsamycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of Napsamycin B, a chlorinated ansamycin (B12435341) antibiotic derived from Streptomyces sp..

Introduction

This compound is a member of the ansamycin class of antibiotics, characterized by a macrocyclic lactam ring. It was first isolated from Streptomyces sp. and is structurally distinguished as the 30-chloro derivative of Napsamycin C[1][2]. Like other members of the napsamycin and mureidomycin families, it exhibits potent antibacterial activity, particularly against Pseudomonas species[1]. Its mechanism of action involves the inhibition of bacterial translocase I, a critical enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.

Data Presentation

Table 1: Fermentation Parameters and Yield of this compound from Streptomyces sp.

ParameterValueReference
Producing Strain Streptomyces sp. HIL Y-82,11372[1]
Fermentation Medium Soybean Meal, Glucose, MineralsRepresentative
Incubation Temperature 28°CRepresentative
Fermentation Time 7 daysRepresentative
Extraction Solvent Ethyl Acetate (B1210297)Representative
Purification Method Silica (B1680970) Gel Chromatography, HPLCRepresentative
Final Yield Data not available-

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Napsamycins are noted for their potent activity against Pseudomonas species. The following is a representative table of expected MIC values.

Bacterial StrainMIC (µg/mL)Reference
Pseudomonas aeruginosa ATCC 278531 - 8Representative
Escherichia coli ATCC 25922> 64Representative
Staphylococcus aureus ATCC 29213> 64Representative
Enterococcus faecalis ATCC 29212> 64Representative
Clinical Isolate of P. aeruginosa2 - 16Representative

Experimental Protocols

The following are detailed, representative methodologies for the key experiments involved in the discovery and characterization of this compound.

Fermentation of Streptomyces sp. HIL Y-82,11372
  • Inoculum Preparation: A well-sporulated culture of Streptomyces sp. HIL Y-82,11372 is used to inoculate a seed medium (e.g., 100 mL of Tryptic Soy Broth in a 250 mL flask). The culture is incubated at 28°C for 48-72 hours on a rotary shaker (220 rpm).

  • Production Fermentation: The seed culture (5% v/v) is transferred to a production medium (e.g., containing soybean meal, glucose, CaCO₃, and trace elements). Fermentation is carried out in baffled flasks at 28°C with continuous agitation for 7-10 days.

  • Monitoring: The production of this compound is monitored periodically by extracting a small sample of the broth with ethyl acetate and analyzing the extract by High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound
  • Extraction: The whole fermentation broth is harvested and extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the components based on polarity.

  • Preparative HPLC: Fractions showing antibacterial activity are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to yield pure this compound.

Structure Elucidation
  • Spectroscopic Analysis: The structure of the purified this compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry. The spectra are compared with those of known naphthomycins, such as Naphthomycin A and C, to identify structural similarities and differences[2].

    • UV-Visible Spectroscopy: To identify the chromophore present in the molecule.

Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strains: A panel of clinically relevant bacteria, including Gram-positive and Gram-negative strains, are used.

  • Broth Microdilution Method: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations

Logical Workflow for this compound Discovery

cluster_0 Discovery Phase cluster_1 Production & Isolation cluster_2 Characterization Strain Isolation Strain Isolation Screening for Antibacterial Activity Screening for Antibacterial Activity Strain Isolation->Screening for Antibacterial Activity Fermentation Fermentation Screening for Antibacterial Activity->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Purification->Structure Elucidation (NMR, MS) Biological Activity (MIC) Biological Activity (MIC) Structure Elucidation (NMR, MS)->Biological Activity (MIC) Lead Compound Lead Compound Biological Activity (MIC)->Lead Compound

Caption: A logical workflow for the discovery of this compound.

Simplified Napsamycin Biosynthetic Pathway

cluster_0 Precursor Supply cluster_1 Core Assembly cluster_2 Post-Assembly Modification Primary Metabolism Primary Metabolism Amino Acids Amino Acids Primary Metabolism->Amino Acids Polyketide Precursors Polyketide Precursors Primary Metabolism->Polyketide Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino Acids->NRPS PKS Polyketide Synthase (PKS) Polyketide Precursors->PKS Hybrid PKS-NRPS Assembly Hybrid PKS-NRPS Assembly NRPS->Hybrid PKS-NRPS Assembly PKS->Hybrid PKS-NRPS Assembly Tailoring Enzymes Tailoring Enzymes Hybrid PKS-NRPS Assembly->Tailoring Enzymes Halogenation Halogenation Tailoring Enzymes->Halogenation Glycosylation Glycosylation Tailoring Enzymes->Glycosylation This compound This compound Halogenation->this compound

References

Unlocking Nature's Pharmacy: A Technical Guide to the Identification of the Napsamycin B Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napsamycins are potent uridylpeptide antibiotics that inhibit bacterial translocase I, a critical enzyme in the biosynthesis of peptidoglycan, making them attractive candidates for novel antibacterial drug development.[1] This technical guide provides an in-depth overview of the core methodologies and bioinformatic strategies employed in the identification and characterization of the Napsamycin B biosynthetic gene cluster (BGC). We detail the experimental protocols, from initial genome mining and cosmid library screening to heterologous expression and metabolic analysis, that successfully elucidated the genetic blueprint for this complex natural product. Furthermore, this guide presents a comprehensive analysis of the identified genes and proposes a model for the nonlinear, non-ribosomal peptide synthetase (NRPS)-like biosynthetic pathway. Visualizations of key experimental workflows and the proposed biosynthetic pathway are provided to facilitate a deeper understanding of the logical and molecular processes involved.

Introduction to this compound

This compound belongs to the mureidomycin family of uridylpeptide antibiotics.[1] These natural products are characterized by a unique chemical scaffold comprising a peptide backbone linked to a 5'-amino-3'-deoxyuridine moiety via an unusual enamide bond. The peptide core itself is notable for containing non-proteinogenic amino acids, such as N-methyl diaminobutyric acid and m-tyrosine, as well as a ureido group and a methionine residue.[1] The primary biological activity of napsamycins stems from their potent and specific inhibition of the bacterial enzyme translocase I (MraY), which is essential for the formation of Lipid I, a key intermediate in the construction of the bacterial cell wall.[1] This targeted mechanism of action makes the napsamycin scaffold a compelling starting point for the development of new antibiotics, particularly in an era of rising antimicrobial resistance.

Methodologies for Gene Cluster Identification

The identification of the napsamycin biosynthetic gene cluster was achieved through a multi-step process combining comparative genomics, molecular biology, and bioinformatic analysis. The overall workflow is depicted below.

experimental_workflow cluster_discovery Discovery Phase cluster_analysis Analysis & Verification Phase genome_mining Genome Mining: Identify putative uridylpeptide BGC in S. roseosporus pcr_probe PCR Probe Design: Target conserved genes (e.g., NRPS, DABA synthase) genome_mining->pcr_probe library_screening Library Screening: Hybridize PCR probes to cosmid library pcr_probe->library_screening cosmid_library Cosmid Library Construction: Streptomyces sp. DSM5940 genomic DNA cosmid_library->library_screening positive_clone Isolate & Sequence Positive Cosmid Clones library_screening->positive_clone annotation Sequence Annotation: Identify ORFs and predict gene functions positive_clone->annotation heterologous_expression Heterologous Expression: Clone BGC into S. coelicolor M1154 annotation->heterologous_expression metabolite_analysis Metabolite Analysis: LC-ESI-MS/MS of culture extracts heterologous_expression->metabolite_analysis confirmation Confirmation: Detection of Napsamycins and Mureidomycins metabolite_analysis->confirmation

Figure 1: Experimental workflow for BGC identification.
Experimental Protocols

The initial step involved a "genome mining" approach, leveraging sequence similarity to known antibiotic BGCs.

  • Protocol:

    • Database Search: A putative uridylpeptide biosynthetic gene cluster was first identified in the sequenced genome of Streptomyces roseosporus NRRL15998 through bioinformatic searches (e.g., BLAST) for genes encoding enzymes typically involved in uridylpeptide synthesis.[1]

    • Probe Selection: Conserved regions within genes predicted to be involved in the biosynthesis of key structural moieties, such as non-ribosomal peptide synthetase (NRPS) domains and enzymes for diaminobutyric acid (DABA) synthesis, were selected as targets for PCR probe design.

    • Primer Design: Degenerate PCR primers were designed based on the conserved amino acid sequences of these target enzymes.

    • Probe Amplification & Labeling: The designed primers were used in a PCR reaction with S. roseosporus NRRL15998 genomic DNA as the template. The resulting PCR products were purified and labeled (e.g., with digoxigenin) to create hybridization probes.

A genomic library of the napsamycin-producing organism, Streptomyces sp. DSM5940, was created to isolate the full gene cluster.

  • Protocol:

    • Genomic DNA Isolation: High-molecular-weight genomic DNA was isolated from a culture of Streptomyces sp. DSM5940.

    • Partial Digestion: The genomic DNA was partially digested with a restriction enzyme (e.g., Sau3AI) to generate large fragments in the 30-40 kb range.

    • Ligation: The DNA fragments were ligated into a suitable cosmid vector (e.g., pSuperCos1).

    • Packaging and Transduction: The ligated DNA was packaged into lambda phage particles in vitro and used to transfect an E. coli host strain.

    • Library Plating: The transfected E. coli were plated on selective media to generate a library of colonies, with each colony containing a specific 30-40 kb fragment of the Streptomyces genome.

    • Colony Hybridization: The cosmid library was replicated onto nylon membranes and screened by hybridization with the labeled PCR probes generated in the previous step.

    • Positive Clone Identification: Colonies that showed a positive hybridization signal were selected for further analysis.

To confirm the function of the identified gene cluster, it was expressed in a well-characterized host organism.

  • Protocol:

    • Cosmid Subcloning: The identified cosmid containing the putative napsamycin BGC was introduced into an E. coli donor strain (e.g., ET12567 containing pUZ8002) for conjugation.

    • Intergeneric Conjugation: The cosmid was transferred from the E. coli donor to the heterologous expression host, Streptomyces coelicolor M1154, via conjugation. S. coelicolor M1154 is an engineered strain optimized for the production of secondary metabolites.

    • Cultivation: The resulting S. coelicolor exconjugants were cultivated in a suitable production medium.

    • Metabolite Extraction: The culture broth was harvested, and metabolites were extracted using an organic solvent (e.g., ethyl acetate).

    • LC-ESI-MS/MS Analysis: The crude extract was analyzed by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The resulting mass spectra and fragmentation patterns were compared to authentic standards of napsamycins and related mureidomycins to confirm their production by the heterologous host.

The this compound Biosynthetic Gene Cluster

Annotation of the sequenced cosmid DNA from Streptomyces sp. DSM5940 revealed a contiguous gene cluster spanning approximately 35 kb, containing 29 open reading frames (ORFs) designated npsA through npsV. These genes are proposed to be involved in the biosynthesis of the napsamycin precursors, their assembly, regulation of the pathway, and self-resistance. The functions of these genes, as predicted by homology to proteins in public databases, are summarized in the table below.

GenePredicted Function/Protein FamilyRole in Napsamycin Biosynthesis
Precursor Supply & Modification
npsGm-Tyr biosynthesis proteinSynthesis of the non-proteinogenic amino acid m-tyrosine
npsHSAM-dependent methyltransferaseN-methylation of the diaminobutyric acid (DABA) precursor
npsIAspartate-semialdehyde dehydrogenasePrecursor biosynthesis
npsJAcyl-CoA dehydrogenase-like proteinPrecursor biosynthesis / modification
npsKArgininosuccinate lyase-like proteinPart of the DABA biosynthesis pathway
npsLPLP-dependent aminotransferasePart of the DABA biosynthesis pathway
npsMCarbamoylphosphate synthase-like proteinSynthesis of the ureido group precursor
npsUDihydrodipicolinate reductase-like proteinReduction of the uracil (B121893) moiety
Peptide Assembly (Non-Linear NRPS)
npsCThiolation (T) domain proteinCarrier protein for amino acid activation and transport
npsDCondensation (C) domain proteinCatalyzes peptide bond formation
npsEAdenylation (A) domain proteinRecognizes and activates a specific amino acid
npsFA-T didomain proteinActivates and tethers an amino acid
npsOC-A-T tridomain proteinA complete NRPS module for one amino acid incorporation
npsP1-P8Small hypothetical proteinsPossible roles in protein-protein interactions or transport
npsQThioesterase (TE) domain proteinReleases the final peptide product from the NRPS complex
npsRA-T didomain proteinActivates and tethers an amino acid
npsSCondensation (C) domain proteinCatalyzes peptide bond formation
Tailoring & Other Functions
npsAMbtH-like proteinAccessory protein, often required for NRPS function
npsBN-acetyltransferaseN-acetylation of the final product (in mureidomycins)
npsNUridyltransferase-like proteinAttachment of the uridine (B1682114) moiety
npsTCytochrome P450 monooxygenasePotential tailoring/oxidation reactions
npsVABC transporter-like proteinPutative export/resistance protein
Regulation
npsP2Transcriptional regulatorControls the expression of the gene cluster

Table 1: Genes and their putative functions in the this compound biosynthetic gene cluster. Data compiled from MIBiG accession BGC0000950 and Kaysser et al., 2011.

Proposed this compound Biosynthesis Pathway

The analysis of the nps gene cluster suggests that the napsamycin peptide core is assembled by a "nonlinear" or "dissociated" non-ribosomal peptide synthetase (NRPS) system. Unlike canonical NRPS systems where large, multi-modular enzymes assemble the peptide chain in a linear fashion, the napsamycin pathway appears to utilize several discrete, single- or di-domain proteins that must interact to carry out the synthesis.

A proposed logical flow for the biosynthesis is presented below. This model is based on the predicted functions of the encoded enzymes and the known structure of this compound.

biosynthesis_pathway cluster_precursors Precursor Synthesis cluster_assembly Non-Linear NRPS Assembly cluster_final Final Product Assembly tyr Tyrosine npsG npsG tyr->npsG met Methionine A_domain Adenylation (A) (npsE, npsF, npsO, npsR) Activates Amino Acid met->A_domain daba_pre Threonine/ Aspartate npsHKL npsH, npsK, npsL daba_pre->npsHKL uracil_pre Uracil Precursor npsU npsU uracil_pre->npsU carbamoyl_p Carbamoyl-P npsM npsM carbamoyl_p->npsM mTyr m-Tyrosine npsG->mTyr nmDABA N-Me-DABA npsHKL->nmDABA reduced_uracil Reduced Uracil npsU->reduced_uracil ureido Ureido Group npsM->ureido mTyr->A_domain nmDABA->A_domain uridine_moiety Uridine Moiety reduced_uracil->uridine_moiety ureido->A_domain T_domain Thiolation (T) (npsC, npsF, npsO, npsR) Tethers Amino Acid via Thioester A_domain->T_domain Loads C_domain Condensation (C) (npsD, npsO, npsS) Forms Peptide Bond T_domain->C_domain Presents C_domain->C_domain Elongates TE_domain Thioesterase (TE) (npsQ) Releases Peptide Chain C_domain->TE_domain Final transfer peptide_core Assembled Peptide Core TE_domain->peptide_core npsN_T Tailoring Enzymes (npsN, npsT) peptide_core->npsN_T uridine_moiety->npsN_T NapsamycinB This compound npsN_T->NapsamycinB

Figure 2: Proposed biosynthetic pathway for this compound.

The biosynthesis is initiated by the production of the necessary non-proteinogenic precursors. The peptide backbone is then assembled on a multi-protein NRPS complex. Discrete adenylation (A) domains (encoded by npsE, npsF, npsO, npsR) select and activate the specific amino acid substrates (m-Tyr, Met, N-Me-DABA, etc.). These activated amino acids are then transferred to thiolation (T) or peptidyl carrier protein (PCP) domains (npsC, npsF, npsO, npsR). A series of condensation (C) domains (npsD, npsO, npsS) catalyze the formation of peptide bonds, elongating the peptide chain. Finally, a thioesterase (TE) domain (npsQ) is proposed to release the fully assembled peptide core. In subsequent steps, tailoring enzymes, including a putative uridyltransferase (npsN), attach the modified uridine sugar moiety to complete the this compound structure.

Quantitative Data Summary

At present, there is a lack of publicly available quantitative data regarding the this compound biosynthetic pathway. Key metrics such as the production titers from the native and heterologous hosts, the specific activity of the biosynthetic enzymes, and the kinetic parameters of the NRPS domains have not been reported in the primary literature reviewed for this guide. The verification of the gene cluster's function has been based on the qualitative detection of the final products via LC-MS/MS.

Conclusion

The identification of the this compound biosynthetic gene cluster is a prime example of how modern genome mining techniques can be effectively utilized to unlock the genetic basis for the production of complex, medically relevant natural products. The discovery of a nonlinear NRPS system for its assembly opens up new avenues for combinatorial biosynthesis and bioengineering to create novel derivatives with potentially improved therapeutic properties. The detailed methodologies and the elucidated gene cluster presented in this guide provide a foundational framework for researchers in natural product synthesis and drug development to further explore and exploit this fascinating family of antibiotics. Future work focusing on the biochemical characterization of the individual nps enzymes will be crucial for fully understanding the intricate molecular logic of napsamycin biosynthesis and for rationally engineering the pathway.

References

An In-depth Guide to the Chemical Structure and Stereochemistry of Napsamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycin B is a member of the uridylpeptide class of antibiotics, which also includes the mureidomycins and pacidamycins. These natural products are potent inhibitors of bacterial translocase I (MraY), an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This mode of action makes them attractive candidates for the development of new antibacterial agents, particularly against Gram-negative pathogens like Pseudomonas aeruginosa.[3] While the general structural scaffold of the napsamycin family is known, detailed structural information for each individual member, including this compound, is not always readily available in the public domain. This guide provides a comprehensive overview of the deduced chemical structure and stereochemistry of this compound, based on available data for its close analogs.

Chemical Structure of this compound

The definitive, experimentally determined structure of this compound has not been published in detail. However, based on its molecular formula and the well-characterized structures of its congeners, Napsamycin C and D, as well as the closely related mureidomycins, a highly probable structure can be proposed.[3][4]

Napsamycins are complex molecules consisting of a modified uridine (B1682114) nucleoside linked to a peptide backbone.[1] The core components include:

  • A 5'-amino-3'-deoxyuridine moiety.

  • An unusual non-proteinogenic amino acid, N-methyl-2,3-diaminobutyric acid (N-methyl-DABA), which forms an enamide linkage with the uridine sugar.[5][6]

  • A peptide chain that typically includes methionine and non-proteinogenic aromatic amino acids.[7]

  • A key distinction between napsamycins and mureidomycins is the nature of the N-terminal amino acid. In mureidomycins, it is typically m-tyrosine, whereas in napsamycins, it is a bicyclic derivative, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Htia).[3]

By comparing the molecular formulas of the known napsamycins, we can deduce the specific features of this compound.

Compound Molecular Formula
Napsamycin AC39H48N8O12S1
This compound C40H50N8O12S1
Napsamycin CC39H50N8O12S1
Napsamycin DC40H52N8O12S1

From this data, it can be inferred that this compound and D are closely related, with this compound having two fewer hydrogen atoms. This difference is most likely due to the presence of an unsaturated uracil (B121893) ring in this compound, in contrast to a dihydrouracil (B119008) (saturated) ring in Napsamycin D, a common variation in this class of antibiotics.[7]

Based on this evidence, the proposed chemical structure of this compound is presented below.

Napsamycin_B_Stereochemistry A more detailed 2D structure would be placed here, with wedges and dashes to indicate stereochemistry at each chiral center. NapsB NapsB Elucidation_Workflow Fermentation Fermentation of Streptomyces sp. Extraction Extraction of Crude Product Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound HRMS High-Resolution Mass Spectrometry Pure_Compound->HRMS NMR 1D and 2D NMR Spectroscopy Pure_Compound->NMR Hydrolysis Acid Hydrolysis Pure_Compound->Hydrolysis Formula Molecular Formula HRMS->Formula Connectivity Structural Connectivity NMR->Connectivity Amino_Acids Constituent Amino Acids Hydrolysis->Amino_Acids Final_Structure Complete Chemical Structure Formula->Final_Structure Connectivity->Final_Structure Chiral_Analysis Chiral Chromatography / Derivatization Amino_Acids->Chiral_Analysis Stereochemistry Absolute Stereochemistry Chiral_Analysis->Stereochemistry Stereochemistry->Final_Structure

References

Napsamycin B: A Technical Guide to its Mechanism of Action as a Translocase I Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napsamycin B, a member of the uridylpeptide class of antibiotics, represents a promising candidate in the ongoing search for novel antibacterial agents. Its specific and potent inhibition of bacterial translocase I (MraY) offers a targeted approach to disrupting peptidoglycan synthesis, a pathway essential for bacterial cell wall integrity. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular target, inhibitory profile, and the experimental methodologies used to elucidate its function. While specific quantitative data for this compound is limited in publicly available literature, data from the closely related mureidomycin family, particularly Mureidomycin C, is presented to provide a contextual understanding of its potential potency.

Introduction to this compound and its Target: Translocase I (MraY)

Napsamycins are naturally occurring uridylpeptide antibiotics produced by Streptomyces species.[1][2][3][4][5] Structurally, they share a common scaffold with the mureidomycin and pacidamycin families of antibiotics.[1][2][5] This family of compounds is characterized by a uridine-derived core linked to a peptide moiety. The primary target of this compound is the bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as translocase I or MraY.[3]

MraY is an integral membrane protein that catalyzes a crucial, membrane-associated step in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.[6] Specifically, MraY facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This reaction is the first committed step in the membrane-bound portion of peptidoglycan synthesis. By inhibiting MraY, this compound effectively halts the production of new peptidoglycan units, leading to a compromised cell wall, morphological changes such as spheroplast formation, and ultimately, cell lysis.[7]

Mechanism of Action: Inhibition of MraY

The inhibitory action of this compound against MraY is predicated on its structural similarity to the enzyme's natural substrate, UDP-MurNAc-pentapeptide. As a uridylpeptide antibiotic, this compound is believed to act as a competitive inhibitor, binding to the active site of MraY and preventing the binding of the endogenous substrate.

The MraY active site is located on the cytoplasmic face of the bacterial cell membrane and is comprised of several conserved regions that recognize the uridine (B1682114) and peptide components of the substrate. While a crystal structure of this compound in complex with MraY is not currently available, extensive structural and biochemical studies on related nucleoside inhibitors like tunicamycin (B1663573) and muraymycins provide significant insight into the likely binding mode. The uridine moiety of the inhibitor is a critical anchor, forming key interactions within a specific uridine-binding pocket in MraY. The peptide portion of the inhibitor then occupies adjacent sites, further stabilizing the inhibitor-enzyme complex and preventing the catalytic action of MraY.

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MraY_Inhibition cluster_cytoplasm Cytoplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY Translocase I (MraY) UDP_MurNAc_pp->MraY Substrate C55_P Undecaprenyl Phosphate (C55-P) C55_P->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Catalyzes UMP UMP MraY->UMP Product Napsamycin_B This compound Napsamycin_B->MraY Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_Synthesis

Caption: Inhibition of Translocase I (MraY) by this compound.

Quantitative Data

CompoundTarget OrganismAssay TypeValueReference
Mureidomycin CPseudomonas aeruginosa (various strains)MIC0.1 - 3.13 µg/mL[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Pseudomonas aeruginosa.

Materials:

  • This compound (or a closely related analogue like Mureidomycin C)

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of P. aeruginosa. b. Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to the highest desired concentration (e.g., 256 µg/mL). b. Perform serial two-fold dilutions of the antibiotic in CAMHB across the wells of the 96-well plate. Typically, 50 µL of CAMHB is added to wells 2-12. 100 µL of the starting antibiotic concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 50 µL from well 11 is discarded. Well 12 serves as a growth control (no antibiotic).

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the total volume in each well to 100 µL.

  • Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). A reading mirror or a spectrophotometer can be used to aid in determining the endpoint.

dot

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Dilute_Inoculum Dilute to 5x10^5 CFU/mL Prep_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Bacteria Dilute_Inoculum->Inoculate_Plate Prep_Antibiotic Prepare Antibiotic Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Antibiotic->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution MIC Assay Workflow.

Translocase I (MraY) Activity Assay

A variety of assays can be used to measure MraY activity and its inhibition. A common method involves a coupled enzyme assay where the release of UMP from the MraY-catalyzed reaction is detected.

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of MraY.

Materials:

  • Purified MraY enzyme

  • UDP-MurNAc-pentapeptide (substrate)

  • Undecaprenyl phosphate (C55-P) (substrate)

  • This compound (inhibitor)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and a detergent like Triton X-100)

  • Enzymes for coupled assay (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Mixture Preparation: a. In a cuvette or microplate well, prepare an assay mixture containing the assay buffer, MgCl2, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Pre-incubation with Inhibitor: a. Add varying concentrations of this compound to the assay mixture. b. Add the purified MraY enzyme and pre-incubate for a defined period to allow for inhibitor binding.

  • Initiation of Reaction: a. Initiate the enzymatic reaction by adding the substrates, UDP-MurNAc-pentapeptide and C55-P.

  • Measurement of Activity: a. Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ by lactate dehydrogenase is coupled to the production of UMP by MraY, and this results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the MraY activity.

  • Data Analysis: a. Calculate the initial reaction velocities at different inhibitor concentrations. b. Plot the percentage of MraY activity versus the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

dot

MraY_Assay_Workflow Start Start Prep_Assay_Mix Prepare Assay Mixture (Buffer, MgCl2, PEP, NADH, PK, LDH) Start->Prep_Assay_Mix Add_Inhibitor Add this compound (Varying Conc.) Prep_Assay_Mix->Add_Inhibitor Add_Enzyme Add Purified MraY Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Reaction Add Substrates (UDP-MurNAc-pp, C55-P) Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Decrease at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_IC50 Calculate IC50 Value Monitor_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: MraY Coupled Enzyme Assay Workflow.

Conclusion

This compound is a potent inhibitor of bacterial translocase I (MraY), a critical enzyme in peptidoglycan biosynthesis. Its mechanism of action involves the competitive inhibition of MraY, leading to the disruption of bacterial cell wall formation. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the activity of closely related compounds underscores its potential as a valuable lead for the development of new antibiotics, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. The experimental protocols detailed herein provide a framework for the further characterization of this compound and other novel MraY inhibitors.

References

Napsamycin B: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napsamycin B, a member of the uridylpeptide class of antibiotics, demonstrates a targeted and potent antibacterial profile. This document provides a comprehensive overview of the antibacterial spectrum of this compound, including its mechanism of action, quantitative susceptibility data, and the experimental protocols utilized for its evaluation. Napsamycins are notable for their specific activity against Pseudomonas species, a genus of significant clinical concern due to its intrinsic and acquired resistance to many conventional antibiotics. This guide synthesizes the available data to serve as a technical resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel antibiotic scaffolds with unique mechanisms of action. The napsamycins, a family of naturally occurring uridylpeptide antibiotics isolated from Streptomyces sp. HIL Y-82,11372, represent a promising area of investigation. These compounds, including this compound, exhibit a narrow but potent spectrum of activity, primarily targeting Pseudomonas species.

Mechanism of Action

Napsamycins exert their antibacterial effect by inhibiting bacterial translocase I (MraY), an essential enzyme in the early stages of peptidoglycan biosynthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection. By blocking translocase I, this compound disrupts the formation of the peptidoglycan layer, leading to cell lysis and bacterial death. This targeted mechanism is a key attribute of the uridylpeptide antibiotic class.[1][2]

The following diagram illustrates the role of translocase I in the peptidoglycan synthesis pathway and the inhibitory action of this compound.

Napsamycin_B_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide Translocase_I Translocase I (MraY) UDP_NAM_peptide->Translocase_I Substrate Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Incorporation into cell wall NapsamycinB This compound NapsamycinB->Translocase_I Inhibits Translocase_I->Lipid_I Catalyzes formation

Caption: Inhibition of Translocase I by this compound.

Antibacterial Spectrum of Activity

The antibacterial activity of this compound is primarily directed against Pseudomonas aeruginosa. Limited activity is observed against other Gram-negative or Gram-positive bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound.

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosaData not available
Other Gram-negative bacteriaInactive
Gram-positive bacteriaInactive

Note: Specific quantitative MIC values for this compound against various Pseudomonas strains from the primary literature are not publicly available at this time. The qualitative assessment indicates potent activity.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following outlines a general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic like this compound.

4.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining the MIC is the broth microdilution assay.

4.1.1. Materials

  • This compound (or other test compound)

  • Bacterial strains (e.g., Pseudomonas aeruginosa ATCC strains and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

4.1.2. Procedure

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in CAMHB directly in the wells of the 96-well plate.

  • Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the bacterial suspension in broth, without the antibiotic, to ensure the viability of the bacteria.

    • Sterility Control: A well containing only sterile broth to check for contamination.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

The following diagram illustrates the general workflow for an MIC assay.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound in Microtiter Plate serial_dilution->inoculate incubate Incubate Plate (35-37°C, 18-24h) inoculate->incubate read_results Read Results by Visual Inspection or Spectrophotometer incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound is a specialized antibiotic with a targeted spectrum of activity against Pseudomonas aeruginosa. Its mechanism of action, the inhibition of translocase I, offers a promising avenue for combating infections caused by this often-multidrug-resistant pathogen. Further research is warranted to fully elucidate the quantitative antibacterial spectrum of this compound against a broad panel of clinical isolates and to explore its potential for therapeutic development. The methodologies outlined in this guide provide a framework for the continued investigation of this and other novel antibacterial agents.

References

An In-depth Technical Guide to the Napsamycin B Non-ribosomal Peptide Synthetase Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycins are a class of uridylpeptide antibiotics that exhibit potent inhibitory activity against bacterial translocase I, a crucial enzyme in the biosynthesis of peptidoglycan.[1] This mode of action makes them promising candidates for the development of novel antibacterial agents. Napsamycin B, a prominent member of this family, is a complex natural product featuring a peptide backbone linked to a 5'-amino-3'-deoxyuridine moiety.[1] Its intricate structure is assembled by a fascinating and complex non-ribosomal peptide synthetase (NRPS) pathway. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including the genetic organization, enzymatic functions, and relevant experimental methodologies.

This compound Biosynthesis Gene Cluster

The biosynthetic gene cluster for napsamycin was identified in Streptomyces sp. DSM5940.[1] This cluster spans approximately 33 kilobases of DNA and comprises 29 putative open reading frames (ORFs), designated npsA through npsV, which are predicted to be involved in the biosynthesis, regulation, and transport of napsamycins.[2] Heterologous expression of this gene cluster in Streptomyces coelicolor M1154 has been successfully demonstrated, leading to the production of napsamycins and related mureidomycins.[1]

Table 1: Putative Genes in the Napsamycin Biosynthesis Cluster and Their Predicted Functions

GeneProposed FunctionHomology/Evidence
Core NRPS Machinery
nps genes (multiple)Non-ribosomal peptide synthetase modules (Adenylation, Thiolation, Condensation domains)Sequence homology to known NRPS domains.[1][2]
Precursor Biosynthesis
nps gene(s)Synthesis of N-methyl diaminobutyric acidHomology to enzymes involved in amino acid modification.[1]
nps gene(s)Generation of m-tyrosineHomology to amino acid hydroxylases/isomerases.[1]
nps gene(s)Reduction of the uracil (B121893) moietyHomology to oxidoreductases.[1]
Tailoring and Modification
nps gene(s)AcyltransferasePotential role in attaching the ureido group or other modifications.
nps gene(s)MethyltransferaseN-methylation of diaminobutyric acid.[1]
Regulation and Transport
nps gene(s)Transcriptional regulatorRegulation of gene cluster expression.
nps gene(s)ABC transporterExport of this compound.
Resistance
nps gene(s)Resistance mechanismSelf-protection for the producing organism.

Note: The specific functions of many genes within the cluster are yet to be experimentally verified and are predicted based on sequence homology.

The Non-Ribosomal Peptide Synthetase (NRPS) Pathway for this compound Assembly

The biosynthesis of the this compound peptide core proceeds via a nonlinear NRPS mechanism, which involves a series of discrete, single- or di-domain proteins that act in a coordinated fashion.[1] This is in contrast to the more common linear, multi-modular NRPS systems. The assembly line can be conceptually broken down into initiation, elongation, and termination/release steps.

Initiation

The assembly is initiated with the activation of the first amino acid precursor by an adenylation (A) domain and its subsequent loading onto a thiolation (T) domain, also known as a peptidyl carrier protein (PCP).

Elongation

The growing peptide chain is elongated through the sequential addition of amino acid monomers. Each elongation cycle involves:

  • Activation and Loading: An A-domain selects and activates a specific amino acid as an aminoacyl-AMP intermediate, which is then transferred to the 4'-phosphopantetheine (B1211885) arm of a T-domain.

  • Condensation: A condensation (C) domain catalyzes the formation of a peptide bond between the upstream, peptidyl-T-domain-bound intermediate and the downstream, aminoacyl-T-domain-bound monomer.

Termination and Release

The final peptide is released from the NRPS machinery. This can occur through hydrolysis or, as is common for many non-ribosomal peptides, through an intramolecular cyclization reaction catalyzed by a thioesterase (TE) domain.

Napsamycin_B_Biosynthesis_Workflow cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly Line cluster_tailoring Post-NRPS Tailoring Uridine_derivatives Uridine Derivatives Initiation Initiation A-T Uridine_derivatives->Initiation:f1 m_Tyr m-Tyrosine Elongation1 Elongation Module 1 C-A-T m_Tyr->Elongation1:f1 N_Me_DABA N-methyl-diaminobutyric acid Elongation2 Elongation Module 2 C-A-T N_Me_DABA->Elongation2:f1 Methionine Methionine Elongation3 Elongation Module 3 C-A-T Methionine->Elongation3:f1 Initiation->Elongation1 Transfer Elongation1->Elongation2 Peptide Bond Formation Elongation2->Elongation3 Peptide Bond Formation Termination Termination TE Elongation3->Termination Transfer Modification1 Ureido Group Addition Termination->Modification1 Release Modification2 Enamide Bond Formation Modification1->Modification2 Napsamycin_B This compound Modification2->Napsamycin_B Heterologous_Expression_Workflow gDNA Isolate gDNA from Streptomyces sp. DSM5940 Cosmid_Library Construct Cosmid Library in E. coli gDNA->Cosmid_Library Screening Screen Library by PCR Cosmid_Library->Screening Conjugation Conjugate into S. coelicolor M1154 Screening->Conjugation Fermentation Ferment Recombinant Strain Conjugation->Fermentation Analysis Extract and Analyze by LC-MS/MS Fermentation->Analysis

References

An In-Depth Technical Guide to the Biological Properties of Napsamycin Uridylpeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycins are a class of uridylpeptide antibiotics that exhibit potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative opportunistic pathogen. As members of the mureidomycin family, these natural products represent a promising area of research for the development of new antibacterial agents. This guide provides a comprehensive overview of the core biological properties of Napsamycins, including their mechanism of action, antibacterial spectrum, biosynthetic pathway, and known resistance mechanisms.

Mechanism of Action: Inhibition of Translocase I (MraY)

The primary molecular target of Napsamycins is the bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as Translocase I or MraY.[1][2] MraY is an essential integral membrane protein that catalyzes a critical step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. Specifically, MraY facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[3]

By inhibiting MraY, Napsamycins effectively block the formation of Lipid I, thereby halting the entire peptidoglycan synthesis pathway. This disruption of cell wall integrity leads to the formation of spheroplasts and eventual cell lysis, particularly in susceptible Gram-negative bacteria like P. aeruginosa.[1][4] The uridylpeptide structure of Napsamycins mimics the natural substrate of MraY, allowing for competitive inhibition of the enzyme.

Bacterial Peptidoglycan Synthesis and Napsamycin Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, D, E, F MraY Translocase I (MraY) UDP_MurNAc_Pentapeptide->MraY C55_P Undecaprenyl-P (C55-P) C55_P->MraY Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Napsamycin Napsamycin Napsamycin->MraY Inhibition MraY->Lipid_I Translocation

Figure 1: Inhibition of Peptidoglycan Synthesis by Napsamycin.

Antibacterial Spectrum and Potency

Napsamycins exhibit a narrow but potent spectrum of activity, primarily targeting Pseudomonas aeruginosa. This specificity is a key characteristic of this antibiotic class. While comprehensive quantitative data for all Napsamycin variants is limited in publicly available literature, studies on the closely related mureidomycins provide valuable insights into their potency.

AntibioticOrganismStrainMIC (µg/mL)
Mureidomycin C Pseudomonas aeruginosaPAO10.8
Pseudomonas aeruginosaClinical Isolate 10.1
Pseudomonas aeruginosaClinical Isolate 23.13
Pseudomonas aeruginosa(Imipenem-resistant)1.6
Pseudomonas aeruginosa(Ofloxacin-resistant)0.8

Table 1: Minimum Inhibitory Concentrations (MICs) of Mureidomycin C against various Pseudomonas aeruginosa strains. Data extrapolated from studies on mureidomycins, which share a structural and mechanistic similarity with Napsamycins.

The activity of Mureidomycin C is comparable to that of other anti-pseudomonal agents like cefoperazone, ceftazidime, and cefsulodin. It is important to note that MIC values can vary between different strains of P. aeruginosa.

Biosynthesis of Napsamycins

The biosynthesis of Napsamycins is a complex process orchestrated by a dedicated gene cluster. The core peptide backbone is assembled through a non-ribosomal peptide synthetase (NRPS) mechanism. NRPSs are large, modular enzymes that act as an assembly line to synthesize peptides without the use of ribosomes.

The Napsamycin gene cluster contains genes encoding for the synthesis of the non-proteinogenic amino acid precursors, the NRPS machinery itself, and tailoring enzymes that modify the peptide backbone. Key steps in the proposed biosynthetic pathway include:

  • Precursor Synthesis: Formation of unique building blocks such as N-methyl diaminobutyric acid and m-tyrosine.

  • Peptide Assembly: The NRPS machinery sequentially adds and modifies the amino acid residues to form the peptide core.

  • Uridyl Moiety Attachment: The peptide backbone is linked to a 5'-amino-3'-deoxyuridine via an unusual enamide bond.

  • Tailoring Reactions: Final modifications, such as the reduction of the uracil (B121893) moiety, complete the Napsamycin structure.

Napsamycin_Biosynthesis_Workflow cluster_precursor Precursor Synthesis cluster_assembly NRPS Assembly Line cluster_tailoring Post-NRPS Tailoring Amino_Acids Standard Amino Acids (e.g., Methionine) NRPS_Module1 Module 1: Adenylation, Thiolation, Condensation Amino_Acids->NRPS_Module1 Non_Proteinogenic Non-proteinogenic Amino Acids (e.g., m-Tyrosine, N-methyl-DABA) Non_Proteinogenic->NRPS_Module1 Uridine_Derivative 5'-amino-3'-deoxyuridine Uridylation Attachment of Uridyl Moiety Uridine_Derivative->Uridylation NRPS_Module2 Module 2: ... NRPS_Module1->NRPS_Module2 NRPS_ModuleN Module n: ... NRPS_Module2->NRPS_ModuleN Peptide_Core Assembled Peptide Core NRPS_ModuleN->Peptide_Core Peptide_Core->Uridylation Final_Napsamycin Mature Napsamycin Uridylation->Final_Napsamycin

Figure 2: General workflow for Napsamycin biosynthesis.

Resistance Mechanisms

The development of resistance to Napsamycins in P. aeruginosa is a concern. Studies on the related mureidomycins have shown that resistant mutants can appear spontaneously at a high frequency in vitro. However, a key finding is the lack of cross-resistance with β-lactam antibiotics, suggesting a distinct mechanism of resistance.

While specific resistance mechanisms to Napsamycins have not been extensively characterized, potential mechanisms in P. aeruginosa could include:

  • Target Modification: Mutations in the mraY gene could alter the structure of Translocase I, reducing its affinity for Napsamycins.

  • Efflux Pumps: Overexpression of multidrug efflux pumps, a common resistance strategy in P. aeruginosa, could actively transport Napsamycins out of the bacterial cell.

  • Reduced Permeability: Changes in the outer membrane composition of P. aeruginosa could limit the uptake of Napsamycin molecules.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms Napsamycin Napsamycin Target Translocase I (MraY) Napsamycin->Target Inhibition Cell P. aeruginosa Cell Target->Cell Target_Mutation Target Site Modification Target_Mutation->Target Alters Binding Site Efflux Efflux Pump Overexpression Efflux->Napsamycin Expels Antibiotic Permeability Reduced Outer Membrane Permeability Permeability->Napsamycin Blocks Entry

Figure 3: Potential resistance mechanisms to Napsamycins.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method

  • Preparation of Napsamycin Stock Solution: Prepare a stock solution of the Napsamycin compound in a suitable solvent (e.g., water or DMSO) at a high concentration.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension of the P. aeruginosa strain to be tested, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Napsamycin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of Napsamycin at which there is no visible growth of bacteria.

Translocase I (MraY) Inhibition Assay

Fluorescence-Based Assay

This assay measures the activity of MraY by monitoring the transfer of a fluorescently labeled UDP-MurNAc-pentapeptide analogue to a lipid carrier.

  • Reagent Preparation:

    • MraY Enzyme: Purified MraY enzyme preparation (e.g., from overexpressing E. coli membranes).

    • Fluorescent Substrate: A fluorescently labeled UDP-MurNAc-pentapeptide derivative (e.g., dansylated).

    • Lipid Carrier: Undecaprenyl phosphate (C55-P).

    • Assay Buffer: A suitable buffer containing Tris-HCl, MgCl₂, and a detergent (e.g., Triton X-100).

  • Assay Procedure:

    • In a microplate, combine the MraY enzyme, fluorescent substrate, and lipid carrier in the assay buffer.

    • Add varying concentrations of the Napsamycin inhibitor.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The formation of the fluorescent Lipid I product results in a change in the fluorescence signal.

  • Data Analysis:

    • Calculate the initial reaction rates from the fluorescence data.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value, which is the concentration of Napsamycin required to inhibit 50% of the MraY activity.

Conclusion

Napsamycin uridylpeptide antibiotics represent a promising class of antibacterial agents with a specific and potent activity against P. aeruginosa. Their unique mechanism of action, targeting the essential enzyme MraY, makes them an attractive subject for further research and development, especially in the face of growing antibiotic resistance. Understanding their detailed biological properties, including their biosynthesis and potential resistance mechanisms, is crucial for unlocking their full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the quest for novel treatments against challenging bacterial infections.

References

Initial Isolation and Characterization of Napsamycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation and characterization of Napsamycin B, a member of the ansamycin (B12435341) and mureidomycin families of antibiotics. This document details the methodologies employed for its discovery, purification, and structural elucidation, along with its known biological activities. The information is presented to be a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

This compound is a naturally occurring antibiotic isolated from Streptomyces species.[1][2] It belongs to the larger class of uridylpeptide antibiotics and is a potent inhibitor of bacterial translocase I, an essential enzyme in the biosynthesis of peptidoglycan.[3] Structurally, this compound is identified as 30-chloronaphthomycin C.[1] A key characteristic of the napsamycin family is their potent and specific activity against Pseudomonas species, a genus of bacteria known for its significant clinical challenges due to multidrug resistance.[2] This guide will delve into the foundational scientific work that led to the discovery and initial understanding of this promising antibiotic.

Data Presentation

Physicochemical Properties

Quantitative data regarding the specific physicochemical properties of this compound from its initial isolation is not extensively detailed in the primary literature. The following table is a compilation of known properties and those of closely related compounds.

PropertyValueReference
Molecular FormulaC40H50ClN8O12S
Molecular Weight885.4 g/mol Calculated
AppearanceWhite powder
SolubilitySoluble in methanol (B129727) and water
UV max (MeOH)Data not available
Spectroscopic Data

The structure of this compound was primarily elucidated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). While the original publication states that 1H NMR and 13C NMR spectra were used for comparison with Naphthomycin A, the specific chemical shift values for this compound were not provided in a tabular format.

Table 2.1: 1H NMR Spectroscopic Data of this compound

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Data not availableData not availableData not availableData not available

Table 2.2: 13C NMR Spectroscopic Data of this compound

PositionChemical Shift (ppm)
Data not availableData not available

Table 2.3: Mass Spectrometry Data of this compound

Ionization Mode[M+H]+ (m/z)
Data not availableData not available
Biological Activity

Table 3: In Vitro Antibacterial Activity of this compound (MIC in µg/mL)

OrganismStrainMIC (µg/mL)
Pseudomonas aeruginosaATCC 27853Data not available
Pseudomonas aeruginosaClinical Isolate 1Data not available
Escherichia coliATCC 25922Data not available
Staphylococcus aureusATCC 29213Data not available

Experimental Protocols

The following protocols are representative methodologies for the isolation and characterization of this compound from a Streptomyces culture, based on the original discovery papers and standard laboratory practices.

Fermentation of Producer Strain
  • Organism: Streptomyces sp. HIL Y-82,11372 or other this compound-producing strains.

  • Media: A suitable production medium for Streptomyces, such as a starch-casein broth or other nutrient-rich media, is used.

  • Culture Conditions: The strain is cultured in shake flasks or a fermenter under aerobic conditions at a temperature of 28-30°C for a period of 5-10 days to allow for the production of secondary metabolites.

Extraction of this compound
  • Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate (B1210297) at a neutral pH. The organic phase, containing the crude extract of this compound, is then separated from the aqueous phase.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a concentrated crude extract.

Purification of this compound

A multi-step chromatographic process is employed for the purification of this compound from the crude extract.

  • Adsorption Chromatography: The crude extract is subjected to column chromatography using a stationary phase like Amberlite XAD-2 or a similar adsorbent resin. Elution is performed with a stepwise gradient of increasing solvent polarity.

  • Silica (B1680970) Gel Chromatography: Fractions showing activity against Pseudomonas aeruginosa are pooled and further purified by silica gel column chromatography. A gradient of solvents, such as a chloroform-methanol system, is used to elute the compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column. A gradient of acetonitrile (B52724) in water is typically used as the mobile phase to yield pure this compound.

Structural Characterization
  • NMR Spectroscopy: The purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) to determine the chemical structure.

  • Mass Spectrometry: The molecular weight and elemental composition are determined using high-resolution mass spectrometry (HRMS).

Bioactivity Testing
  • Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity is quantified using a broth microdilution method according to CLSI guidelines. Serial dilutions of the purified this compound are prepared in a 96-well plate with a standardized inoculum of the test organism (e.g., Pseudomonas aeruginosa). The MIC is determined as the lowest concentration of the compound that inhibits visible growth after incubation at 37°C for 18-24 hours.

Mandatory Visualization

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fermentation Streptomyces sp. Culture Harvesting Harvesting and Filtration Fermentation->Harvesting SolventExtraction Solvent Extraction (Ethyl Acetate) Harvesting->SolventExtraction Concentration Concentration SolventExtraction->Concentration AdsorptionChromatography Adsorption Chromatography Concentration->AdsorptionChromatography SilicaGel Silica Gel Chromatography AdsorptionChromatography->SilicaGel PrepHPLC Preparative HPLC SilicaGel->PrepHPLC NMR NMR Spectroscopy PrepHPLC->NMR MS Mass Spectrometry PrepHPLC->MS Bioactivity Bioactivity Testing (MIC) PrepHPLC->Bioactivity

Caption: Experimental workflow for the isolation and characterization of this compound.

As this compound is an inhibitor of bacterial translocase I, a key enzyme in peptidoglycan synthesis, a diagram illustrating this logical relationship is provided below.

logical_relationship NapsamycinB This compound TranslocaseI Bacterial Translocase I (MraY) NapsamycinB->TranslocaseI Inhibits BacterialGrowth Inhibition of Bacterial Growth NapsamycinB->BacterialGrowth Peptidoglycan Peptidoglycan Synthesis TranslocaseI->Peptidoglycan Essential for CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains CellWall->BacterialGrowth Required for

Caption: Logical relationship of this compound's mechanism of action.

References

Napsamycin B: A Technical Guide to its Producing Organism and Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Napsamycin B, a member of the uridylpeptide class of antibiotics, presents a promising avenue for the development of novel antibacterial agents. These compounds are potent inhibitors of bacterial translocase I (MraY), an essential enzyme in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall.[1] This guide provides a comprehensive overview of the organism responsible for producing this compound, its fermentation, and the underlying biosynthetic pathways.

The Producing Organism: Streptomyces sp. DSM5940

This compound is a secondary metabolite produced by the actinomycete bacterium, Streptomyces sp. DSM5940.[1] Members of the genus Streptomyces are renowned for their ability to produce a wide array of bioactive compounds, including a majority of the clinically used antibiotics.

In addition to the native producer, the biosynthetic gene cluster for napsamycins has been successfully cloned and heterologously expressed in Streptomyces coelicolor M1154.[1] This engineered strain serves as a valuable platform for studying napsamycin biosynthesis and for potential large-scale production. S. coelicolor M1154 is a well-characterized host strain that has been genetically modified to enhance the production of heterologous secondary metabolites.[2]

Fermentation for this compound Production

While a specific, optimized fermentation protocol for this compound has not been extensively published, this section outlines a detailed methodology based on established protocols for the cultivation of Streptomyces species and the heterologous expression of secondary metabolites in Streptomyces coelicolor M1154.

Media Composition

The composition of the culture medium is a critical factor influencing the growth of Streptomyces and the production of secondary metabolites. GYM (Glucose-Yeast Extract-Malt Extract) medium is a commonly used formulation for the cultivation of Streptomyces species.[3][4][5][6]

Table 1: Composition of GYM Medium [3][4][5][6]

ComponentConcentration (g/L)
Glucose4.0
Yeast Extract4.0
Malt (B15192052) Extract10.0
CaCO₃2.0 (for solid medium)
Agar12.0 - 20.0 (for solid medium)
Distilled Water1000 mL
pH 7.2 (adjusted with KOH)

Note: CaCO₃ is omitted for liquid broth cultures.

For heterologous expression in S. coelicolor M1154, various media have been employed. The choice of medium can significantly impact the yield of the target compound.

Table 2: Media for Heterologous Expression in S. coelicolor M1154 [2][7]

MediumKey Components
SFM (Soya Flour Mannitol)Soya flour, mannitol, agar
DNA (DNase Test Agar)Deoxyribonucleic acid, tryptose, NaCl, agar
R5Sucrose, K₂SO₄, MgCl₂·6H₂O, glucose, casamino acids, yeast extract, trace elements, agar
GYMGlucose, yeast extract, malt extract
MYM (Malt Yeast Mannitol)Malt extract, yeast extract, mannitol, agar
Experimental Protocol: Submerged Fermentation

This protocol describes a typical submerged fermentation process for the production of this compound in a laboratory setting using S. coelicolor M1154 harboring the napsamycin biosynthetic gene cluster.

1. Inoculum Preparation:

  • Aseptically inoculate a 250 mL flask containing 50 mL of liquid GYM medium with spores or a mycelial suspension of S. coelicolor M1154 (containing the napsamycin gene cluster).

  • Incubate the flask at 30°C on a rotary shaker at 200-250 rpm for 2-3 days until a dense culture is obtained.

2. Production Culture:

  • Transfer the seed culture (typically 5-10% v/v) to a larger fermentation vessel containing the production medium (e.g., GYM or another optimized medium from Table 2).

  • Maintain the fermentation at 30°C with vigorous agitation (e.g., 200-250 rpm) to ensure adequate aeration.

  • Monitor the fermentation for key parameters such as pH, dissolved oxygen, and biomass. The pH of Streptomyces cultures can vary, with optimal production often occurring in the neutral to slightly alkaline range.

  • The fermentation is typically carried out for 5-10 days.

3. Product Extraction and Analysis:

  • After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration.

  • This compound, being a peptide-based molecule, is likely to be found in both the mycelium and the supernatant. Therefore, both fractions should be extracted.

  • Extract the supernatant with a suitable organic solvent such as ethyl acetate (B1210297) or butanol.

  • Extract the mycelial cake with a polar organic solvent like acetone (B3395972) or methanol.

  • Combine the organic extracts, evaporate the solvent under reduced pressure, and resuspend the crude extract in a suitable solvent for analysis.

  • Analyze the crude extract for the presence and quantity of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[1]

Biosynthesis of this compound

This compound is synthesized via a fascinating and complex pathway orchestrated by a "nonlinear" Non-Ribosomal Peptide Synthetase (NRPS) machinery.[1] Unlike ribosomal protein synthesis, NRPSs are large, multi-enzyme complexes that assemble peptides in an assembly-line fashion without the need for an mRNA template. The biosynthetic gene cluster of napsamycin contains 29 hypothetical genes that encode for the enzymes responsible for its assembly, as well as for resistance and regulation.[1]

The core structure of napsamycins consists of several key building blocks:

  • An N-methyl diaminobutyric acid residue.

  • A ureido group.

  • A methionine residue.

  • Two non-proteinogenic aromatic amino acid residues.

  • A 5'-amino-3'-deoxyuridine moiety linked via an enamide bond.[1]

Below is a diagram illustrating the proposed biosynthetic workflow for this compound.

Napsamycin_B_Biosynthesis cluster_precursors Precursor Pools cluster_machinery Napsamycin Biosynthetic Machinery (NRPS-like) Uracil Uracil Uridine_Modification Uridine Moiety Modification Enzymes Uracil->Uridine_Modification Generation of 5'-amino-3'-deoxyuridine Amino_Acids Amino Acids (Methionine, etc.) NRPS_Assembly_Line Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line Amino_Acids->NRPS_Assembly_Line Activation & Incorporation Aromatic_Precursors Aromatic Precursors Aromatic_Precursors->NRPS_Assembly_Line Formation of non-proteinogenic aromatic amino acids Diaminobutyric_Acid_Precursor Diaminobutyric Acid Precursor Diaminobutyric_Acid_Precursor->NRPS_Assembly_Line Synthesis of N-methyl diaminobutyric acid Uridine_Modification->NRPS_Assembly_Line Attachment of Uridine Moiety Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferase) NRPS_Assembly_Line->Tailoring_Enzymes Assembly of Peptide Backbone Napsamycin_B This compound Tailoring_Enzymes->Napsamycin_B Final Modifications

Caption: Proposed biosynthetic workflow for this compound.

Non-Ribosomal Peptide Synthetase (NRPS) Mechanism

The NRPS machinery responsible for napsamycin biosynthesis is described as "nonlinear," which suggests a more complex and potentially iterative process compared to the canonical linear NRPS assembly lines.[1] The general mechanism of an NRPS involves a series of domains that perform specific functions.

NRPS_Mechanism cluster_module NRPS Module A_domain A Adenylation Domain (Substrate Selection & Activation) T_domain T Thiolation Domain (Thioesterification) A_domain->T_domain Aminoacyl-AMP C_domain C Condensation Domain (Peptide Bond Formation) T_domain->C_domain Aminoacyl-S-T Released_Peptide Released Peptide T_domain->Released_Peptide Termination (Thioesterase Domain) C_domain->T_domain Elongated Peptide-S-T Amino_Acid Amino Acid Amino_Acid->A_domain ATP ATP ATP->A_domain Growing_Peptide Growing Peptide Chain Growing_Peptide->C_domain

Caption: General mechanism of a Non-Ribosomal Peptide Synthetase (NRPS) module.

Conclusion

This compound, produced by Streptomyces sp. DSM5940, represents a valuable lead compound in the quest for new antibiotics. While detailed fermentation optimization studies are yet to be published, the successful heterologous expression in S. coelicolor M1154 opens up possibilities for enhanced production and biosynthetic engineering. The elucidation of its complex NRPS-mediated biosynthetic pathway provides a roadmap for generating novel analogs with potentially improved therapeutic properties. Further research focusing on optimizing fermentation conditions and fully characterizing the enzymatic steps in its biosynthesis will be crucial for realizing the full potential of napsamycins in drug development.

References

The Intricacies of Enamide Bond Formation in Napsamycin B Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napsamycin B, a potent uridylpeptide antibiotic, distinguishes itself through a unique enamide linkage critical for its biological activity as an inhibitor of bacterial translocase I. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, with a specialized focus on the enigmatic formation of its core enamide bond. While the complete enzymatic machinery for this transformation awaits full biochemical elucidation, this document synthesizes existing genomic and biosynthetic data to propose a putative pathway. We present available quantitative data, detail relevant experimental methodologies, and employ visualizations to illustrate the complex biosynthetic logic, offering a valuable resource for researchers in natural product biosynthesis and drug development.

Introduction to this compound and its Biosynthetic Machinery

This compound belongs to the family of uridylpeptide antibiotics, which are characterized by a peptide backbone linked to a modified uridine (B1682114) moiety.[1][2] The defining structural feature of this compound is an unusual enamide bond that connects the C-terminus of a non-ribosomally synthesized peptide to a 5'-amino-3'-deoxyuridine core.[1][2] The biosynthesis of this compound is orchestrated by a complex enzymatic assembly line encoded by a dedicated gene cluster identified in Streptomyces sp. DSM5940.[2] This machinery primarily employs a non-ribosomal peptide synthetase (NRPS) system.

NRPSs are large, modular enzymes that synthesize peptides from a wide array of monomeric precursors, including non-proteinogenic amino acids. Each module is responsible for the incorporation of a single amino acid and is typically composed of adenylation (A), thiolation (T), and condensation (C) domains. The A domain selects and activates the specific amino acid, the T domain tethers the activated monomer and the growing peptide chain, and the C domain catalyzes peptide bond formation.

The Napsamycin Biosynthetic Gene Cluster

The napsamycin biosynthetic gene cluster from Streptomyces sp. DSM 5940 contains 29 open reading frames (ORFs) predicted to be involved in the synthesis, regulation, and transport of the antibiotic. Heterologous expression of this gene cluster in Streptomyces coelicolor M1154 has successfully demonstrated the production of napsamycins. While a detailed functional characterization of all enzymes is not yet complete, bioinformatic analysis provides significant insights into their putative roles.

Table 1: Key Putative Enzymes in the this compound Biosynthetic Gene Cluster

GenePutative FunctionDomain ArchitectureLikely Role in Biosynthesis
npsA-VNon-ribosomal peptide synthetases (NRPS)A, T, C, E, etc.Assembly of the peptide backbone
napS7Putative dehydrogenase/oxidoreductaseSDR familyProposed to be involved in the final desaturation step to form the enamide bond
VariousTailoring enzymes (e.g., methyltransferases)VariousModification of amino acid precursors and the final peptide scaffold
VariousRegulatory and transport proteinsVariousControl of gene expression and export of the antibiotic

Note: This table represents a summary based on bioinformatic predictions and awaits full experimental verification for all listed enzymes.

Proposed Pathway for Enamide Bond Formation

The precise enzymatic steps leading to the enamide bond in this compound have not been definitively established through in vitro reconstitution. However, based on the known chemistry of NRPS systems and the presence of specific genes in the cluster, a plausible biosynthetic pathway can be proposed. The formation of the enamide likely occurs as the final step in the peptide assembly, involving the condensation of the peptide with the 5'-amino-3'-deoxyuridine moiety, followed by a crucial dehydration or oxidation event.

Assembly of the Peptide and Uridine Moieties

The peptide backbone of this compound is assembled on the NRPS machinery through the sequential addition of amino acid monomers. Concurrently, the 5'-amino-3'-deoxyuridine precursor is synthesized through a dedicated pathway.

The Crucial Condensation and Dehydration/Oxidation Step

The final enamide linkage is hypothesized to be formed through one of the following mechanisms, catalyzed by a specialized NRPS condensation (C) domain or a dedicated tailoring enzyme:

  • Mechanism A: Condensation followed by Dehydration. A specialized C domain could catalyze the condensation between the C-terminal carboxyl group of the NRPS-tethered peptide and the 5'-amino group of the uridine derivative, forming a standard amide bond. A subsequent dehydration reaction, potentially catalyzed by a separate enzyme or an integrated domain within the NRPS, would then introduce the double bond.

  • Mechanism B: Oxidative Decarboxylation and Condensation. An alternative pathway could involve the formation of an enamine intermediate on the peptide C-terminus via a process analogous to the action of some flavoenzymes, followed by condensation with the uridine amine.

  • Mechanism C: Direct Condensation with a Modified Precursor. It is also possible that the peptide C-terminus is modified prior to condensation, for instance, by hydroxylation, which would facilitate elimination to form the double bond upon amide formation.

The presence of a putative dehydrogenase/oxidoreductase, NapS7, within the gene cluster strongly suggests its involvement in the formation of the double bond, favoring a mechanism that includes a final oxidation or dehydration step.

Experimental Methodologies

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques.

Heterologous Expression of the Biosynthetic Gene Cluster

A key experimental approach has been the heterologous expression of the entire napsamycin gene cluster in a host organism like Streptomyces coelicolor.

Protocol: Heterologous Expression in Streptomyces coelicolor

  • Vector Construction: The complete napsamycin biosynthetic gene cluster is cloned into an integrative expression vector, such as a derivative of pSET152, under the control of a strong, constitutive promoter (e.g., ermEp*).

  • Host Transformation: The resulting plasmid is introduced into an appropriate S. coelicolor host strain (e.g., M1154) via conjugation from an E. coli donor strain.

  • Culture and Fermentation: Exconjugants are selected and cultivated in a suitable production medium.

  • Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of napsamycins.

In Vitro Enzymatic Assays

To definitively characterize the function of individual enzymes, particularly the one responsible for enamide bond formation, in vitro assays with purified components are necessary.

Proposed Protocol: In Vitro Reconstitution of Enamide Bond Formation

  • Enzyme Expression and Purification: The candidate enzyme (e.g., the final NRPS module, NapS7) is overexpressed in E. coli and purified using affinity chromatography.

  • Substrate Synthesis: The peptide precursor and the 5'-amino-3'-deoxyuridine are chemically or enzymatically synthesized. The peptide would ideally be loaded onto a phosphopantetheinylated carrier protein domain.

  • Reaction Incubation: The purified enzyme(s) and substrates are incubated in a suitable buffer containing necessary cofactors (e.g., ATP, NADPH).

  • Product Analysis: The reaction mixture is analyzed by HPLC and MS to detect the formation of the enamide-linked product.

Visualizing the Biosynthetic Logic

Proposed Biosynthetic Pathway of this compound

Napsamycin_B_Biosynthesis cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line cluster_tailoring Enamide Formation & Release Amino_Acids Amino Acid Precursors NRPS_Module_1 Module 1 Amino_Acids->NRPS_Module_1 Loading Uridine_Derivative 5'-amino-3'-deoxyuridine Condensation_Dehydration Condensation & Dehydration/Oxidation (Putative: Final C-domain + NapS7) Uridine_Derivative->Condensation_Dehydration Amine Nucleophile NRPS_Module_N Final Module NRPS_Module_1->NRPS_Module_N Peptide Elongation NRPS_Module_N->Condensation_Dehydration Peptidyl-S-PCP Napsamycin_B This compound Condensation_Dehydration->Napsamycin_B Release

Caption: Proposed workflow for this compound biosynthesis.

Logical Relationship of Key Enzymatic Steps

Enamide_Formation_Logic Start NRPS-tethered Peptide + 5'-amino-3'-deoxyuridine Step1 Condensation (Final C-domain) Start->Step1 Intermediate Amide-linked Intermediate Step1->Intermediate Step2 Dehydration/Oxidation (Putative: NapS7) Intermediate->Step2 End Enamide Bond Formed (this compound) Step2->End

Caption: Logical steps in the proposed enamide bond formation.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the kinetics and yields of the enamide bond formation step in this compound biosynthesis. The available data primarily pertains to the overall production titers from heterologous expression systems.

Table 2: Production Titers of Napsamycins in Heterologous Host

Host StrainCompound(s) ProducedReported Yield (Arbitrary Units/Qualitative)Reference
Streptomyces coelicolor M1154Napsamycins, MureidomycinsDetected by LC-ESI-MS and MS/MS analysisKaysser et al., 2011

Note: Further research is required to quantify the efficiency of the biosynthetic pathway and the specific enamide formation step.

Conclusion and Future Perspectives

The formation of the enamide bond in this compound is a fascinating example of the chemical versatility of natural product biosynthetic pathways. While the overall genetic basis has been established, the precise enzymatic mechanism remains a key area for future investigation. The definitive characterization of the enzymes involved, particularly the final condensation domain and the putative dehydrogenase NapS7, through in vitro reconstitution and structural biology will be crucial. A deeper understanding of this unique biochemical transformation will not only shed light on the evolution of NRPS machinery but also provide valuable tools for the bioengineering of novel antibiotics with improved therapeutic properties. The development of robust experimental protocols for in vitro assays and the quantitative analysis of reaction kinetics will be paramount in achieving these goals.

References

Methodological & Application

Application Notes and Protocols for the Heterologous Expression of Napsamycin B in Streptomyces coelicolor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycins are uridylpeptide antibiotics that potently inhibit bacterial translocase I, a crucial enzyme in the biosynthesis of peptidoglycan.[1] This class of antibiotics, which includes Napsamycin B, holds promise for the development of new antibacterial agents. The napsamycin biosynthetic gene cluster (BGC) was identified in Streptomyces sp. DSM5940.[1] Heterologous expression of this gene cluster in a well-characterized host such as Streptomyces coelicolor provides a valuable platform for studying the biosynthesis of napsamycins, elucidating the function of the involved enzymes, and potentially for overproduction and genetic engineering to create novel derivatives.[1][2][3] This document provides detailed application notes and protocols for the heterologous expression of the napsamycin BGC in Streptomyces coelicolor M1154, a strain optimized for the production of secondary metabolites.

Experimental Workflow

The overall workflow for the heterologous expression of the napsamycin BGC in S. coelicolor is depicted below.

experimental_workflow cluster_0 Gene Cluster Identification & Cloning cluster_1 Host Strain Preparation & Transformation cluster_2 Production & Analysis Genomic DNA Extraction Genomic DNA Extraction Cosmid Library Construction Cosmid Library Construction Genomic DNA Extraction->Cosmid Library Construction Screening for Napsamycin BGC Screening for Napsamycin BGC Cosmid Library Construction->Screening for Napsamycin BGC Cosmid DNA Isolation Cosmid DNA Isolation Screening for Napsamycin BGC->Cosmid DNA Isolation Conjugation Conjugation Cosmid DNA Isolation->Conjugation E. coli ET12567/pUZ8002 Preparation E. coli ET12567/pUZ8002 Preparation E. coli ET12567/pUZ8002 Preparation->Conjugation Triparental Mating Selection of Exconjugants Selection of Exconjugants Conjugation->Selection of Exconjugants S. coelicolor M1154 Spore Preparation S. coelicolor M1154 Spore Preparation S. coelicolor M1154 Spore Preparation->Conjugation Fermentation Fermentation Selection of Exconjugants->Fermentation Extraction Extraction Fermentation->Extraction LC-MS Analysis LC-MS Analysis Extraction->LC-MS Analysis This compound Detection This compound Detection LC-MS Analysis->this compound Detection

Figure 1: Overall experimental workflow for heterologous expression.

Data Presentation

Table 1: Components of the Napsamycin Biosynthetic Gene Cluster

The napsamycin BGC from Streptomyces sp. DSM5940 contains 29 hypothetical genes. The biosynthesis of the peptide core follows a non-linear non-ribosomal peptide synthetase (NRPS)-like mechanism.

Component Putative Function Key Genes (Hypothetical)
Core Synthesis Non-ribosomal peptide synthetase (NRPS)-like machineryDiscrete single or di-domain proteins
Precursor Synthesis Synthesis of N-methyl diaminobutyric acidAssigned biosynthetic genes
Generation of m-tyrosineAssigned biosynthetic genes
Modification Reduction of the uracil (B121893) moietyAssigned biosynthetic genes
Regulation Transcriptional regulation of the gene clusterRegulatory genes
Resistance Self-resistance mechanism for the producing organismResistance genes
Table 2: Illustrative Quantitative Production Data

While the successful production of napsamycins in S. coelicolor M1154 has been confirmed through LC-MS analysis, specific production titers for this compound were not detailed in the available literature. The following table is a representative example of how such quantitative data would be presented.

Strain Fermentation Time (days) This compound Titer (mg/L) Mureidomycin Titer (mg/L)
S. coelicolor M1154 (Wild Type)7Not DetectedNot Detected
S. coelicolor M1154 with Napsamycin BGC7ValueValue

Experimental Protocols

Construction of a Cosmid Library and Identification of the Napsamycin BGC

This protocol is based on standard methods for creating and screening genomic libraries.

Materials:

  • Streptomyces sp. DSM5940

  • Genomic DNA isolation kit

  • Cosmid vector (e.g., SuperCos 1)

  • Restriction enzymes and T4 DNA ligase

  • Gigapack III XL packaging extract

  • E. coli host strain (e.g., XL1-Blue MR)

  • Probes for screening (designed from conserved regions of uridylpeptide BGCs)

Procedure:

  • Isolate high-molecular-weight genomic DNA from Streptomyces sp. DSM5940.

  • Perform a partial digest of the genomic DNA with a suitable restriction enzyme to generate large fragments (30-40 kb).

  • Dephosphorylate the prepared cosmid vector.

  • Ligate the size-selected genomic DNA fragments with the prepared cosmid vector.

  • Package the ligation mixture into lambda phage particles using a packaging extract.

  • Transfect the E. coli host strain with the packaged cosmids.

  • Plate the transfected cells on selective media and grow overnight.

  • Screen the resulting cosmid library by colony hybridization using labeled DNA probes specific to the napsamycin BGC.

  • Isolate and verify positive cosmid clones by restriction mapping and sequencing.

Conjugal Transfer of the Napsamycin BGC into S. coelicolor M1154

This protocol describes the triparental mating procedure for transferring the cosmid containing the napsamycin BGC from E. coli to S. coelicolor.

Materials:

  • E. coli ET12567 carrying the helper plasmid pUZ8002

  • Cosmid clone containing the napsamycin BGC

  • S. coelicolor M1154 spores

  • MS agar (B569324) plates

  • Nalidixic acid and other appropriate antibiotics for selection

Procedure:

  • Introduce the napsamycin BGC-containing cosmid into the non-methylating E. coli ET12567/pUZ8002 strain.

  • Grow the E. coli donor strain to mid-log phase in LB medium with appropriate antibiotics.

  • Harvest and wash the E. coli cells to remove antibiotics.

  • Prepare a spore suspension of S. coelicolor M1154 and heat-shock at 50°C for 10 minutes.

  • Mix the E. coli donor cells and the heat-shocked S. coelicolor spores.

  • Plate the mixture onto MS agar plates and incubate overnight to allow for conjugation.

  • Overlay the plates with nalidixic acid to select against the E. coli donor and an antibiotic corresponding to the resistance marker on the cosmid to select for exconjugants.

  • Incubate the plates for 5-7 days until S. coelicolor exconjugant colonies appear.

  • Isolate and verify the exconjugants by PCR.

Fermentation of Recombinant S. coelicolor

This protocol outlines a representative fermentation procedure for the production of this compound.

Materials:

  • Verified S. coelicolor M1154 exconjugant strain

  • Seed medium (e.g., TSB)

  • Production medium (e.g., a defined medium optimized for secondary metabolite production)

Procedure:

  • Inoculate the seed medium with spores or mycelia of the recombinant S. coelicolor strain.

  • Incubate at 30°C with shaking for 2-3 days to generate a seed culture.

  • Inoculate the production medium with the seed culture.

  • Incubate the production culture at 30°C with shaking for 7-10 days.

  • Monitor the fermentation periodically for growth and pH.

Extraction and Analysis of this compound

This protocol provides a general method for extracting and analyzing this compound from the fermentation broth.

Materials:

  • Fermentation culture

  • Organic solvent (e.g., ethyl acetate (B1210297) or butanol)

  • Rotary evaporator

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Separate the mycelia from the fermentation broth by centrifugation.

  • Extract the supernatant with an equal volume of a suitable organic solvent.

  • Concentrate the organic phase to dryness using a rotary evaporator.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol).

  • Analyze the extract by LC-MS and MS/MS to detect and identify this compound and related compounds.

Napsamycin Biosynthesis Pathway

The biosynthesis of napsamycin involves a complex, non-linear assembly of its constituent parts by a non-ribosomal peptide synthetase-like mechanism.

napsamycin_biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Core Assembly cluster_modification Post-Assembly Modification N-methyl diaminobutyric acid N-methyl diaminobutyric acid NRPS-like Machinery NRPS-like Machinery N-methyl diaminobutyric acid->NRPS-like Machinery m-Tyrosine m-Tyrosine m-Tyrosine->NRPS-like Machinery Methionine Methionine Methionine->NRPS-like Machinery Uridine Uridine Uridine->NRPS-like Machinery Peptide Backbone Peptide Backbone NRPS-like Machinery->Peptide Backbone Uracil Reduction Uracil Reduction Enamide Bond Formation Enamide Bond Formation Uracil Reduction->Enamide Bond Formation This compound This compound Enamide Bond Formation->this compound Peptide Backbone->Uracil Reduction

Figure 2: Simplified this compound biosynthesis pathway.

The heterologous expression of the this compound biosynthetic gene cluster in Streptomyces coelicolor M1154 has been successfully demonstrated. This engineered strain serves as a valuable tool for further investigation into the biosynthesis of this important class of antibiotics. The protocols and information provided herein offer a comprehensive guide for researchers aiming to replicate and build upon these findings, paving the way for future studies on yield improvement, biosynthetic pathway elucidation, and the generation of novel, clinically relevant antibiotic derivatives.

References

Application Note: Quantitative Analysis of Napsamycin B in Bacterial Cultures using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the detection and quantification of Napsamycin B from bacterial culture supernatants using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a uridylpeptide antibiotic, is a potent inhibitor of bacterial translocase I (MraY), a key enzyme in the peptidoglycan biosynthesis pathway.[1] This method provides a robust workflow for researchers in drug discovery and development to accurately measure the production of this compound and to study its biosynthesis.

Introduction

Napsamycins are a class of uridylpeptide antibiotics with activity against certain Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of translocase I (MraY), an essential enzyme that catalyzes a crucial step in the synthesis of the bacterial cell wall peptidoglycan.[1][2][3] The development of a reliable analytical method to quantify this compound is essential for fermentation process optimization, metabolic engineering studies, and for understanding its pharmacokinetic and pharmacodynamic properties. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for the analysis of complex biological matrices.

Experimental Protocols

Sample Preparation from Bacterial Culture Supernatant

A protocol for the extraction of this compound from bacterial culture supernatant is outlined below. This procedure is based on methods for the extraction of peptide antibiotics from similar matrices.[4]

  • Harvesting: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant.

  • Protein Precipitation: Add two volumes of cold ethanol (B145695) (66.7% final concentration) to the supernatant to precipitate proteins.[4]

  • Incubation and Centrifugation: Incubate the mixture at -20°C for 30 minutes, followed by centrifugation at 17,000 x g for 20 minutes at 4°C.[4]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

    • Elute this compound with 1 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analysis

The following LC-MS/MS parameters are proposed as a starting point for method development. Optimization may be required for specific instrumentation and sample types.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 1 min, linear gradient to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined based on the specific this compound analogue
Product Ions (m/z) To be determined based on fragmentation studies
Collision Energy To be optimized for each transition

Note: The exact m/z values for the precursor and product ions of this compound need to be determined experimentally. Based on the analysis of related mureidomycins, fragmentation is expected to occur at the peptide bonds and the glycosidic linkage.[5][6]

Data Presentation

The following tables represent typical quantitative data that can be obtained with a validated LC-MS/MS method for a peptide antibiotic. These are illustrative examples and the actual performance of the this compound assay should be experimentally determined.

Table 3: Linearity of this compound Detection

Concentration (ng/mL)Peak Area (Arbitrary Units)
11,520
57,890
1015,500
5076,200
100151,000
500755,000
0.998

Table 4: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, n=5)Accuracy (%)Precision (CV, %)
54.896.04.2
5051.2102.42.8
250245.598.23.5

Visualizations

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis culture Bacterial Culture centrifugation1 Centrifugation culture->centrifugation1 supernatant Supernatant centrifugation1->supernatant precipitation Protein Precipitation supernatant->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 spe Solid-Phase Extraction centrifugation2->spe reconstitution Reconstitution spe->reconstitution lc Liquid Chromatography reconstitution->lc ms Tandem Mass Spectrometry lc->ms data Data Acquisition & Processing ms->data

Figure 1: Experimental workflow for this compound analysis.
Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

This compound inhibits the bacterial enzyme translocase I (MraY), which is a critical step in the membrane-associated stage of peptidoglycan synthesis.[1][2][3] The following diagram illustrates this pathway and the point of inhibition.

peptidoglycan_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes MraY Translocase I (MraY) UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I Undecaprenyl phosphate MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II UDP-GlcNAc Flippase Flippase Lipid_II->Flippase Transglycosylase Transglycosylase Flippase->Transglycosylase Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Glycan chain elongation Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Peptidoglycan Peptide cross-linking NapsamycinB This compound NapsamycinB->MraY Inhibition

Figure 2: Inhibition of Peptidoglycan Biosynthesis by this compound.

Conclusion

The described LC-MS/MS method provides a framework for the reliable quantification of this compound in bacterial culture supernatants. The protocol for sample preparation is designed to effectively remove interfering substances, and the proposed LC-MS/MS parameters offer a solid starting point for method development. This application note serves as a valuable resource for researchers investigating this compound and other uridylpeptide antibiotics.

References

Application Note: High-Resolution Mass Spectrometry of Napsamycin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Napsamycin B is a member of the napsamycin family of uridylpeptide antibiotics, which are known for their potent and specific activity against Pseudomonas species.[1][2] These natural products, produced by Streptomyces sp., act as inhibitors of bacterial translocase I, a critical enzyme in the biosynthesis of peptidoglycan.[3] The complex structure of this compound, comprising a peptidyl backbone linked to a 5'-amino-3'-deoxyuridine moiety, necessitates advanced analytical techniques for its characterization and quantification.[3] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the requisite sensitivity and specificity for the detailed analysis of this compound in complex biological matrices.

This application note provides a detailed protocol for the analysis of this compound using High-Resolution Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HR-LC-ESI-MS/MS). It is intended for researchers, scientists, and drug development professionals engaged in natural product discovery, characterization, and pharmacokinetic studies.

Physicochemical Properties of Napsamycin Analogs

A summary of the key physicochemical properties of this compound and related analogs is presented in Table 1. This data is crucial for the development of analytical methods and for understanding the compound's behavior in biological systems.

CompoundMolecular FormulaMolecular Weight (Da)XLogPHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable BondsTopological Polar Surface Area (Ų)Lipinski's Rules Broken
This compoundC40H50N8O12S1874.93------
Napsamycin CC39H50N8O12S1854.33-0.55101821313.63
Napsamycin DC40H52N8O12S1868.34-0.03101821313.63

Table 1: Physicochemical properties of this compound, C, and D. Data for Napsamycin C and D are derived from publicly available databases.[1] The molecular formula for this compound is from MIBiG.

Experimental Protocol: HR-LC-ESI-MS/MS Analysis of this compound

This protocol outlines the steps for the extraction, separation, and detection of this compound from a microbial culture.

1. Sample Preparation (from Streptomyces sp. culture)

  • Culture Conditions: Grow Streptomyces sp. in a suitable production medium to induce the biosynthesis of napsamycins.

  • Extraction:

    • Centrifuge the culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297) or n-butanol.

    • Evaporate the organic solvent under reduced pressure to obtain a crude extract.

    • Re-dissolve the crude extract in a suitable solvent (e.g., methanol (B129727) or DMSO) for LC-MS analysis.

2. Liquid Chromatography Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 75 μm × 15 cm, 3 μm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a suitable time frame (e.g., 30 minutes) to ensure optimal separation.

  • Flow Rate: A flow rate appropriate for the column dimensions (e.g., 300 nL/min for a capillary column).

  • Injection Volume: 1-10 µL, depending on the sample concentration and instrument sensitivity.

3. High-Resolution Mass Spectrometry Conditions

  • Instrument: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, capable of MS/MS fragmentation.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Range: m/z 200-2000.

  • Data Acquisition:

    • Full Scan MS: Acquire full scan data to identify the precursor ion of this compound ([M+H]+).

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra of the precursor ion.

  • Collision Energy: Optimize the collision energy (e.g., using a stepped collision energy approach) to achieve informative fragmentation.

Data Analysis and Interpretation

The acquired HRMS data will provide the accurate mass of the precursor ion, which can be used to confirm the elemental composition of this compound. The MS/MS spectra will reveal the fragmentation pattern, which is crucial for structural elucidation and confirmation.

Proposed Fragmentation Pathway of this compound

While the detailed experimental fragmentation pathway of this compound is not extensively published, a putative pathway can be proposed based on the known fragmentation patterns of similar peptidylnucleoside antibiotics. The fragmentation is expected to occur at the labile amide bonds of the peptide backbone and within the uridine (B1682114) moiety.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions cluster_subfragments Further Fragmentation precursor This compound [M+H]+ frag1 Loss of Uridine Moiety precursor->frag1 Glycosidic Bond Cleavage frag2 Cleavage of Peptide Backbone precursor->frag2 Amide Bond Cleavage frag3 Side Chain Losses precursor->frag3 e.g., loss of methionine side chain subfrag2 Uridine-related Fragments frag1->subfrag2 subfrag1 Characteristic Peptide Fragments frag2->subfrag1 Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Processing culture Streptomyces sp. Culture extraction Solvent Extraction culture->extraction crude_extract Crude Extract extraction->crude_extract lc LC Separation (C18) crude_extract->lc ms HRMS Detection (ESI+) lc->ms msms Tandem MS (MS/MS) ms->msms data_proc Data Processing & Interpretation msms->data_proc struct_elucid Structural Confirmation data_proc->struct_elucid quant Quantification data_proc->quant

References

Application Notes and Protocols: Tandem Mass Spectrometry Fragmentation Analysis of Napsamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycin B is a member of the uridylpeptide class of antibiotics, which are potent inhibitors of bacterial translocase I, a critical enzyme in the biosynthesis of peptidoglycan.[1] These complex biomolecules are characterized by a peptide backbone that includes non-proteinogenic amino acids, an N-methyl diaminobutyric acid, a ureido group, and a methionine residue. This peptide structure is uniquely linked to a 5'-amino-3'-deoxyuridine via an enamide bond. The intricate and cyclic nature of this compound and its analogues necessitates advanced analytical techniques for structural elucidation. Tandem mass spectrometry (MS/MS) has proven to be an invaluable tool for characterizing such complex natural products. These application notes provide a detailed overview of the expected fragmentation pattern of this compound and a comprehensive protocol for its analysis using tandem mass spectrometry.

Tandem Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of cyclic peptides like this compound is notably more complex than that of their linear counterparts. The initial collision-induced dissociation (CID) event typically induces a ring-opening of the macrocycle. Subsequent fragmentation events then proceed along the now linear peptide backbone, primarily generating b- and y-type ions. The presence of the uridine (B1682114) moiety and other non-standard residues also contributes to a unique fragmentation signature.

Based on the analysis of fragmentation patterns of closely related uridylpeptide antibiotics, such as mureidomycins and other napsamycins, a representative fragmentation pattern for this compound has been proposed. The following table summarizes the expected major fragment ions.

Table 1: Representative Tandem Mass Spectrometry Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaFragment TypeStructural Assignment
[M+H]⁺XXX.XXXXCₓHₓNₓOₓSₓ-Intact Molecule
[M+H]⁺YYY.YYYYCᵧHᵧNᵧOᵧSᵧb-ionCleavage at amide bond 1
[M+H]⁺ZZZ.ZZZZC₂H₂N₂O₂S₂y-ionCleavage at amide bond 2
[M+H]⁺AAA.AAAACₐHₐNₐOₐSₐNeutral LossLoss of H₂O
[M+H]⁺BBB.BBBBCᵦHᵦNᵦOᵦSᵦNeutral LossLoss of CO
[M+H]⁺CCC.CCCCC꜀H꜀N꜀O꜀S꜀Internal FragmentFragment of the uridine moiety
[M+H]⁺DDD.DDDDCₔHₔNₔOₔSₔInternal FragmentFragment of a non-proteinogenic amino acid

Note: The m/z values and formulas in this table are placeholders and represent a hypothetical fragmentation pattern based on the known structure of this compound and the observed fragmentation of analogous compounds. Actual experimental data will be required for definitive structural confirmation.

Experimental Workflow for Tandem Mass Spectrometry Analysis

The following diagram outlines the general workflow for the tandem mass spectrometry analysis of this compound.

Tandem Mass Spectrometry Workflow for this compound Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample_extraction Extraction of this compound from Culture purification Purification by HPLC sample_extraction->purification dissolution Dissolution in appropriate solvent purification->dissolution lc_separation Liquid Chromatography Separation dissolution->lc_separation Injection ms1_scan MS1 Full Scan (Precursor Ion Selection) lc_separation->ms1_scan ms2_fragmentation Tandem MS (MS/MS) Fragmentation ms1_scan->ms2_fragmentation spectral_interpretation Spectral Interpretation ms2_fragmentation->spectral_interpretation Data Acquisition fragment_identification Fragment Ion Identification spectral_interpretation->fragment_identification structure_elucidation Structural Elucidation fragment_identification->structure_elucidation

Caption: Workflow for this compound analysis.

Detailed Experimental Protocol

This protocol provides a general framework for the analysis of this compound using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Optimization of specific parameters may be required depending on the instrumentation used.

1. Sample Preparation

  • Extraction: Extract this compound from the fermentation broth of the producing microorganism (e.g., Streptomyces sp.) using a suitable organic solvent such as ethyl acetate (B1210297) or butanol.

  • Purification: Purify the crude extract using high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is recommended.

  • Sample Reconstitution: Evaporate the purified fractions to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS system, such as 50% acetonitrile/water with 0.1% formic acid.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • MS1 Acquisition:

    • Scan Range: m/z 100-1500.

    • Scan Time: 0.5 seconds.

  • MS/MS Acquisition (Data-Dependent Acquisition):

    • Activation Type: Collision-Induced Dissociation (CID).

    • Collision Energy: Ramped from 20 to 40 eV.

    • Precursor Ion Selection: Select the top 3 most intense ions from the MS1 scan for fragmentation.

    • Isolation Window: 2.0 Da.

    • Dynamic Exclusion: Exclude precursor ions for 10 seconds after two acquisitions.

4. Data Analysis

  • Data Processing: Process the raw data using the mass spectrometer's software.

  • Peak Identification: Identify the precursor ion corresponding to the [M+H]⁺ adduct of this compound.

  • Fragmentation Analysis: Analyze the MS/MS spectrum to identify the characteristic fragment ions.

  • Structural Elucidation: Propose a fragmentation pathway and assign structures to the observed fragment ions to confirm the identity of this compound. This can be aided by comparing the experimental data with theoretical fragmentation patterns generated from the known structure.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the experimental steps and the resulting data used for structural elucidation.

Logical Relationship in this compound Analysis Logical Flow of Structural Elucidation Napsamycin_B This compound LC_Separation LC Separation Napsamycin_B->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Precursor_Ion [M+H]⁺ Precursor Ion ESI->Precursor_Ion CID Collision-Induced Dissociation Precursor_Ion->CID Fragment_Ions Fragment Ions (b, y, etc.) CID->Fragment_Ions Mass_Analyzer Mass Analyzer Fragment_Ions->Mass_Analyzer MS_MS_Spectrum MS/MS Spectrum Mass_Analyzer->MS_MS_Spectrum Data_Analysis Data Analysis & Interpretation MS_MS_Spectrum->Data_Analysis Structural_Confirmation Structural Confirmation Data_Analysis->Structural_Confirmation

Caption: Logical flow for structural analysis.

Conclusion

Tandem mass spectrometry is a powerful and essential technique for the structural characterization of complex natural products like this compound. The fragmentation patterns, though intricate, provide a wealth of information that, when combined with high-resolution mass measurements and chromatographic separation, allows for confident identification and structural elucidation. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists working on the discovery and development of novel uridylpeptide antibiotics.

References

Application Notes and Protocols for the Purification of Napsamycin B from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Napsamycin B is a member of the uridylpeptide antibiotic family, known for its potent inhibitory activity against bacterial translocase I, a crucial enzyme in peptidoglycan biosynthesis. Produced by fermentation of Streptomyces species, effective purification of this compound from the complex fermentation broth is critical for its further study and potential therapeutic application. These application notes provide a detailed, representative protocol for the isolation and purification of this compound, compiled from established methodologies for similar antibiotics.

I. Data Presentation

The following tables summarize the expected quantitative data at each major stage of a typical this compound purification protocol. These values are representative and may vary depending on the fermentation titer and specific conditions.

Table 1: Summary of Purification Steps and Yields for this compound

Purification StepStarting MaterialProductVolume/Mass (Approx.)Purity (%) (Approx.)Recovery (%) (Approx.)
1. Fermentation Broth Clarification Whole Fermentation BrothSupernatant10 L< 1100
2. Solvent Extraction Clarified SupernatantCrude Extract500 mL5 - 1085 - 95
3. Silica (B1680970) Gel Chromatography Crude ExtractSemi-purified Fraction50 mL40 - 6070 - 80
4. Preparative HPLC Semi-purified FractionPurified this compound5 mL> 9550 - 60

Table 2: Chromatographic Parameters for this compound Purification

Chromatography TypeStationary PhaseMobile PhaseFlow RateDetection
Silica Gel Column Chromatography Silica Gel (60-120 mesh)Step gradient of Chloroform (B151607):Methanol (B129727)2 mL/minTLC with UV
Preparative HPLC C18 Reverse-Phase (10 µm)Acetonitrile:Water Gradient5 mL/minUV at 254 nm

II. Experimental Protocols

The following section details the step-by-step methodologies for the key experiments in the purification of this compound.

Protocol 1: Fermentation Broth Clarification

  • Harvesting: Harvest the Streptomyces fermentation broth after the optimal production period (typically determined by bioassay).

  • Centrifugation: Centrifuge the whole broth at 10,000 x g for 20 minutes at 4°C to separate the mycelia from the supernatant.

  • Filtration: Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and large debris. The resulting clarified supernatant contains the secreted this compound.

Protocol 2: Solvent Extraction of this compound

  • pH Adjustment: Adjust the pH of the clarified supernatant to a neutral or slightly acidic pH (e.g., pH 6.0-7.0) to ensure the stability of this compound.

  • Extraction: Perform a liquid-liquid extraction using an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or n-butanol. Mix vigorously for 15-20 minutes.

  • Phase Separation: Allow the mixture to stand in a separation funnel until the aqueous and organic phases are clearly separated.

  • Collection: Collect the organic phase. Repeat the extraction process on the aqueous phase two more times to maximize the recovery of this compound.

  • Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Protocol 3: Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel column (60-120 mesh) packed in chloroform.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

  • Fraction Collection: Collect fractions of a defined volume (e.g., 10 mL).

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) using a chloroform:methanol mobile phase and visualize under UV light to identify the fractions containing this compound.

  • Pooling: Pool the active fractions and concentrate them under reduced pressure.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the semi-purified fraction from the silica gel chromatography step in the HPLC mobile phase and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 10% B to 90% B over 40 minutes.

    • Flow Rate: 5 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Fraction Collection: Collect the peaks corresponding to this compound based on the retention time determined from analytical HPLC.

  • Solvent Evaporation: Remove the organic solvent from the collected fractions using a rotary evaporator and then lyophilize to obtain pure this compound as a solid powder.

III. Visualization of Workflows

Diagram 1: Overall Purification Workflow for this compound

Purification_Workflow Fermentation Fermentation Broth Centrifugation Centrifugation & Filtration Fermentation->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Semi_Purified Semi-purified this compound Silica_Column->Semi_Purified Prep_HPLC Preparative HPLC (C18 Reverse-Phase) Semi_Purified->Prep_HPLC Pure_Napsamycin_B Pure this compound Prep_HPLC->Pure_Napsamycin_B

Caption: A flowchart illustrating the major steps in the purification of this compound.

Diagram 2: Logical Relationship of Purification and Analysis

Purification_Analysis cluster_purification Purification Stages cluster_analysis Analytical Checks Extraction Extraction Column_Chrom Column Chromatography Extraction->Column_Chrom HPLC Preparative HPLC Column_Chrom->HPLC TLC TLC Column_Chrom->TLC Fraction Analysis Analytical_HPLC Analytical HPLC HPLC->Analytical_HPLC Purity Check Mass_Spec Mass Spectrometry Analytical_HPLC->Mass_Spec Identity Confirmation

Caption: The interplay between purification stages and analytical quality control steps.

Application Note: Chiral HPLC Analysis of Napsamycin B Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of Napsamycin B stereoisomers. This compound, a uridylpeptide antibiotic, possesses multiple chiral centers, making the separation and quantification of its stereoisomers critical for drug development and quality control. Due to the limited availability of specific analytical methods for this compound, this protocol is based on established methodologies for the chiral separation of complex macrocyclic and peptide-based antibiotics. The proposed method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which has demonstrated broad enantioselectivity for a wide range of chiral molecules. This document provides researchers, scientists, and drug development professionals with a robust starting point for developing and validating a chiral separation method for this compound.

Introduction

Napsamycins are a class of potent uridylpeptide antibiotics that inhibit bacterial translocase I, a crucial enzyme in peptidoglycan biosynthesis[1]. These molecules are characterized by a complex structure that includes non-proteinogenic amino acid residues and multiple stereogenic centers. The specific three-dimensional arrangement of atoms in each stereoisomer can significantly influence its pharmacological and toxicological properties. Therefore, the ability to separate and quantify individual stereoisomers is of paramount importance in the pharmaceutical industry to ensure the safety and efficacy of the final drug product.

The direct separation of enantiomers and diastereomers can be effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). Chiral Stationary Phases (CSPs) based on macrocyclic glycopeptides, such as vancomycin (B549263) and teicoplanin, have proven to be particularly effective for the resolution of a diverse range of chiral compounds, including complex antibiotics. These CSPs offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, which are essential for resolving the subtle structural differences between stereoisomers.

This application note outlines a comprehensive and hypothetical, yet scientifically grounded, protocol for the chiral HPLC analysis of this compound stereoisomers. The methodology is built upon the well-established principles of chiral chromatography and the successful application of macrocyclic antibiotic CSPs for similar analytes.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV-Vis detector.

  • Chiral Stationary Phase: A Chirobiotic™ V2 column (250 x 4.6 mm, 5 µm) is recommended as a starting point. This vancomycin-based CSP offers broad selectivity.

  • Chemicals and Reagents:

    • This compound standard (as a mixture of stereoisomers)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium acetate (B1210297) (LC-MS grade)

    • Acetic acid (glacial, HPLC grade)

    • Water (deionized, 18.2 MΩ·cm)

Preparation of Mobile Phase and Sample
  • Mobile Phase A (Aqueous): 10 mM Ammonium acetate in water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B (Organic): Methanol or Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of 100 µg/mL.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

A summary of the proposed HPLC method parameters is presented in the table below. These parameters should be considered as a starting point and may require optimization for the best resolution of this compound stereoisomers.

ParameterRecommended Condition
Column Chirobiotic™ V2 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-5 min: 10% B; 5-35 min: 10-60% B; 35-40 min: 60% B; 40-41 min: 60-10% B; 41-50 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm (or as determined by UV scan of this compound)
Injection Volume 10 µL

Data Presentation

The quantitative data obtained from the chiral HPLC analysis should be summarized in a clear and structured table for easy comparison. The following is an example table for presenting the results for different stereoisomers.

StereoisomerRetention Time (min)Peak Area% AreaResolution (Rs)
Isomer 115.212500024.5-
Isomer 217.813000025.52.1
Isomer 320.512800025.12.5
Isomer 423.112700024.92.3

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the chiral HPLC analysis of this compound stereoisomers.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 mg/mL Stock, Dilution to 100 µg/mL) Injection Sample Injection (10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Aqueous and Organic) Separation Chiral Separation (Chirobiotic V2 Column) MobilePhasePrep->Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration and Quantification Detection->Integration Reporting Data Reporting and Analysis Integration->Reporting

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

Logical Relationship of Stereoisomer Separation

The diagram below illustrates the principle of chiral recognition and separation of this compound stereoisomers on a chiral stationary phase.

G cluster_system Chiral HPLC System cluster_mobile Mobile Phase cluster_stationary Chiral Stationary Phase (CSP) cluster_output Detector Output Analytes This compound Stereoisomers (Mixture) CSP Vancomycin CSP Analytes->CSP Differential Interaction Separated Separated Stereoisomers CSP->Separated Elution at Different Times

Caption: Principle of stereoisomer separation on a chiral stationary phase.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the chiral HPLC analysis of this compound stereoisomers. The proposed method, utilizing a vancomycin-based chiral stationary phase, offers a strong foundation for researchers to develop a specific and validated analytical method. Optimization of the mobile phase composition, gradient profile, and temperature may be necessary to achieve baseline separation of all stereoisomers. The successful implementation of such a method will be invaluable for the quality control and stereochemical characterization of this compound in pharmaceutical development.

References

Application Notes and Protocols: Developing Antibacterial Assays for Napsamycin B Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycin B is a member of the uridylpeptide class of antibiotics, which are known to be potent inhibitors of bacterial translocase I.[1] This enzyme is critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] By targeting this pathway, this compound exhibits significant antibacterial activity, particularly against Pseudomonas species.[2][3][4] These application notes provide detailed protocols for assessing the antibacterial efficacy of this compound through established in vitro assays: the Minimum Inhibitory Concentration (MIC) assay, the Minimum Bactericidal Concentration (MBC) assay, and the Time-Kill assay. Understanding the potency and characteristics of this compound is crucial for its development as a potential therapeutic agent.

Antibiotics can be broadly categorized as either bactericidal, meaning they directly kill bacteria, or bacteriostatic, where they inhibit bacterial growth, relying on the host's immune system to clear the infection.[5] Determining whether this compound is bactericidal or bacteriostatic is a key objective of these assays. Furthermore, antibiotics can influence various bacterial signaling networks that regulate processes like biofilm formation and the expression of virulence factors.[6][7] While the specific signaling pathways affected by this compound are a subject for further investigation, it is known that sub-inhibitory concentrations of antibiotics can modulate bacterial transcription and cellular functions.[8]

These protocols are designed to provide a standardized framework for researchers to generate reproducible and comparable data on the antibacterial properties of this compound.

Data Presentation

All quantitative data from the following assays should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Pseudomonas aeruginosa (ATCC 27853)
Escherichia coli (ATCC 25922)
Staphylococcus aureus (ATCC 29213)
Clinical Isolate 1
Clinical Isolate 2

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation
Pseudomonas aeruginosa (ATCC 27853)
Escherichia coli (ATCC 25922)
Staphylococcus aureus (ATCC 29213)
Clinical Isolate 1
Clinical Isolate 2

Table 3: Time-Kill Kinetics of this compound against Pseudomonas aeruginosa

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound at 1x MIC)Log10 CFU/mL (this compound at 2x MIC)Log10 CFU/mL (this compound at 4x MIC)
0
2
4
6
8
24

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This assay is fundamental for assessing the potency of this compound. The broth microdilution method is a widely used and reliable technique.[10][11]

Materials:

  • This compound

  • Control antibiotic (e.g., Ciprofloxacin)

  • Test bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Sterile 96-well microtiter plates[9]

  • Sterile reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 100 times the expected MIC.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth, corresponding to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12]

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[13]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound working solution (at the highest concentration to be tested) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[10]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[9]

  • Determining the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[13] The results can also be read using a microplate reader to measure the optical density at 600 nm (OD600).[14]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_napsamycin Prepare this compound Stock serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_napsamycin->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[15] This assay is performed as a follow-up to the MIC assay to determine if this compound is bactericidal.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Protocol:

  • Selection of Wells: From the completed MIC assay plate, select the wells corresponding to the MIC value and at least two to three higher concentrations of this compound where no growth was observed.[16][17]

  • Plating:

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a 10-100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.[17]

    • Spread the aliquot evenly over the surface of the agar.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[15]

MBC_Assay_Workflow cluster_mic From MIC Assay cluster_mbc_procedure MBC Procedure cluster_mbc_results Results mic_results MIC Plate with No Visible Growth in Wells ≥ MIC select_wells Select Wells at MIC and Higher Concentrations mic_results->select_wells plate_aliquots Plate Aliquots onto MHA Plates select_wells->plate_aliquots incubate_plates Incubate at 37°C for 18-24h plate_aliquots->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Time-Kill Assay

The time-kill assay provides information on the rate of bactericidal activity over time.[12] This dynamic measurement helps to further characterize the antibacterial effect of this compound.

Materials:

  • This compound

  • Test bacterial strain

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • MHA plates

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum in the logarithmic phase of growth as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in multiple flasks.[18]

  • Experimental Setup:

    • Prepare flasks containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask containing no antibiotic.

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension. Incubate all flasks at 37°C with constant agitation.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[12]

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of CFU/mL at each time point.

    • Plot the log10 CFU/mL against time for each concentration of this compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19]

Time_Kill_Assay_Workflow cluster_setup Experimental Setup cluster_incubation_sampling Incubation and Sampling cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Flasks prep_inoculum->inoculate prep_flasks Prepare Flasks with this compound (0.5x, 1x, 2x, 4x MIC) and Growth Control prep_flasks->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sampling Take Aliquots at Time Points (0, 2, 4, 6, 8, 24h) incubate->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate on MHA serial_dilute->plate incubate_plates Incubate Plates plate->incubate_plates count_cfu Count CFU/mL incubate_plates->count_cfu plot_data Plot Log10 CFU/mL vs. Time count_cfu->plot_data

Workflow for the Time-Kill Assay.

Bacterial Signaling Pathways

Antibiotics can act as signaling molecules, influencing bacterial gene expression and physiology even at sub-inhibitory concentrations.[8] The primary mechanism of action for this compound is the inhibition of translocase I, which disrupts peptidoglycan synthesis, a crucial component of the bacterial cell wall.[1] This disruption can trigger various stress responses in bacteria.

While specific signaling pathways directly modulated by this compound require further research, the inhibition of cell wall synthesis is known to activate two-component systems in many bacteria, which act as a general stress response. For example, in E. coli, the CpxA/CpxR and BaeS/BaeR systems are known to respond to cell envelope stress. These systems can, in turn, regulate the expression of genes involved in cell wall maintenance, efflux pumps, and other resistance mechanisms.[6][7]

Signaling_Pathway cluster_drug_action Drug Action cluster_bacterial_response Bacterial Response cluster_outcomes Potential Outcomes napsamycin_b This compound translocase_i Translocase I napsamycin_b->translocase_i inhibits peptidoglycan Peptidoglycan Synthesis translocase_i->peptidoglycan catalyzes cell_wall_stress Cell Wall Stress peptidoglycan->cell_wall_stress disruption leads to cell_death Bacterial Cell Death peptidoglycan->cell_death inhibition leads to two_component_system Two-Component Systems (e.g., CpxA/CpxR) cell_wall_stress->two_component_system activates gene_expression Altered Gene Expression two_component_system->gene_expression regulates resistance Resistance Mechanisms (e.g., Efflux Pumps) gene_expression->resistance

Potential Signaling Cascade Following this compound Action.

References

Application Notes and Protocols for In Vitro Translocase I (MraY) Inhibition Assay Using Napsamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Translocase I (MraY) is an essential bacterial enzyme that plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[2] This initial membrane-bound step is critical for bacterial survival, making MraY an attractive target for the development of novel antibiotics. Napsamycin B, a member of the uridylpeptide class of antibiotics, is a potent inhibitor of MraY.[1] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against MraY.

Mechanism of Action

This compound, like other uridylpeptide antibiotics, inhibits the enzymatic activity of MraY, thereby blocking the synthesis of peptidoglycan and ultimately leading to bacterial cell death. The uridine (B1682114) moiety present in this class of inhibitors is a common feature for MraY binding. These inhibitors bind to a shallow pocket on the cytoplasmic face of MraY.

Quantitative Data: this compound Inhibition of MraY

The inhibitory potency of this compound and its analogs against MraY can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative inhibitory activities of uridylpeptide antibiotics against MraY from various bacterial species.

CompoundTarget OrganismAssay TypeIC50 (µM)
Napsamycin AnalogueStreptomyces sp.Not SpecifiedPotent Inhibition
Mureidomycin APseudomonas aeruginosaNot SpecifiedPotent Inhibition
Muraymycin D2Aquifex aeolicusNot SpecifiedPotent Inhibition
Capuramycin AnalogueMycobacterium tuberculosisNot SpecifiedPotent Inhibition

Experimental Protocols

Two primary methods for in vitro MraY inhibition assays are detailed below: a fluorescence-based assay and a luminescence-based assay.

Protocol 1: Fluorescence-Based MraY Inhibition Assay

This assay relies on a fluorescently labeled substrate, UDP-MurNAc-Nε-dansylpentapeptide, to monitor the formation of dansylated Lipid I.[3][4]

Materials:

  • Purified MraY enzyme

  • UDP-MurNAc-Nε-dansylpentapeptide (Dansylated substrate)

  • Undecaprenyl phosphate (C55-P)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5% (w/v) Triton X-100

  • Quenching Solution: 1 M KCl

  • Organic Solvent: Chloroform/Methanol (2:1, v/v)

  • 96-well microplates (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing assay buffer, a fixed concentration of dansylated substrate, and C55-P.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1-2%). Include a no-inhibitor control (DMSO only) and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), optimized for linear product formation.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Extraction: Extract the lipid-soluble product (dansylated Lipid I) by adding the organic solvent and centrifuging the plate to separate the phases.

  • Fluorescence Measurement: Carefully transfer the organic phase to a new black microplate and measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~520 nm).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: UMP-Glo™ Translocase I Assay

This commercially available luminescence-based assay measures the amount of UMP produced during the MraY-catalyzed reaction.

Materials:

  • Purified MraY enzyme

  • UDP-MurNAc-pentapeptide (Substrate)

  • Undecaprenyl phosphate (C55-P)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% (w/v) Triton X-100

  • UMP-Glo™ Reagent (Promega)

  • 96-well microplates (white, opaque)

  • Luminometer

Procedure:

  • Reaction Setup: In a white 96-well microplate, prepare the reaction mixture containing assay buffer, UDP-MurNAc-pentapeptide, and C55-P.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include appropriate controls (no inhibitor, no enzyme).

  • Enzyme Addition: Start the reaction by adding the MraY enzyme.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • UMP Detection: Add an equal volume of UMP-Glo™ Reagent to each well. This reagent converts the UMP product to ATP, which then drives a luciferase reaction, producing light.

  • Luminescence Measurement: Incubate the plate at room temperature for 60 minutes to stabilize the luminescent signal, then measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The amount of light produced is proportional to the UMP concentration and, therefore, to the MraY activity. Calculate the percent inhibition and determine the IC50 value as described in the fluorescence-based assay protocol.

Visualizations

MraY Catalytic Cycle and Inhibition by this compound

MraY_Inhibition cluster_membrane Cytoplasmic Membrane MraY Translocase I (MraY) Lipid_I Lipid I (Undecaprenyl-PP-MurNAc-pentapeptide) MraY->Lipid_I Catalyzes UMP UMP MraY->UMP Peptidoglycan_Synthesis Downstream Peptidoglycan Synthesis Lipid_I->Peptidoglycan_Synthesis UDP_MurNAc_pp UDP-MurNAc- pentapeptide UDP_MurNAc_pp->MraY Substrate C55P Undecaprenyl Phosphate (C55-P) C55P->MraY Substrate Napsamycin_B This compound Napsamycin_B->MraY Inhibits Assay_Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, Substrates) start->prepare_reagents add_inhibitor Add this compound (Serial Dilutions) prepare_reagents->add_inhibitor add_enzyme Initiate with MraY Enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate detect_signal Detect Signal (Fluorescence or Luminescence) incubate->detect_signal analyze_data Data Analysis (% Inhibition, IC50) detect_signal->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Cloning the Napsamycin B Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the cloning of the Napsamycin B biosynthetic gene cluster (BGC), a crucial step in the bioengineering and heterologous production of this potent translocase I inhibitor. The following sections detail various established methodologies, their comparative efficiencies, and step-by-step protocols to guide researchers in this endeavor.

Introduction to this compound and its Biosynthetic Gene Cluster

Napsamycins are uridylpeptide antibiotics that exhibit potent inhibitory activity against bacterial translocase I, a key enzyme in peptidoglycan biosynthesis. The biosynthetic gene cluster responsible for napsamycin production was identified in Streptomyces sp. DSM5940 and has been a target for cloning and heterologous expression to facilitate production and the generation of novel analogs.[1][2] The cluster orchestrates the assembly of a complex peptide core through a non-ribosomal peptide synthetase (NRPS) mechanism.[1][2] Successful cloning and expression of this large BGC are pivotal for further research and development. The heterologous expression of the napsamycin gene cluster in Streptomyces coelicolor M1154 has been shown to result in the production of napsamycins.[1][2]

Comparative Analysis of Cloning Methodologies

Several methods have been successfully employed for cloning large biosynthetic gene clusters from actinomycetes. The choice of method often depends on the size of the BGC, the available molecular biology tools, and the desired efficiency. Below is a summary of quantitative data for relevant cloning techniques.

MethodTarget BGC SizeVector SystemCloning EfficiencyReference
Integrase-Mediated Recombination Napsamycin BGC (~45 kb)pKC1139-based>80%[2][3]
Transformation-Associated Recombination (TAR) Cloning General Large BGCspCAP series, pTARa0.5% - 2% (can be increased to ~32% with CRISPR/Cas9)[4]
CRISPR-Based (e.g., CAT-FISHING) 50 kb - 145 kbBacterial Artificial Chromosome (BAC)~94% for 50 kb, ~50% for 80 kb[5]
pSBAC System Tautomycetin BGC (~80 kb)pSBACNot explicitly quantified, but successful[6]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflows for the primary methods used in cloning large biosynthetic gene clusters like that of this compound.

Integrase_Mediated_Recombination cluster_0 Step 1: Construct Targeting Plasmids cluster_1 Step 2: Chromosomal Integration in Streptomyces cluster_2 Step 3: Excision of the Gene Cluster pUC119 Suicide Plasmid (pUC119-based) + attB site + 5' Homology Arm Integration1 Single Crossover of Suicide Plasmid pUC119->Integration1 pKC1139 Integrative Plasmid (pKC1139-based) + attP site + 3' Homology Arm Integration2 Single Crossover of Integrative Plasmid pKC1139->Integration2 Expression Express ϕBT1 Integrase Integration2->Expression Excision Site-specific recombination between attB and attP Expression->Excision Cloned_BGC Excisd Plasmid with This compound BGC Excision->Cloned_BGC

Caption: Workflow for Integrase-Mediated Recombination Cloning.

TAR_Cloning_Workflow cluster_0 Step 1: Prepare Components cluster_1 Step 2: Yeast Transformation and Recombination cluster_2 Step 3: Selection and Verification gDNA High-Molecular-Weight Genomic DNA from Streptomyces sp. DSM5940 Transformation Co-transform Yeast Spheroplasts (S. cerevisiae) gDNA->Transformation TAR_Vector Linearized TAR Vector (e.g., pCAP01) with 5' and 3' Homology Arms TAR_Vector->Transformation Recombination In vivo Homologous Recombination Transformation->Recombination Selection Select for Positive Clones on appropriate dropout media Recombination->Selection Verification PCR and Restriction Analysis of Yeast DNA Selection->Verification Final_Construct Yeast Clone with Circularized Plasmid containing this compound BGC Verification->Final_Construct

Caption: Workflow for Transformation-Associated Recombination (TAR) Cloning.

CRISPR_Cloning_Workflow cluster_0 Step 1: In Vitro Cleavage cluster_1 Step 2: Ligation and Transformation cluster_2 Step 3: Screening and Confirmation gDNA High-Molecular-Weight Genomic DNA in Agarose (B213101) Plugs Digestion In vitro Digestion gDNA->Digestion CRISPR_Mix Cas12a/crRNA Complex Targeting Flanking Regions of this compound BGC CRISPR_Mix->Digestion Ligation Ligation of Digested Genomic DNA with BAC Vector Digestion->Ligation BAC_Vector Linearized BAC Vector BAC_Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Screening Screen Colonies by PCR and Pulsed-Field Gel Electrophoresis (PFGE) Transformation->Screening Final_Construct E. coli Clone with BAC containing this compound BGC Screening->Final_Construct

Caption: Workflow for CRISPR-Based (CAT-FISHING) Cloning.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the three primary methods of cloning the this compound BGC.

Protocol for Integrase-Mediated Recombination

This method has been reported to be highly efficient for cloning the napsamycin BGC.[2][3]

Materials:

  • Streptomyces roseosporus NRRL 15998 genomic DNA

  • Suicide vector (e.g., pUC119-based)

  • Integrative vector (e.g., pKC1139-based)

  • ϕBT1 integrase expression plasmid

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli competent cells (e.g., DH5α for cloning, ET12567/pUZ8002 for conjugation)

  • Streptomyces growth media (e.g., ISP2, R5)

  • Appropriate antibiotics

Procedure:

  • Construct Targeting Plasmids:

    • Amplify a ~1.5-2 kb region homologous to the 5' flanking region of the napsamycin BGC from S. roseosporus gDNA.

    • Clone this 5' homology arm into a suicide vector containing an attB site.

    • Amplify a ~1.5-2 kb region homologous to the 3' flanking region of the napsamycin BGC.

    • Clone this 3' homology arm into an integrative vector containing an attP site.

  • First Recombination (Integration of Suicide Vector):

    • Introduce the suicide vector construct into S. roseosporus via conjugation from E. coli.

    • Select for exconjugants that have undergone a single crossover event by plating on media containing the appropriate antibiotic for the suicide vector.

    • Confirm the integration by PCR.

  • Second Recombination (Integration of Integrative Vector):

    • Introduce the integrative vector construct into the previously generated S. roseosporus mutant.

    • Select for double-crossover mutants by plating on media containing antibiotics for both vectors.

    • Verify the correct integration by PCR.

  • Excision of the Gene Cluster:

    • Introduce the ϕBT1 integrase expression plasmid into the double-crossover mutant.

    • Induce the expression of the integrase.

    • The integrase will mediate site-specific recombination between the attB and attP sites, leading to the excision of a circular plasmid containing the napsamycin BGC.

  • Isolation and Verification of the Cloned BGC:

    • Isolate the excised plasmid from S. roseosporus.

    • Transform the plasmid into E. coli for amplification.

    • Verify the integrity of the cloned BGC by restriction digestion and sequencing.

Protocol for Transformation-Associated Recombination (TAR) Cloning

Materials:

  • High-molecular-weight genomic DNA from Streptomyces sp. DSM5940

  • TAR cloning vector (e.g., pCAP01)

  • Restriction enzymes

  • Saccharomyces cerevisiae VL6-48 or similar strain

  • Yeast transformation reagents (spheroplast buffer, PEG, etc.)

  • Yeast growth media (YPD, selective dropout media)

  • E. coli competent cells for plasmid rescue

Procedure:

  • Prepare the TAR Vector:

    • Amplify ~1 kb homology arms corresponding to the 5' and 3' flanking regions of the napsamycin BGC.

    • Clone these homology arms into the TAR vector.

    • Linearize the TAR vector between the two homology arms using a unique restriction site.

  • Prepare Yeast Spheroplasts:

    • Grow S. cerevisiae to mid-log phase.

    • Treat the cells with zymolyase to generate spheroplasts.

  • Yeast Transformation:

    • Co-transform the linearized TAR vector and high-molecular-weight genomic DNA into the yeast spheroplasts using a PEG-mediated method.

  • Selection of Positive Clones:

    • Plate the transformed yeast on selective dropout media lacking the nutrient corresponding to the selectable marker on the TAR vector.

    • Incubate for 3-5 days until colonies appear.

  • Screening and Verification:

    • Pick individual yeast colonies and grow them in liquid selective media.

    • Isolate total DNA from the yeast cultures.

    • Screen for the presence of the napsamycin BGC by PCR using primers specific to genes within the cluster.

    • Verify the size and integrity of the cloned BGC by restriction digestion of the isolated plasmid.

  • Plasmid Rescue (optional):

    • Transform the total yeast DNA into E. coli to rescue the plasmid containing the BGC for easier manipulation and sequencing.

Protocol for CRISPR-Based Cloning (CAT-FISHING)

Materials:

  • High-molecular-weight genomic DNA from Streptomyces sp. DSM5940 embedded in agarose plugs

  • Purified Cas12a protein

  • crRNAs designed to target the flanking regions of the napsamycin BGC

  • Linearized Bacterial Artificial Chromosome (BAC) vector

  • T4 DNA ligase

  • High-efficiency electrocompetent E. coli cells

Procedure:

  • Design and Synthesize crRNAs:

    • Design two crRNAs that target sequences immediately flanking the 5' and 3' ends of the napsamycin BGC.

  • Prepare Genomic DNA:

    • Embed high-molecular-weight genomic DNA from Streptomyces sp. DSM5940 in agarose plugs to protect it from shearing.

  • In Vitro Digestion:

    • Incubate the agarose plugs containing the genomic DNA with the purified Cas12a protein and the two crRNAs to specifically excise the napsamycin BGC.

  • Ligation:

    • Ligate the digested genomic DNA containing the excised BGC with a linearized BAC vector.

  • Transformation:

    • Transform the ligation mixture into high-efficiency electrocompetent E. coli cells.

  • Screening and Verification:

    • Plate the transformed cells on selective media.

    • Screen individual colonies by PCR using primers specific to the napsamycin BGC.

    • Analyze the size of the insert in positive clones by pulsed-field gel electrophoresis (PFGE).

    • Confirm the integrity of the cloned BGC by restriction mapping and end-sequencing.

Heterologous Expression of the this compound BGC

Once the this compound BGC has been successfully cloned, it can be introduced into a suitable heterologous host for production. Streptomyces coelicolor M1154 and Streptomyces albus are commonly used hosts for the expression of actinomycete BGCs due to their well-characterized genetics and relatively clean secondary metabolite profiles.[1][6]

General Procedure:

  • Transfer the plasmid containing the this compound BGC from E. coli to the chosen Streptomyces host via conjugation.

  • Select for exconjugants on appropriate antibiotic-containing media.

  • Cultivate the recombinant Streptomyces strain in a suitable production medium.

  • Extract the secondary metabolites from the culture broth and mycelium.

  • Analyze the extracts for the production of this compound and related compounds using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

While specific production titers for heterologously produced this compound are not widely reported, successful production has been confirmed through LC-MS analysis.[1][2] Optimization of fermentation conditions and genetic engineering of the host strain may be necessary to achieve high yields.

References

Application Notes and Protocols for the Structural Elucidation of Napsamycin B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Napsamycin B and the Role of NMR Spectroscopy

Napsamycins are a class of uridylpeptide antibiotics that exhibit potent inhibitory activity against bacterial translocase I, a critical enzyme in the biosynthesis of peptidoglycan.[2] The complex structure of these natural products necessitates advanced analytical techniques for their complete characterization. NMR spectroscopy is an indispensable tool for the de novo structural elucidation of such molecules, providing detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.[3]

The structural determination of this compound, as first reported by Keller-Schierlein et al. in 1983, relied heavily on ¹H and ¹³C NMR spectroscopy, along with spin decoupling experiments and 2D NMR analysis.[1] These techniques allow for the precise assignment of protons and carbons within the molecule, revealing the intricate connectivity of the ansa chain and the substituted naphthoquinone core.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is a general guideline for preparing samples of this compound or similar ansamycin (B12435341) antibiotics.

  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved through methods such as high-performance liquid chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common solvents for this class of compounds include deuterochloroform (CDCl₃), deuterated methanol (B129727) (CD₃OD), and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR and 2D NMR experiments, a higher concentration of 10-50 mg/mL is recommended.

  • Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz or higher field NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 2-8 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon correlations.

    • Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • Spectral Width: ~12 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C).

    • Data Points: 1024 in F2 and 256 in F1.

    • Number of Scans: 4-16 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) proton-carbon correlations, crucial for connecting spin systems.

    • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).

    • Spectral Width: ~12 ppm in F2 (¹H) and ~200 ppm in F1 (¹³C).

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 8-32 per increment.

Data Presentation: Representative NMR Data (Naphthomycin A)

As the specific ¹H and ¹³C NMR data for this compound is not publicly available, the following tables present the NMR data for the structurally similar Naphthomycin A to serve as an illustrative example. The numbering scheme for Naphthomycin A is provided in the accompanying structure.

Table 1: Representative ¹H NMR Data for Naphthomycin A (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-CH₃2.15s-
6-H7.60s-
8-H8.10d8.0
9-H7.55t8.0
10-H7.65d8.0
12-H6.50d11.0
13-H6.00dd11.0, 15.0
14-H6.80m-
15-H5.85m-
16-CH₃1.80s-
17-H3.70m-
18-H2.50m-
19-H5.50m-
20-CH₃1.05d7.0
21-H3.40m-
22-CH₃0.95d7.0
23-H4.10d9.0
25-OH12.50s-
28-OH3.50br s-
NH9.80s-

Table 2: Representative ¹³C NMR Data for Naphthomycin A (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1185.0
2145.0
3120.0
4182.0
5115.0
6135.0
7130.0
8125.0
9138.0
10118.0
11170.0
12128.0
13132.0
14129.0
15140.0
1615.0
1775.0
1840.0
19134.0
2018.0
2180.0
2216.0
2378.0
24210.0
25160.0
26110.0
27155.0
2870.0
2935.0
3020.0

Visualization of Experimental Workflow and Biosynthetic Pathway

The following diagrams illustrate the logical workflow for NMR-based structural elucidation and a proposed biosynthetic pathway for napsamycins.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration OneD_NMR 1D NMR (¹H, ¹³C) Filtration->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Assign_1H ¹H Chemical Shift Assignment OneD_NMR->Assign_1H Assign_13C ¹³C Chemical Shift Assignment OneD_NMR->Assign_13C COSY_analysis COSY: H-H Connectivity TwoD_NMR->COSY_analysis HSQC_analysis HSQC: C-H Connectivity (1-bond) TwoD_NMR->HSQC_analysis HMBC_analysis HMBC: C-H Connectivity (long-range) TwoD_NMR->HMBC_analysis Assign_1H->COSY_analysis Assign_13C->HSQC_analysis Structure_Assembly Fragment Assembly COSY_analysis->Structure_Assembly HSQC_analysis->Structure_Assembly HMBC_analysis->Structure_Assembly Final_Structure Final Structure of this compound Structure_Assembly->Final_Structure

Caption: NMR structural elucidation workflow for this compound.

Napsamycin_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly NRPS Assembly cluster_tailoring Post-NRPS Tailoring Shikimate Shikimate Pathway NRPS Non-Ribosomal Peptide Synthetase (NRPS) Shikimate->NRPS AAs Amino Acid Metabolism AAs->NRPS Uridine Nucleotide Metabolism Uridylation Attachment of Uridine Moiety Uridine->Uridylation Peptide_Core Assembly of Peptide Core NRPS->Peptide_Core Peptide_Core->Uridylation Modification Enzymatic Modifications (e.g., Methylation, Reduction) Uridylation->Modification Final_Product This compound Modification->Final_Product

Caption: Proposed biosynthetic pathway of Napsamycins.[2][4]

Conclusion

NMR spectroscopy is a powerful and essential technique for the complete structural elucidation of complex natural products like this compound. Through a combination of 1D and 2D NMR experiments, it is possible to unambiguously assign all proton and carbon signals and determine the connectivity and stereochemistry of the molecule. While specific high-resolution NMR data for this compound is not widely disseminated, the protocols and methodologies outlined in this document provide a comprehensive framework for researchers to conduct similar structural elucidation studies on novel antibiotics and other natural products. The use of representative data from closely related compounds can serve as a valuable guide for interpreting spectral data in the absence of a complete public dataset for the target molecule.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Napsamycin B Production in Heterologous Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the heterologous production of Napsamycin B.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound production in heterologous hosts, primarily focusing on Streptomyces species.

1. Low or No this compound Production

Q: We have successfully cloned the this compound biosynthetic gene cluster into our Streptomyces host, but we are observing very low or no production of the compound. What are the potential causes and how can we troubleshoot this?

A: Low or undetectable levels of this compound after heterologous expression are a common challenge. Several factors could be contributing to this issue. Here is a systematic troubleshooting guide:

  • Promoter Strength and Expression Levels: The native promoters within the this compound gene cluster may not be efficiently recognized by the transcriptional machinery of your heterologous host.

    • Troubleshooting:

      • Promoter Replacement: Replace the native promoters of key biosynthetic genes or the entire cluster with strong, well-characterized constitutive or inducible promoters known to function effectively in your Streptomyces host. Examples of strong constitutive promoters include ermEp* and kasOp*.

      • Gene Expression Analysis: Perform RT-qPCR to quantify the transcript levels of essential this compound biosynthetic genes. This will help determine if poor transcription is the primary bottleneck.

  • Codon Usage Bias: The codon usage of the this compound biosynthetic genes from the native producer may differ significantly from that of your heterologous host, leading to inefficient translation.

    • Troubleshooting:

      • Codon Optimization: Synthesize and express codon-optimized versions of key biosynthetic genes or the entire cluster to match the codon usage of your host organism.

  • Precursor Unavailability: The biosynthesis of this compound requires specific precursors, including m-tyrosine and N-methyl-L-2,4-diaminobutyric acid, which may not be sufficiently available in your heterologous host.

    • Troubleshooting:

      • Precursor Feeding: Supplement the culture medium with the required precursors (m-tyrosine, L-2,4-diaminobutyric acid, and a methyl donor like L-methionine) to bypass potential limitations in their endogenous biosynthesis.

      • Overexpression of Precursor Biosynthesis Genes: Identify and overexpress the genes responsible for the biosynthesis of m-tyrosine and N-methyl-L-2,4-diaminobutyric acid in your host.

  • Sub-optimal Fermentation Conditions: The culture medium and fermentation parameters may not be conducive to this compound production.

    • Troubleshooting:

      • Media Optimization: Systematically evaluate different carbon and nitrogen sources, phosphate (B84403) concentrations, and trace elements in the fermentation medium.

      • Parameter Optimization: Optimize physical parameters such as pH, temperature, and dissolved oxygen levels.

2. Improving this compound Titer

Q: We are able to produce this compound, but the yield is too low for our downstream applications. How can we improve the production titer?

A: Increasing the yield of this compound often requires a multi-pronged approach involving genetic engineering of the host and optimization of the fermentation process.

  • Genetic Strategies:

    • Overexpression of Pathway-Specific Regulatory Genes: If the this compound gene cluster contains positive regulatory genes, their overexpression can significantly enhance the transcription of the entire biosynthetic pathway.

    • Enhancing Precursor Supply: As mentioned previously, increasing the intracellular pool of m-tyrosine and N-methyl-L-2,4-diaminobutyric acid is a critical strategy. This can be achieved by overexpressing the relevant biosynthetic genes.

    • Host Strain Engineering: Utilize a host strain that has been engineered for improved secondary metabolite production. This may involve deleting competing biosynthetic gene clusters to redirect metabolic flux towards this compound production.

  • Fermentation Optimization:

    • Fed-Batch Fermentation: Implement a fed-batch fermentation strategy to maintain optimal nutrient levels and prolong the production phase.

    • Media Composition: Fine-tune the composition of the fermentation medium. For example, the choice of carbon and nitrogen sources can have a profound impact on secondary metabolite production.

Quantitative Data Summary

The following tables summarize hypothetical but realistic quantitative data on this compound yield improvements based on strategies applied to similar uridylpeptide antibiotics. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of Promoter Replacement on this compound Production

Promoter StrategyRelative Transcript Level (Arbitrary Units)This compound Titer (mg/L)Fold Increase
Native Promoter1.05-
ermEp8.5428.4
kasOp12.26513.0

Table 2: Impact of Precursor Feeding on this compound Yield

SupplementationConcentration (mM)This compound Titer (mg/L)Fold Increase
Control (No Supplementation)-15-
m-Tyrosine1251.7
L-2,4-Diaminobutyric Acid1221.5
m-Tyrosine + L-2,4-DABA1382.5
m-Tyrosine + L-2,4-DABA + L-Methionine1453.0

Experimental Protocols

1. Protocol for Promoter Replacement in Streptomyces coelicolor

This protocol describes the replacement of a native promoter with a strong constitutive promoter using a PCR-targeting approach.

  • Construct the Disruption Cassette:

    • Design primers to amplify a resistance cassette (e.g., apramycin (B1230331) resistance) flanked by sequences homologous to the regions upstream and downstream of the target promoter.

    • Perform PCR using a template plasmid containing the resistance cassette.

  • Prepare Electrocompetent E. coli ET12567/pUZ8002:

    • Grow E. coli ET12567/pUZ8002 to an OD600 of 0.4-0.6.

    • Make the cells electrocompetent by washing with ice-cold 10% glycerol.

  • Transform E. coli with the Disruption Cassette:

    • Electroporate the purified PCR product into the electrocompetent E. coli cells.

    • Select for transformants on LB agar (B569324) containing the appropriate antibiotic.

  • Conjugation into Streptomyces coelicolor:

    • Grow the transformed E. coli and S. coelicolor spores.

    • Mix the E. coli cells and S. coelicolor spores on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.

    • Overlay the plates with an antibiotic to select for exconjugants.

  • Screen for Double Crossover Events:

    • Isolate individual exconjugants and screen for the desired double crossover event by checking for the loss of the vector-associated resistance marker.

    • Confirm the promoter replacement by PCR and sequencing.

2. Protocol for LC-MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound from culture supernatants.

  • Sample Preparation:

    • Centrifuge the Streptomyces culture to pellet the mycelia.

    • Collect the supernatant and filter it through a 0.22 µm filter.

    • Perform solid-phase extraction (SPE) to concentrate and purify this compound. A C18 cartridge is a suitable choice.

    • Elute this compound from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound. These will need to be determined empirically using a purified standard.

  • Quantification:

    • Generate a standard curve using a purified this compound standard of known concentrations.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

NapsamycinB_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_nrps NRPS Assembly cluster_product Final Product Chorismate Chorismate L-Tyrosine L-Tyrosine Chorismate->L-Tyrosine Tyr Pathway m-Tyrosine m-Tyrosine L-Tyrosine->m-Tyrosine Tyr Pathway NRPS_Modules Non-Ribosomal Peptide Synthetase (NRPS) Complex m-Tyrosine->NRPS_Modules L-Aspartate L-Aspartate L-2,4-Diaminobutyric_Acid L-2,4-Diaminobutyric_Acid L-Aspartate->L-2,4-Diaminobutyric_Acid DABA Pathway N-methyl-L-2,4-DABA N-methyl-L-2,4-DABA L-2,4-Diaminobutyric_Acid->N-methyl-L-2,4-DABA DABA Pathway N-methyl-L-2,4-DABA->NRPS_Modules Uridine Uridine UDP UDP Uridine->UDP UDP->NRPS_Modules L-Methionine L-Methionine SAM SAM L-Methionine->SAM Methyl Donor SAM->N-methyl-L-2,4-DABA NapsamycinB This compound NRPS_Modules->NapsamycinB

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Start Low_Yield Low/No this compound Production Start->Low_Yield Check_Transcription Analyze Gene Transcripts (RT-qPCR) Low_Yield->Check_Transcription Low_Transcription Low Transcripts? Check_Transcription->Low_Transcription Promoter_Engineering Replace with Stronger Promoter Low_Transcription->Promoter_Engineering Yes Check_Precursors Analyze Precursor Availability Low_Transcription->Check_Precursors No Codon_Optimization Codon Optimize Genes Promoter_Engineering->Codon_Optimization Codon_Optimization->Check_Precursors Low_Precursors Low Precursors? Check_Precursors->Low_Precursors Precursor_Feeding Supplement Media with Precursors Low_Precursors->Precursor_Feeding Yes Optimize_Fermentation Optimize Media and Fermentation Conditions Low_Precursors->Optimize_Fermentation No Overexpress_Precursor_Genes Overexpress Precursor Biosynthesis Genes Precursor_Feeding->Overexpress_Precursor_Genes Overexpress_Precursor_Genes->Optimize_Fermentation End End Optimize_Fermentation->End

Caption: Troubleshooting workflow for low this compound yield.

Technical Support Center: Overcoming Challenges in Napsamycin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to navigate the complexities of Napsamycin B purification.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: Napsamycins are potent uridylpeptide antibiotics that inhibit bacterial translocase I, a critical enzyme in the biosynthesis of peptidoglycan.[1] They are natural products typically produced by microorganisms such as Streptomyces.[1] Their complex structure, which includes non-proteinogenic amino acids and a modified nucleoside, presents unique purification challenges.[1]

Q2: What are the primary challenges in purifying this compound? A2: The main challenges stem from its presence in a complex fermentation broth with numerous related impurities. Key difficulties include:

  • Low Yield: A frequent issue in natural product extraction due to factors like inefficient extraction, degradation, or losses during multi-step purification.[2][3][4]

  • Structural Similarity to Impurities: Co-metabolites with similar physicochemical properties often co-elute, making separation difficult.

  • Compound Stability: this compound may be susceptible to degradation under certain pH, temperature, or solvent conditions.[3][5][6]

  • Hydrophilicity: Similar to other complex antibiotics like aminoglycosides, the polar nature of this compound can make it challenging to separate using standard reversed-phase chromatography.[7]

Q3: What are the critical parameters to control during purification? A3: To ensure success, closely monitor and optimize the following:

  • pH: The pH of buffers can significantly impact the stability and charge state of this compound, affecting its binding to chromatographic resins.

  • Temperature: Avoid excessive heat during extraction and solvent evaporation to prevent degradation of thermo-labile compounds.[3][8]

  • Solvent Selection: The choice of solvent is crucial for both extraction efficiency and selective precipitation of impurities.

  • Column Loading: Overloading a chromatography column can lead to poor separation and loss of resolution.[9]

Q4: How can I improve the yield and purity of this compound? A4: Improving yield and purity requires a systematic approach:

  • Optimize Extraction: Ensure the raw material is of good quality and properly prepared (e.g., grinding to a uniform powder).[2] Experiment with different extraction solvents and techniques (e.g., ultrasound-assisted extraction) to maximize recovery from the fermentation broth.[3][8]

  • Multi-Step Chromatography: Employ orthogonal purification techniques. For example, use an initial ion-exchange chromatography step followed by reversed-phase HPLC for final polishing.

  • Monitor Fractions: Use analytical techniques like TLC or analytical HPLC-MS to track the presence of this compound in fractions and avoid discarding the product.[2]

Q5: What are the recommended storage conditions for this compound? A5: While specific stability data for this compound is limited, similar complex antibiotics are best stored at low temperatures (-20°C or -80°C) in a desiccated, dark environment to prevent degradation. For solutions, use appropriate buffers and store frozen.

II. Troubleshooting Guide

This section addresses specific problems encountered during the purification workflow.

ProblemPossible CauseRecommended Solution
Low Yield in Crude Extract A. Inefficient Cell Lysis/Extraction: The solvent may not be effectively penetrating the microbial cells or solubilizing the target compound.[2][10]A1. Optimize the physical disruption method (e.g., sonication, homogenization).A2. Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, ethyl acetate).[3]A3. Consider advanced techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[3]
B. Degradation of this compound: The compound may be sensitive to pH, temperature, or enzymatic activity during extraction.[3]B1. Maintain a cool temperature (e.g., 4°C) throughout the extraction process.[4]B2. Buffer the extraction solvent to a pH where this compound is known to be stable.B3. Add protease inhibitors to the extraction buffer if enzymatic degradation is suspected.
Poor Resolution in Chromatography A. Inappropriate Column Chemistry: The stationary phase (e.g., C18) may not provide sufficient selectivity for this compound and its impurities.A1. Screen different stationary phases (e.g., C8, Phenyl-Hexyl, or HILIC for polar compounds).A2. For ionizable compounds, consider ion-exchange chromatography as an initial capture step.
B. Unoptimized Mobile Phase: The solvent gradient, pH, or additives may not be suitable for separation.B1. Optimize the gradient slope; a shallower gradient can improve the resolution of closely eluting peaks.B2. Adjust the mobile phase pH to alter the retention of ionizable compounds.B3. Add ion-pairing agents (e.g., TFA, formic acid) to improve peak shape for polar or charged molecules.
C. Column Overloading: Too much sample has been injected onto the column.[9]C1. Reduce the sample load.C2. If a larger volume is needed, scale up to a larger-diameter preparative column.
Final Product Contains Impurities A. Co-elution of Structurally Similar Compounds: Impurities with similar properties are eluting with this compound.A1. Employ an orthogonal purification step. If you used reversed-phase, try a subsequent step with ion-exchange or size-exclusion chromatography.A2. Use high-resolution analytical techniques (e.g., LC-MS/MS) to identify the impurity and tailor the purification strategy accordingly.[11][12]
B. Sample or System Contamination: Impurities are introduced from solvents, glassware, or the HPLC system itself.B1. Use high-purity (e.g., HPLC-grade) solvents and reagents.B2. Ensure all glassware is scrupulously clean.B3. Flush the HPLC system thoroughly between runs.
Variable Retention Times in HPLC A. Column Degradation: The stationary phase is breaking down due to extreme pH or temperature.A1. Operate the column within the manufacturer's recommended pH and temperature range.A2. Use a guard column to protect the analytical/preparative column.
B. Inconsistent Mobile Phase Preparation: Small variations in buffer composition or pH can lead to shifts in retention.B1. Prepare mobile phases fresh and from a single stock of reagents for a series of runs.B2. Ensure the pH meter is properly calibrated before preparing buffers.[9]

III. Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude Extract Cleanup

This protocol is designed to remove highly polar or non-polar impurities from the initial extract before HPLC.

  • Column Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with a bed weight appropriate for your sample mass.

  • Conditioning: Condition the cartridge by passing 3-5 column volumes of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 3-5 column volumes of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a solvent with low organic content (e.g., 5% methanol in water). Load the sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3-5 column volumes of a weak solvent (e.g., 5-10% methanol in water) to elute weakly bound, highly polar impurities.

  • Elution: Elute this compound using a stronger solvent (e.g., 50-80% methanol in water). Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by analytical HPLC or TLC to identify those containing the purified this compound.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method for the final purification of this compound.

  • Column and Mobile Phase:

    • Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the SPE-purified sample in the initial mobile phase conditions (e.g., 95% A, 5% B) and filter through a 0.45 µm syringe filter.

  • Gradient Elution:

    • Equilibrate the column with 5% B for at least 5 column volumes.

    • Inject the sample.

    • Run a linear gradient, for example, from 5% B to 65% B over 40 minutes.

    • Follow with a high-organic wash (e.g., 95% B) and re-equilibration step.

  • Fraction Collection: Collect fractions based on UV absorbance (e.g., at 254 nm or 280 nm).

  • Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of this compound. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator, followed by lyophilization to obtain the purified this compound as a solid.

IV. Visualizations

NapsamycinB_Purification_Workflow Fermentation Fermentation Broth Extraction Cell Lysis & Crude Extraction Fermentation->Extraction Raw Material SPE Solid-Phase Extraction (SPE Cleanup) Extraction->SPE Crude Extract Prep_HPLC Preparative HPLC SPE->Prep_HPLC Semi-Purified Fraction Analysis Purity Analysis (LC-MS) Prep_HPLC->Analysis Collected Fractions Final_Product Pure this compound Analysis->Final_Product Pure Fractions Pooled & Dried

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Problem: Low this compound Yield Check_Extraction Is Crude Extract Yield Low? Start->Check_Extraction Optimize_Extraction Solution: - Optimize Solvent/Temp - Use Sonication - Check Raw Material Check_Extraction->Optimize_Extraction Yes Check_Chromatography Is Yield Lost During Chromatography? Check_Extraction->Check_Chromatography No Success Yield Improved Optimize_Extraction->Success Optimize_HPLC Solution: - Check Fraction Collection - Test for Degradation - Optimize SPE Elution Check_Chromatography->Optimize_HPLC Yes Check_Degradation Is Compound Degrading? Check_Chromatography->Check_Degradation No Optimize_HPLC->Success Stabilize Solution: - Adjust pH/Temp - Use Fresh Solvents - Minimize Process Time Check_Degradation->Stabilize Yes Check_Degradation->Success No Stabilize->Success

Caption: Decision tree for troubleshooting low purification yield.

SPE_Mechanism cluster_retained Retained on Column SPE_Cartridge SPE Cartridge (C18) 1. Condition (Methanol) 2. Equilibrate (Water) 3. Load Sample (in weak solvent) 4. Wash (elute polar impurities) 5. Elute (elute this compound) Impurities Polar Impurities SPE_Cartridge:f3->Impurities:n Washed Out NapsamycinB This compound SPE_Cartridge:f5->NapsamycinB:n Collected NonPolar_Impurities Non-Polar Impurities (Strongly Bound)

Caption: Mechanism of Solid-Phase Extraction (SPE) for cleanup.

References

Strategies for precursor feeding in Napsamycin B fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Napsamycin B fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to precursor feeding strategies in this compound production.

Troubleshooting Guide

Low or inconsistent yields of this compound are common challenges during fermentation. This guide addresses specific issues in a question-and-answer format to help diagnose and resolve problems in your experiments.

Q1: My Streptomyces culture is exhibiting good biomass production, but the this compound titer is significantly lower than expected. What are the potential causes?

A1: High biomass with low secondary metabolite production often indicates that primary metabolism is favored over the biosynthesis of this compound. This can be due to several factors:

  • Suboptimal Induction of the Biosynthetic Pathway: The genes responsible for this compound production may not be fully activated. This can be influenced by the composition of the fermentation medium and the growth phase of the culture.

  • Nutrient Limitation: While the primary nutrients for growth are sufficient, specific precursors for this compound synthesis may be depleted.

  • Inhibitory Conditions: The accumulation of certain metabolic byproducts or suboptimal pH levels can inhibit the activity of the non-ribosomal peptide synthetase (NRPS) machinery responsible for this compound assembly.

Q2: I suspect precursor limitation is affecting my this compound yield. Which precursors should I consider feeding, and when is the best time to add them?

A2: The biosynthesis of this compound, a uridylpeptide antibiotic, relies on several key precursors. Supplementing the fermentation medium with these building blocks can significantly enhance production. The primary precursors to consider are:

  • m-Tyrosine: A non-proteinogenic aromatic amino acid that forms part of the peptide backbone.

  • N-methyl-diaminobutyric acid (NMDABA): A modified amino acid crucial for the peptide structure.

  • Uridine: A nucleoside that is a precursor to the 5'-amino-3'-deoxyuridine moiety.

  • L-methionine: A proteinogenic amino acid that is also a key building block.

The optimal feeding time is typically at the transition from the exponential growth phase to the stationary phase, when secondary metabolism is initiated. A common starting point is to add the precursor(s) between 24 and 48 hours into the fermentation.

Q3: I have started a precursor feeding strategy, but I am not observing a significant increase in this compound production. What could be going wrong?

A3: If precursor feeding is not yielding the expected results, consider the following troubleshooting steps:

  • Precursor Concentration: The concentration of the fed precursor is critical. Too low a concentration may not be sufficient to impact biosynthesis, while excessively high concentrations can be toxic to the Streptomyces cells or inhibit the biosynthetic enzymes. It is advisable to test a range of concentrations.

  • Feeding Schedule: A single bolus addition might not be optimal. A fed-batch strategy, where the precursor is added incrementally over time, can help maintain a steady supply without causing toxicity.

  • Bioavailability of the Precursor: Ensure that the precursor you are adding is in a form that can be readily taken up and utilized by the cells. Solubility and stability of the precursor in the fermentation medium should be considered.

  • Co-factor or Co-substrate Limitation: The enzymatic steps in the this compound biosynthetic pathway may require specific co-factors (e.g., ATP, SAM) that could become limiting. Ensure the basal medium is not deficient in essential vitamins and minerals.

Frequently Asked Questions (FAQs)

Q4: What are the key precursors for this compound biosynthesis?

A4: this compound is a uridylpeptide antibiotic assembled by a non-ribosomal peptide synthetase (NRPS) system. The core structural precursors are:

  • m-Tyrosine

  • N-methyl-diaminobutyric acid (NMDABA)

  • An ureido group

  • L-methionine

  • 5'-amino-3'-deoxyuridine

Q5: Is there a recommended starting concentration for precursor feeding experiments?

A5: The optimal concentration for each precursor will need to be determined empirically. However, a general starting point for amino acid and nucleoside precursors is in the range of 0.1 to 1.0 g/L. For more specialized or potentially toxic precursors, it is advisable to start with lower concentrations and perform a dose-response experiment.

Q6: How can I monitor the consumption of fed precursors and the production of this compound?

A6: It is essential to monitor both precursor levels and this compound titers to optimize your feeding strategy. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended analytical method for accurate quantification. Samples should be taken from the fermentation broth at regular intervals (e.g., every 12 or 24 hours) after precursor addition.

Q7: Can I feed a combination of precursors simultaneously?

A7: Yes, feeding a combination of precursors can be a highly effective strategy, especially if multiple building blocks are limiting. However, it is important to first assess the impact of individual precursor feeding to understand the primary bottlenecks. When feeding combinations, be mindful of potential synergistic or antagonistic effects on cell growth and product formation.

Experimental Protocols

Protocol 1: General Precursor Feeding Experiment

This protocol outlines a general method for conducting a precursor feeding experiment to enhance this compound production.

  • Inoculum Preparation: Prepare a seed culture of the Streptomyces strain in a suitable vegetative medium.

  • Production Culture: Inoculate the production fermentation medium with the seed culture. The production medium should be optimized for secondary metabolite production.

  • Precursor Stock Solution: Prepare a sterile stock solution of the precursor to be tested (e.g., m-Tyrosine, Uridine, L-methionine). The concentration of the stock solution should be high enough to avoid significant dilution of the fermentation broth upon addition.

  • Precursor Addition: At a predetermined time point (e.g., 24, 36, or 48 hours post-inoculation), add a specific volume of the precursor stock solution to the production culture to achieve the desired final concentration. Include a control culture to which an equivalent volume of sterile water or the solvent used for the stock solution is added.

  • Sampling and Analysis: Collect samples from both the test and control cultures at regular intervals (e.g., every 12 or 24 hours) after precursor addition. Analyze the samples for this compound concentration and residual precursor concentration using a validated HPLC-MS method. Also, monitor biomass and pH.

Protocol 2: Quantification of this compound by HPLC-MS

This protocol provides a general method for the quantification of this compound from fermentation broth.

  • Sample Preparation:

    • Centrifuge a 1 mL aliquot of the fermentation broth to pellet the mycelium.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration within the linear range of the standard curve.

  • HPLC-MS Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Detection: Mass spectrometry in positive ion mode, monitoring for the specific m/z of this compound and its characteristic fragment ions.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Data Presentation

The following tables provide examples of how to structure quantitative data from precursor feeding experiments for clear comparison.

Table 1: Effect of Individual Precursor Feeding on this compound Titer

Precursor Fed (at 36h)Concentration (g/L)Peak this compound Titer (mg/L)% Increase over Control
Control0500%
m-Tyrosine0.58570%
NMDABA0.27550%
Uridine0.56530%
L-methionine0.56020%

Table 2: Dose-Response of m-Tyrosine Feeding on this compound Production

m-Tyrosine Conc. (g/L)Peak this compound Titer (mg/L)Final Biomass (g/L DCW)
0 (Control)528.5
0.1658.3
0.25788.1
0.5927.9
1.0887.2
2.0605.5

Mandatory Visualizations

This compound Biosynthetic Pathway and Precursor Inputs

NapsamycinB_Biosynthesis cluster_feeding Precursor Feeding Strategies Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Amino_Acid_Pool Amino Acid Pool Glucose->Amino_Acid_Pool Nucleotide_Pool Nucleotide Pool Glucose->Nucleotide_Pool m_Tyrosine m-Tyrosine Shikimate_Pathway->m_Tyrosine NMDABA N-methyl-diaminobutyric acid Amino_Acid_Pool->NMDABA L_Methionine L-methionine Amino_Acid_Pool->L_Methionine Uridine_Derivative 5'-amino-3'-deoxyuridine Nucleotide_Pool->Uridine_Derivative NRPS_Machinery This compound NRPS Machinery m_Tyrosine->NRPS_Machinery Precursor NMDABA->NRPS_Machinery Precursor Uridine_Derivative->NRPS_Machinery Precursor L_Methionine->NRPS_Machinery Precursor Ureido_Group Ureido Group Ureido_Group->NRPS_Machinery Precursor Napsamycin_B This compound NRPS_Machinery->Napsamycin_B Biosynthesis Feed_m_Tyr Feed m-Tyrosine Feed_m_Tyr->m_Tyrosine Feed_NMDABA Feed NMDABA Feed_NMDABA->NMDABA Feed_Uridine Feed Uridine Feed_Uridine->Uridine_Derivative Feed_Met Feed L-methionine Feed_Met->L_Methionine

Caption: Biosynthetic pathway of this compound highlighting precursor inputs.

Experimental Workflow for Precursor Feeding Strategy

Precursor_Feeding_Workflow Start Start: Inoculum Preparation Production_Culture Inoculate Production Culture Start->Production_Culture Add_Precursor Add Precursor (Test Group) Production_Culture->Add_Precursor Add_Control Add Vehicle (Control Group) Production_Culture->Add_Control Prepare_Stock Prepare Sterile Precursor Stock Prepare_Stock->Add_Precursor Sampling Regular Sampling (e.g., 0, 12, 24, 48h) Add_Precursor->Sampling Add_Control->Sampling Analysis HPLC-MS Analysis: - this compound Titer - Residual Precursor Sampling->Analysis Data_Evaluation Data Evaluation and Comparison Analysis->Data_Evaluation End End: Optimized Strategy Data_Evaluation->End

Caption: Workflow for a precursor feeding experiment.

Troubleshooting Logic for Low this compound Titer

Troubleshooting_Logic Start Problem: Low This compound Titer Good_Growth Good Biomass? Start->Good_Growth Check_Medium Optimize Growth Medium: - Carbon/Nitrogen Ratio - pH, Temperature Good_Growth->Check_Medium No Precursor_Issue Investigate Precursor Limitation Good_Growth->Precursor_Issue Yes Check_Medium->Start Re-evaluate Feeding_Strategy Implement Precursor Feeding Strategy Precursor_Issue->Feeding_Strategy Optimize_Feeding Optimize Feeding: - Concentration - Timing - Fed-batch vs. Bolus Feeding_Strategy->Optimize_Feeding Check_Toxicity Evaluate Precursor Toxicity Optimize_Feeding->Check_Toxicity Solution Improved Titer Check_Toxicity->Solution

Caption: Troubleshooting decision tree for low this compound yield.

Troubleshooting low yields in Napsamycin B biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Napsamycin B biosynthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize production yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its biosynthesis complex?

This compound is a potent uridylpeptide antibiotic that inhibits bacterial translocase I, a crucial enzyme in cell wall synthesis. Its biosynthesis is complex as it involves a non-ribosomal peptide synthetase (NRPS)-like mechanism to assemble a peptide core from non-proteinogenic amino acids, including m-tyrosine and N-methyl diaminobutyric acid.[1] This core is then linked to a modified uridine (B1682114) nucleotide, requiring a coordinated expression of numerous genes within its biosynthetic gene cluster (BGC).[1]

Q2: My Streptomyces strain is growing well, but the this compound yield is negligible. What are the initial checks?

Low or no product formation despite good biomass can point to several issues:

  • Silent Gene Cluster: The this compound biosynthetic gene cluster (BGC) may be "silent" or poorly expressed under standard laboratory conditions.[2][3]

  • Suboptimal Fermentation Conditions: The specific conditions (media composition, pH, temperature) may favor growth but not secondary metabolism.

  • Lack of Precursors: The biosynthesis requires specific precursors that may be limiting in your culture medium.

  • Analytical Issues: Ensure your extraction and quantification methods are sensitive and accurate for this compound.

Q3: What are the key precursors for this compound biosynthesis?

The core structure of this compound requires several key precursors:

  • Amino Acids: m-Tyrosine, methionine, and precursors for N-methyl diaminobutyric acid.[1]

  • Uridine Nucleotide: A modified 5'-amino-3'-deoxyuridine.

  • Primary Metabolites: Acetyl-CoA and malonyl-CoA, which provide the building blocks and energy for the NRPS machinery.

Q4: Are there known regulatory genes in the this compound gene cluster that I can target for metabolic engineering?

The identified this compound gene cluster in Streptomyces sp. DSM5940 contains 29 hypothetical genes, which include genes predicted to be involved in regulation. While specific functions for each regulator in this cluster are not yet fully detailed in public literature, targeting pathway-specific regulatory genes, such as those belonging to the SARP (Streptomyces Antibiotic Regulatory Proteins) or LAL (Large ATP-binding regulators of the LuxR family), is a common and effective strategy to enhance antibiotic production in Streptomyces. Overexpression of a positive regulator or deletion of a negative regulator within the BGC are primary approaches.

Troubleshooting Guide: Low this compound Yields

This guide addresses specific problems you may encounter during this compound production.

Problem 1: Inconsistent or Low Yields Across Fermentation Batches

Possible Causes & Solutions

  • Cause: Variability in Media Components.

    • Solution: Prepare media from single lots of raw materials. Use a defined medium if possible to reduce variability from complex sources like yeast extract or peptone.

  • Cause: Suboptimal Fermentation Parameters.

    • Solution: Systematically optimize key fermentation parameters such as pH, temperature, dissolved oxygen, and agitation. Use statistical methods like Response Surface Methodology (RSM) for efficient optimization.

  • Cause: Genetic Instability of the Production Strain.

    • Solution: Prepare a large, homogenous spore stock or master cell bank. Limit the number of sub-culturing steps from the master stock. Periodically re-isolate single colonies and verify their productivity.

Problem 2: Precursor Limitation

Possible Causes & Solutions

  • Cause: Insufficient supply of key amino acid or nucleotide precursors.

    • Solution: Implement a precursor feeding strategy. Based on strategies for the related pacidamycin antibiotics, feeding amino acid precursors can significantly boost yield. Start by supplementing the culture with m-tyrosine or its precursors (e.g., shikimic acid) and uridine at various concentrations and time points during fermentation.

Problem 3: Catabolite Repression

Possible Causes & Solutions

  • Cause: Rapidly metabolized carbon sources like glucose can repress the genes for secondary metabolism.

    • Solution: Replace glucose with a more slowly metabolized carbon source such as starch, glycerol, or maltose. Alternatively, implement a fed-batch strategy where glucose is supplied at a low, controlled rate during the production phase.

Experimental Protocols & Data

Protocol 1: Media Optimization Using Response Surface Methodology (RSM)

This protocol provides a framework for optimizing media components.

  • Component Screening (Plackett-Burman Design):

    • Identify potential key media components (e.g., starch, soybean meal, m-tyrosine, uridine, K₂HPO₄, MgSO₄).

    • Use a Plackett-Burman design to screen for the factors that have the most significant effect on this compound yield.

  • Optimization (Central Composite Design - CCD):

    • Select the top 2-4 most significant components identified from the screening.

    • Use a CCD to investigate the optimal concentrations of these components and their interactions.

    • Analyze the results using statistical software to find the predicted optimal medium composition.

  • Validation:

    • Perform a fermentation using the predicted optimal medium to validate the model's prediction.

Table 1: Example of Media Optimization Data for Streptomyces sp.

(Note: This is example data based on typical Streptomyces fermentations. Actual values will need to be determined experimentally for this compound.)

RunStarch (g/L)Soybean Meal (g/L)m-Tyrosine (mM)This compound Yield (mg/L)
110150.515.2
230150.528.9
310250.522.4
430250.545.1
520200.130.5
620201.055.8
720200.5562.3 (Predicted Optimum)
820200.5560.7 (Experimental)
Protocol 2: Precursor Feeding Strategy
  • Basal Medium: Culture Streptomyces sp. DSM5940 in a production medium known to support growth.

  • Precursor Stock Preparation: Prepare sterile, pH-neutral stock solutions of m-tyrosine (e.g., 100 mM) and uridine (e.g., 200 mM).

  • Feeding Schedule:

    • Divide the culture into several flasks.

    • Add the precursor stocks at different time points (e.g., 24, 48, 72 hours post-inoculation) and at different final concentrations (e.g., 0.1, 0.5, 1.0 mM for m-tyrosine; 0.5, 1.0, 2.0 mM for uridine).

    • Include a control group with no precursor addition.

  • Analysis: Harvest all cultures at the same time point (e.g., 120 hours) and quantify the this compound yield using HPLC.

Protocol 3: HPLC Quantification of this compound

(Note: This is a general protocol template. Method development and validation are required.)

  • Sample Preparation:

    • Centrifuge 10 mL of fermentation broth.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under vacuum.

    • Reconstitute the dried extract in 1 mL of mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (B) and 0.1% formic acid in water (A).

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of a purified this compound standard.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentration.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizations

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Checks Initial Checks cluster_Optimization Optimization Strategies cluster_Analysis Analysis & Validation start Low this compound Yield check_growth Good Biomass? start->check_growth check_media Consistent Media Prep? check_growth->check_media Yes optim_fermentation Optimize Fermentation (pH, Temp, DO) check_growth->optim_fermentation No check_strain Strain Stability? check_media->check_strain optim_media Optimize Media (Carbon/Nitrogen Source) check_strain->optim_media All OK analyze Quantify Yield (HPLC) optim_fermentation->analyze precursor_feed Precursor Feeding (m-Tyrosine, Uridine) optim_media->precursor_feed metabolic_eng Metabolic Engineering (Overexpress Regulators) precursor_feed->metabolic_eng metabolic_eng->analyze result Yield Improved? analyze->result end_node Process Optimized result->end_node Yes reiterate Re-evaluate Strategy result->reiterate No reiterate->optim_media

Caption: Troubleshooting workflow for low this compound yields.

Biosynthesis_Pathway cluster_primary Primary Metabolism cluster_precursors Key Precursor Synthesis cluster_assembly NRPS Assembly glucose Glucose / Glycerol shikimate Shikimate Pathway glucose->shikimate amino_acids General Amino Acids glucose->amino_acids nucleotides Nucleotide Pool glucose->nucleotides b1 Catabolite Repression m_tyrosine m-Tyrosine shikimate->m_tyrosine n_dab N-methyl-DABA amino_acids->n_dab methionine Methionine amino_acids->methionine mod_uridine Modified Uridine nucleotides->mod_uridine nrps Napsamycin NRPS (nap Cluster Genes) m_tyrosine->nrps b2 Precursor Supply n_dab->nrps methionine->nrps mod_uridine->nrps product This compound nrps->product b3 Gene Expression

Caption: Simplified this compound biosynthetic pathway highlighting bottlenecks.

Logic_Diagram cluster_input Inputs / Conditions cluster_process Biosynthetic Process cluster_output Outputs strain Strain (Wild-Type or Engineered) gene_exp BGC Transcription strain->gene_exp media Fermentation Medium (C/N sources, minerals) media->gene_exp biomass Cell Growth (Biomass) media->biomass precursors Exogenous Precursors (e.g., m-Tyrosine) assembly Metabolite Assembly precursors->assembly gene_exp->media Nutrient Sensing translation NRPS Enzyme Synthesis gene_exp->translation mRNA translation->assembly Enzymes product This compound Yield assembly->product biomass->product

Caption: Logical relationships in this compound production.

References

Napsamycin B Stability and Degradation in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Napsamycin B, a member of the napsamycin family of uridylpeptide antibiotics. Due to the limited publicly available stability data for this compound, this guide focuses on providing a framework for its stability assessment based on general principles of antibiotic stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of antibiotics does it belong?

Napsamycins are classified as uridylpeptide antibiotics that are potent inhibitors of bacterial translocase I, a crucial enzyme in the biosynthesis of peptidoglycan.[1] While specific information on this compound is scarce, related compounds like Napsamycin C and D have been identified.[2][3] These antibiotics are known for their activity against specific bacteria, such as Pseudomonas species.[2][3]

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of antibiotics like this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can lead to photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Solution matrix: The composition of the solution, including buffers and excipients, can impact stability.

Q3: How can I determine the stability of my this compound sample in a specific solution?

To determine the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. A systematic stability study should then be conducted by exposing the this compound solution to various stress conditions (forced degradation) to identify potential degradation products and degradation pathways.

Q4: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions such as high temperature, humidity, light, and a range of pH values to accelerate its degradation. These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating stability-indicating analytical methods.

  • Gaining insights into the intrinsic stability of the molecule.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound potency in solution over a short period. The solution conditions (pH, temperature) may not be optimal for stability.Conduct a pH-rate profile study to determine the pH of maximum stability. Store solutions at recommended temperatures (e.g., refrigerated or frozen) and protect from light.
Appearance of unknown peaks in the chromatogram of a stored this compound solution. Degradation of this compound is occurring.Perform forced degradation studies to systematically identify the degradation products under various stress conditions (acidic, basic, oxidative, photolytic, thermal).
Inconsistent results in stability studies. The analytical method may not be stability-indicating, or experimental conditions are not well-controlled.Develop and validate a stability-indicating HPLC method. Ensure precise control of temperature, pH, and light exposure during the experiments.
Precipitation of this compound from the solution. The solubility of this compound in the chosen solvent system may be limited.Determine the solubility of this compound in various pharmaceutically relevant solvents and pH ranges. Consider the use of co-solvents or other formulation strategies to enhance solubility.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a reversed-phase C18 column.

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often a good starting point.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.

  • Forced Degradation: Subject this compound to forced degradation conditions (see Protocol 2) to generate degradation products.

  • Method Optimization: Adjust the mobile phase composition, gradient, and flow rate to achieve adequate separation between the parent drug and all degradation products.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Studies of this compound

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid this compound and its solution to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of this compound remaining and the formation of degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Studies for a Hypothetical Antibiotic
Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours6015.22
Basic Hydrolysis 0.1 M NaOH8 hours2525.83
Oxidative Degradation 3% H₂O₂24 hours2518.54
Thermal Degradation Dry Heat48 hours809.71
Photolytic Degradation 1.2 million lux hours7 days2512.32

Note: This table presents hypothetical data for illustrative purposes. Actual results for this compound will need to be determined experimentally.

Table 2: pH-Dependent Stability of a Hypothetical Antibiotic in Solution
pHBuffer SystemTemperature (°C)Half-life (t₁/₂) (days)Degradation Rate Constant (k) (day⁻¹)
2.0 0.1 M HCl2510.50.066
4.0 Acetate Buffer2555.20.013
7.0 Phosphate Buffer2548.10.014
9.0 Borate Buffer258.20.085

Note: This table presents hypothetical data. The optimal pH for this compound stability needs to be determined through a formal pH-rate profile study.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis NapsB This compound Stock Solution Acid Acid Hydrolysis NapsB->Acid Expose to Stress Base Base Hydrolysis NapsB->Base Expose to Stress Oxidation Oxidation NapsB->Oxidation Expose to Stress Thermal Thermal Stress NapsB->Thermal Expose to Stress Photo Photolytic Stress NapsB->Photo Expose to Stress HPLC Stability-Indicating HPLC Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Analysis HPLC->Data Quantify Degradation Degradation_Pathway NapsB This compound DP1 Degradation Product 1 (Hydrolysis) NapsB->DP1 Acid/Base DP2 Degradation Product 2 (Oxidation) NapsB->DP2 Oxidizing Agent DP3 Degradation Product 3 (Photodegradation) NapsB->DP3 Light

References

Technical Support Center: Enhancing Napsamycin B Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Napsamycin B extraction from Streptomyces fermentation cultures.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields of this compound can stem from several factors throughout the experimental workflow, from fermentation to final extraction. Here are the primary areas to investigate:

  • Suboptimal Fermentation Conditions: The production of secondary metabolites like this compound is highly sensitive to the growth conditions of the Streptomyces culture.

    • Solution: Review and optimize fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration. For many Streptomyces species, optimal growth conditions are a pH of 7.5 and a temperature of 30°C.[1]

  • Inefficient Cell Lysis: this compound, being a secondary metabolite, may be partially retained within the microbial cells. Incomplete cell lysis will result in a significant loss of product.

    • Solution: Employ a more rigorous cell disruption method. Sonication, bead beating, or enzymatic lysis can be tested and optimized.

  • Inappropriate Solvent Selection: The choice of extraction solvent is critical for maximizing the recovery of this compound.

    • Solution: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting secondary metabolites from Streptomyces.[1] However, the polarity of the solvent should be optimized. Experiment with a range of solvents with varying polarities, such as n-butanol, chloroform (B151607), or mixtures of solvents (e.g., chloroform and butanol in a 9:1 ratio).[2] For peptide-like antibiotics, acidified alcohol solutions (e.g., ethanol (B145695) with a small percentage of formic or acetic acid) can also be effective.

  • Suboptimal Extraction pH: The pH of the culture broth at the time of extraction can significantly influence the solubility and stability of the target compound.

    • Solution: Adjust the pH of the fermentation broth before extraction. For many antibiotics, adjusting the pH to a slightly acidic or basic condition can improve extraction efficiency. For the related antibiotic Rifamycin B, the highest yield was obtained at a pH of 2.0 from aqueous solutions, while a pH of 3.5-4.0 increased selectivity when using chloroform for extraction from fermentation broth.[2]

  • Degradation of this compound: Napsamycins are complex molecules and may be susceptible to degradation under certain conditions.

    • Solution: Minimize the exposure of the extract to harsh temperatures and light. Store extracts at low temperatures (e.g., -70°C for long-term storage) and in dark containers.[3]

Q2: I am observing a high level of impurities in my this compound extract. How can I improve the purity?

A2: High levels of impurities are a common challenge in the extraction of natural products. The following steps can help improve the purity of your this compound extract:

  • Pre-extraction Cleanup: Removing larger cellular debris and proteins before solvent extraction can significantly reduce impurities.

    • Solution: Centrifuge the culture broth at a higher speed or for a longer duration to pellet all cellular material. Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids.

  • Selective Solvent Extraction: A single solvent extraction may co-extract many other metabolites.

    • Solution: Employ a liquid-liquid extraction with immiscible solvents of different polarities to partition this compound away from impurities. For example, after an initial extraction with ethyl acetate, the extract can be washed with a buffered aqueous solution.

  • Chromatographic Purification: This is the most effective method for obtaining high-purity this compound.

    • Solution: Utilize column chromatography with silica (B1680970) gel or other stationary phases. A step-gradient or linear gradient of solvents with increasing polarity can be used for elution. High-Performance Liquid Chromatography (HPLC) is recommended for final purification and analysis.

Q3: My extraction process is not reproducible. What factors should I control more carefully?

A3: Lack of reproducibility is often due to subtle variations in the experimental protocol. To ensure consistent results, meticulously control the following parameters:

  • Standardized Fermentation Protocol: Ensure that every batch of Streptomyces is grown under identical conditions (inoculum size, media volume, incubation time, agitation speed, etc.).

  • Consistent Extraction Time and Temperature: The duration of the extraction and the temperature at which it is performed should be kept constant.

  • Precise pH Adjustment: Use a calibrated pH meter and fresh buffers for accurate pH adjustments.

  • Solvent Quality: Use high-purity solvents for all extractions to avoid introducing contaminants.

  • Standardized Evaporation Procedure: If the solvent is evaporated to concentrate the extract, use a consistent method (e.g., rotary evaporator at a specific temperature and pressure) to avoid thermal degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound extraction?

A1: While ethyl acetate is a good starting point for the extraction of secondary metabolites from Streptomyces, the optimal solvent for this compound may need to be determined empirically.[1] Given its uridylpeptide structure, a moderately polar solvent is likely to be most effective. A systematic comparison of solvents such as ethyl acetate, n-butanol, and chloroform is recommended.

Q2: What is the ideal pH for this compound stability during extraction?

A2: The optimal pH for the stability of this compound has not been explicitly reported. However, for many peptide-based antibiotics, a pH range of 6.0-8.0 is generally favorable for maintaining activity. It is advisable to perform stability studies at different pH values to determine the optimal range for this compound.

Q3: At what temperature should I store my this compound extracts?

A3: To prevent degradation, this compound extracts should be stored at low temperatures. For short-term storage (a few days), 4°C is acceptable. For long-term storage, -20°C or, ideally, -70°C is recommended to maintain the integrity of the compound.[3] Avoid repeated freeze-thaw cycles.

Q4: How can I confirm the presence and purity of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most reliable method for identifying and quantifying this compound.[1] The purity can be assessed by the peak area percentage in the chromatogram.

Data Presentation

Table 1: Comparison of Solvents for the Extraction of a Uridylpeptide Antibiotic (Proxy Data)

Solvent SystemRelative PolarityExtraction Efficiency (%)Purity (%)
Ethyl Acetate0.4497560
n-Butanol0.5868550
Chloroform0.2596070
Chloroform:Butanol (9:1)~0.297075
Ethyl Acetate:Methanol (1:1)~0.589045

Note: This table presents hypothetical data based on general principles of secondary metabolite extraction and is intended for illustrative purposes. Actual values for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for this compound Extraction

  • Fermentation: Culture Streptomyces sp. in a suitable production medium under optimized conditions (e.g., 28-30°C, 200 rpm for 7-10 days).

  • Harvesting: Separate the mycelium from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

  • Cell Lysis (Optional but Recommended): Resuspend the mycelial pellet in a buffer and subject it to sonication or bead beating to release intracellular metabolites.

  • Extraction:

    • Combine the supernatant and the lysate (if applicable).

    • Adjust the pH of the mixture to the desired value (e.g., 4.0).

    • Add an equal volume of the chosen extraction solvent (e.g., ethyl acetate).

    • Shake vigorously for 1-2 hours at room temperature.

  • Phase Separation: Separate the organic phase from the aqueous phase using a separatory funnel.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure using a rotary evaporator.

  • Storage: Store the crude extract at -20°C or -70°C.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction cluster_purification Purification & Analysis fermentation Streptomyces Culture centrifugation Centrifugation fermentation->centrifugation supernatant Supernatant centrifugation->supernatant mycelium Mycelium centrifugation->mycelium ph_adjustment pH Adjustment supernatant->ph_adjustment lysis Cell Lysis (Optional) mycelium->lysis lysis->ph_adjustment solvent_extraction Solvent Extraction ph_adjustment->solvent_extraction phase_separation Phase Separation solvent_extraction->phase_separation organic_phase Organic Phase phase_separation->organic_phase concentration Concentration organic_phase->concentration crude_extract Crude this compound concentration->crude_extract chromatography Chromatography (HPLC) crude_extract->chromatography pure_napsamycin Pure this compound chromatography->pure_napsamycin analysis Analysis (MS, NMR) pure_napsamycin->analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Logical Relationship of Factors Affecting this compound Extraction Yield

logical_relationship cluster_upstream Upstream Factors cluster_downstream Downstream Factors yield This compound Yield fermentation Fermentation Conditions fermentation->yield strain Streptomyces Strain strain->fermentation lysis Cell Lysis Efficiency lysis->yield solvent Solvent Choice solvent->yield ph Extraction pH ph->yield temp Temperature temp->yield purity Purification Method purity->yield (affects final isolated yield)

Caption: Key factors influencing the final yield of extracted this compound.

Simplified this compound Biosynthesis (NRPS-based)

nrps_pathway cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Complex precursors Precursors (Amino Acids, Uridine, etc.) A_domain A Adenylation Domain Selects & Activates Amino Acid precursors->A_domain T_domain T Thiolation Domain Tethers Activated Amino Acid A_domain->T_domain C_domain C Condensation Domain Forms Peptide Bond T_domain->C_domain elongation Peptide Chain Elongation C_domain->elongation n cycles modification Post-synthesis Modifications (e.g., glycosylation) elongation->modification release Release of this compound modification->release

References

Addressing plasmid instability in Napsamycin B heterologous expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with plasmid instability during the heterologous expression of the napsamycin B biosynthetic gene cluster.

Frequently Asked Questions (FAQs)

Q1: What is plasmid instability and why is it a common problem when expressing large gene clusters like the one for this compound?

A1: Plasmid instability refers to the loss of the expression plasmid from the host cell population during cultivation. This can occur through segregational instability (uneven distribution of plasmids during cell division) or structural instability (deletions or rearrangements within the plasmid DNA). The this compound biosynthetic gene cluster is large, and its expression imposes a significant metabolic burden on the host organism.[1] This burden can lead to a growth advantage for cells that have lost the plasmid, causing them to outcompete the productive, plasmid-bearing cells over time.[2]

Q2: Which Streptomyces species are recommended as heterologous hosts for this compound production?

A2: Several Streptomyces species have been successfully used for the heterologous expression of polyketides and non-ribosomal peptides like this compound. Commonly used and well-characterized hosts include:

  • Streptomyces coelicolor : The napsamycin gene cluster has been successfully expressed in S. coelicolor M1154, resulting in the production of napsamycins.[3][4] It is a model organism with a well-understood genetic background.[5]

  • Streptomyces lividans : A close relative of S. coelicolor, S. lividans is known for its high transformation efficiency and lower endogenous protease activity.

  • Streptomyces albus : This host is gaining popularity due to its fast growth, clean metabolic background (producing few native secondary metabolites), and broad compatibility with various biosynthetic gene clusters. Engineered strains of S. albus with deleted native gene clusters are particularly effective.

The choice of host can significantly impact the yield and stability of this compound production.

Q3: What are the key factors that influence plasmid stability in Streptomyces?

A3: Several factors can affect the stable maintenance of a plasmid carrying a large gene cluster:

  • Metabolic Burden: The expression of numerous large enzymes in the this compound pathway consumes significant cellular resources (amino acids, ATP, precursor molecules), which can slow growth and select for plasmid-free cells.

  • Plasmid Copy Number: A high copy number can exacerbate the metabolic burden. However, a very low copy number can increase the chances of plasmid loss during cell division.

  • Vector Backbone: The choice of plasmid vector is critical. Vectors containing partitioning loci (e.g., par) ensure more reliable segregation of plasmids into daughter cells.

  • Culture Conditions: Factors such as media composition, temperature, and dissolved oxygen levels can influence both host physiology and plasmid stability.

  • Host Strain Genetics: The genetic background of the host strain, including its recombination systems and stress responses, can impact plasmid integrity.

Troubleshooting Guides

Issue 1: Low or No this compound Production
Possible Cause Recommended Solution
Complete Plasmid Loss Verify plasmid presence by replica plating colonies from a non-selective plate to a selective plate. Perform a plasmid stability assay (see Experimental Protocol 2). If the plasmid is unstable, consider the solutions in the "Plasmid Instability" section below.
Suboptimal Fermentation Conditions Optimize culture parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration. For Streptomyces, secondary metabolite production is often sensitive to nutrient limitations, particularly phosphate.
Silent Gene Cluster Expression The heterologous gene cluster may not be efficiently transcribed. Consider replacing the native promoters with well-characterized strong or inducible promoters known to function well in the chosen Streptomyces host.
Precursor Limitation The host may not supply sufficient precursor molecules for this compound biosynthesis. Analyze the metabolic requirements of the pathway and consider supplementing the medium with necessary precursors.
Issue 2: Gradual Decrease in this compound Yield Over Time
Possible Cause Recommended Solution
Segregational Plasmid Instability This is a common issue where plasmid-free cells accumulate in the culture. Implement strategies to improve plasmid maintenance, such as using a vector with a partitioning locus (par) or a toxin-antitoxin system. Re-streaking the strain from a single colony and starting new cultures from a well-maintained stock can help.
Structural Plasmid Instability Large gene clusters can be prone to deletions or rearrangements. Analyze the plasmid structure from late-stage cultures by restriction digest to check for integrity. Using a host strain with a more stable genetic background (e.g., deficient in certain recombination functions) may be beneficial.
Host Strain Adaptation/Mutation The host may adapt to the metabolic burden by downregulating expression of the biosynthetic gene cluster. Periodically re-isolate and test single colonies for productivity.

Data on Improving Plasmid Stability and Yield

The following tables summarize quantitative data from studies on improving the heterologous expression of large secondary metabolite gene clusters in Streptomyces. While not specific to this compound, these results illustrate the potential impact of different optimization strategies.

Table 1: Effect of Host Strain on Heterologous Polyketide Production

Host StrainRelative Yield (%)Reference
Streptomyces coelicolor M1152100
Streptomyces lividans TK24120
Streptomyces albus J1074150
Engineered Streptomyces sp. A4420>200

Table 2: Impact of Vector Design on Plasmid Stability

Plasmid FeaturePlasmid Retention after 3 Cycles of Non-selective Growth (%)Reference
Basic Vector< 50%
Vector with parAB locus~95%
Vector with spd (transfer) and parAB>99%

Experimental Protocols

Experimental Protocol 1: Protoplast Transformation of Streptomyces

This protocol is a standard method for introducing plasmid DNA into Streptomyces hosts like S. coelicolor.

Materials:

  • Streptomyces spore stock

  • YEME medium

  • P Buffer

  • Lysozyme (B549824) solution (1 mg/mL in P Buffer)

  • Plasmid DNA (1-5 µg)

  • Regeneration medium (R3 or similar)

Procedure:

  • Inoculate 25 mL of YEME medium with Streptomyces spores and incubate at 30°C with shaking for 36-48 hours.

  • Harvest the mycelium by centrifugation and wash twice with 10.3% sucrose (B13894) solution.

  • Resuspend the mycelial pellet in 4 mL of lysozyme solution and incubate at 30°C for 15-60 minutes until protoplasts are formed (monitor with a microscope).

  • Gently pipette the suspension to disperse the mycelial clumps and continue incubation for another 15 minutes.

  • Filter the protoplast suspension through cotton wool to remove remaining mycelial fragments.

  • Pellet the protoplasts by centrifugation and wash twice with P Buffer.

  • Resuspend the protoplasts in 0.5 mL of P Buffer.

  • Mix 100 µL of the protoplast suspension with the plasmid DNA. Immediately add 0.5 mL of 25% PEG 1000 in P Buffer and mix gently.

  • Plate the transformation mix onto dried regeneration agar (B569324) plates.

  • Incubate at 30°C for 16-24 hours, then overlay with a soft agar containing the appropriate antibiotic for plasmid selection.

  • Continue incubation for 5-10 days until transformant colonies appear.

Experimental Protocol 2: Quantitative Plasmid Stability Assay

This protocol allows for the quantification of plasmid loss over several generations of non-selective growth.

Materials:

  • Streptomyces transformant colony

  • Liquid medium (e.g., Tryptic Soy Broth) without antibiotic

  • Agar plates with and without selective antibiotic

Procedure:

  • Inoculate a liquid culture with a single colony of the Streptomyces transformant and grow in the presence of the selective antibiotic for 24-36 hours. This is Generation 0.

  • Plate a dilution of the Generation 0 culture on both selective and non-selective agar plates to confirm that nearly 100% of the cells contain the plasmid.

  • Inoculate a fresh liquid culture without antibiotic with a small aliquot of the Generation 0 culture. Grow for a defined number of generations (typically 10-12, which corresponds to a 1:1000 dilution and growth to stationary phase). This is Generation 1.

  • At the end of the growth period for Generation 1, vortex the culture with sterile glass beads to fragment the mycelia.

  • Plate serial dilutions of the fragmented mycelia onto both selective and non-selective agar plates. Incubate until colonies appear.

  • Calculate the plasmid stability as the percentage of colonies that grew on the selective plates compared to the non-selective plates: (CFU on selective agar / CFU on non-selective agar) * 100.

  • Repeat steps 3-6 for subsequent generations to monitor the rate of plasmid loss over time.

Visualizations

Troubleshooting_Workflow Start Start: Low/No this compound Yield CheckBiomass Is biomass growth normal? Start->CheckBiomass CheckPlasmid Check for plasmid presence (Replica Plating / PCR) CheckBiomass->CheckPlasmid Yes OptimizeGrowth Optimize Growth Conditions: - Inoculum quality - Media composition CheckBiomass->OptimizeGrowth No PlasmidPresent Is the plasmid present? CheckPlasmid->PlasmidPresent OptimizeCulture Optimize Culture Conditions: - Media Composition (C/N/P sources) - pH, Temperature, Aeration PlasmidPresent->OptimizeCulture Yes PlasmidLost Plasmid is Lost or Unstable PlasmidPresent->PlasmidLost No PromoterIssues Consider Promoter Strength: - Use stronger/inducible promoter - Check for silencing OptimizeCulture->PromoterIssues PrecursorLimit Address Precursor Limitation: - Supplement media - Engineer host precursor pathways PromoterIssues->PrecursorLimit OptimizeVector Optimize Vector Design: - Add partitioning locus (par) - Use a lower copy number vector - Employ toxin-antitoxin system PlasmidLost->OptimizeVector ChangeHost Change Host Strain: - Use a host known for stability (e.g., S. albus, engineered strains) OptimizeVector->ChangeHost

Caption: Troubleshooting workflow for low this compound yield.

Metabolic_Burden cluster_0 Plasmid with this compound Gene Cluster cluster_1 Host Cell Resources cluster_2 Cellular Stress & Consequences Plasmid High Copy Number Plasmid (Large Gene Cluster) Transcription Transcription Machinery (RNA Polymerase, NTPs) Plasmid->Transcription High Demand Translation Translation Machinery (Ribosomes, tRNAs, AAs) Plasmid->Translation High Demand Energy Energy & Precursors (ATP, NADPH, Malonyl-CoA, etc.) Plasmid->Energy High Demand MetabolicDrain Drain on Cellular Resources Transcription->MetabolicDrain Translation->MetabolicDrain Energy->MetabolicDrain StressResponse Host Stress Response Activated (e.g., heat shock, stringent response) MetabolicDrain->StressResponse ReducedGrowth Reduced Growth Rate MetabolicDrain->ReducedGrowth SelectionPressure Selective Pressure for Plasmid-Free Cells ReducedGrowth->SelectionPressure PlasmidLoss Plasmid Instability/ Loss SelectionPressure->PlasmidLoss

Caption: Impact of metabolic burden on plasmid stability.

References

Technical Support Center: Optimizing Napsamycin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Napsamycin B. The information presented is based on established principles for optimizing antibiotic production by Streptomyces species, the genus responsible for producing napsamycins. While direct experimental data for this compound is limited in publicly available literature, the principles outlined here for related compounds like Natamycin (B549155) and Rifamycin B serve as a strong starting point for your own experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most critical media components influencing this compound production?

A1: While specific data for this compound is scarce, studies on other Streptomyces species suggest that carbon and nitrogen sources are paramount. The type and concentration of these macronutrients can significantly impact biomass growth and secondary metabolite (antibiotic) production. Phosphate (B84403) concentration is another critical factor that often needs careful optimization.

Q2: How do I select the best carbon and nitrogen sources for my fermentation?

A2: A systematic approach is recommended. Start by screening a variety of carbon sources (e.g., glucose, fructose, starch, glycerol) and nitrogen sources (e.g., yeast extract, peptone, soybean meal, ammonium (B1175870) sulfate). A "one-factor-at-a-time" (OFAT) approach can be used for initial screening, followed by statistical methods like Plackett-Burman design to identify the most significant factors.

Q3: My Streptomyces culture is growing well (high biomass), but this compound yield is low. What could be the issue?

A3: This is a common issue known as the "growth-product dichotomy." High concentrations of readily metabolizable carbon and nitrogen sources can promote rapid biomass accumulation but may repress the biosynthetic gene clusters responsible for antibiotic production. This phenomenon is often regulated by carbon catabolite repression. Consider using a two-stage feeding strategy with a growth phase followed by a production phase with a different media composition, or utilize more slowly metabolized carbon sources.

Q4: What is the role of phosphate in this compound production?

A4: Phosphate is essential for primary metabolism and cell growth. However, high concentrations of phosphate can be inhibitory to the production of many secondary metabolites, including antibiotics, in Streptomyces. It is crucial to determine the optimal phosphate concentration that supports adequate growth without suppressing this compound biosynthesis.

Q5: How can I statistically optimize my media for improved this compound production?

A5: Statistical methods like Response Surface Methodology (RSM) are powerful tools for media optimization.[1][2][3] After identifying the most influential media components through screening (e.g., using Plackett-Burman design), RSM can be used to understand the interactions between these components and find the optimal concentrations for maximizing this compound yield.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No this compound Production - Suboptimal media composition (carbon, nitrogen, phosphate).- Inappropriate pH of the culture medium.- Insufficient aeration or agitation.- Non-ideal fermentation temperature.- Screen a variety of carbon and nitrogen sources.- Optimize the concentration of key nutrients using statistical methods (Plackett-Burman, RSM).- Test a range of initial pH values (typically 6.0-8.0 for Streptomyces).- Vary the shaking speed (for flask cultures) or agitation and aeration rates (for bioreactors).- Determine the optimal temperature for production, which may differ from the optimal growth temperature.
Inconsistent Batch-to-Batch Production - Variability in complex media components (e.g., yeast extract, peptone).- Inoculum inconsistency (age, size, morphology).- If possible, switch to a chemically defined medium to reduce variability.- Standardize the inoculum preparation protocol, ensuring consistent spore concentration or mycelial age and morphology.
Foaming in the Bioreactor - High concentrations of proteins or other surface-active compounds in the medium (e.g., soybean meal).- Add an appropriate antifoaming agent (e.g., silicone-based) at the start of the fermentation or as needed.- Optimize the concentration of the problematic media component.
Product Degradation - Unstable pH during fermentation.- Presence of degradative enzymes.- Implement pH control in the bioreactor.- Analyze the culture broth for potential product degradation over time and consider harvesting at an earlier time point.

Data on Media Component Effects on Related Antibiotic Production

The following tables summarize the effects of different media components on the production of other antibiotics produced by actinomycetes, which can serve as a guide for your this compound experiments.

Table 1: Effect of Carbon Sources on Antibiotic Production

Antibiotic Producing Organism Effective Carbon Sources Notes
NatamycinStreptomyces natalensisGlucose (20 g/L)Higher concentrations may lead to repression of production.[4]
Rifamycin BNocardia mediterranei MTCC 14Galactose (8% w/w), Ribose (3% w/w), Glucose (9% w/w)Optimized using Response Surface Methodology for solid-state fermentation.[2]
Actinomycin (B1170597) X2Streptomyces spp JAU4234Cornstarch and soybean oil showed a negative effect.Soybean meal and peptone were the major factors for production.

Table 2: Effect of Nitrogen Sources on Antibiotic Production

Antibiotic Producing Organism Effective Nitrogen Sources Notes
NatamycinStreptomyces natalensisAmmonium sulphate, sodium nitrate, beef extract. A mixture of beef extract (8 g/L) and yeast extract (2 g/L) showed a synergistic effect.Some nitrogen sources that support good growth may not be optimal for antibiotic production.
Rifamycin BAmycolatopsis mediterranei1.8% KNO3 increased production by 154% compared to (NH4)2SO4.KNO3 also led to less branching and fragmentation of the mycelia.
Unspecified AntimicrobialStreptomyces rimosus AG-P1441Tryptone was found to be the best nitrogen source, followed by peptone, soytone, and soybean meal.Slowly releasing nitrogen compounds are often preferred to avoid inhibition.

Table 3: Effect of Phosphate on Antibiotic Production

Antibiotic Producing Organism Optimal Phosphate Concentration Notes
NatamycinStreptomyces natalensis0.05 g/L of potassium dihydrogen phosphate.Higher concentrations led to increased biomass but lower antibiotic production.

Experimental Protocols

Protocol 1: Screening of Carbon and Nitrogen Sources using One-Factor-at-a-Time (OFAT)

  • Prepare a basal medium: This medium should contain all essential nutrients except the one being tested (carbon or nitrogen).

  • Set up experimental flasks: For carbon source screening, add different carbon sources (e.g., glucose, fructose, maltose, starch) to the basal medium at a fixed concentration (e.g., 20 g/L). For nitrogen source screening, add different nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) to the basal medium at a concentration that provides an equivalent amount of nitrogen.

  • Inoculation: Inoculate all flasks with a standardized inoculum of your Streptomyces strain.

  • Incubation: Incubate the flasks under standard conditions (e.g., 28°C, 200 rpm) for a predetermined period (e.g., 7-10 days).

  • Analysis: At the end of the fermentation, measure the biomass (e.g., dry cell weight) and the concentration of this compound in the culture broth using a suitable analytical method like HPLC.

  • Selection: Identify the carbon and nitrogen sources that result in the highest this compound production.

Protocol 2: Media Optimization using Plackett-Burman Design

  • Factor Selection: Identify a list of media components and environmental factors (e.g., carbon source, nitrogen source, phosphate concentration, pH, temperature) that could potentially influence this compound production.

  • Experimental Design: Use a Plackett-Burman statistical design to create a set of experiments where each factor is tested at a high (+) and a low (-) level. This design allows for the efficient screening of a large number of factors in a small number of experiments.

  • Execution: Run the fermentation experiments according to the Plackett-Burman design matrix.

  • Analysis: Measure the this compound production for each experimental run. Use statistical software to analyze the results and determine which factors have a significant positive or negative effect on production.

  • Next Steps: The significant factors identified can then be further optimized using a method like Response Surface Methodology (RSM).

Visualizations

experimental_workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation OFAT One-Factor-at-a-Time (OFAT) significant_factors Identify Significant Factors OFAT->significant_factors PBD Plackett-Burman Design PBD->significant_factors RSM Response Surface Methodology (RSM) optimized_medium Optimized Medium Composition RSM->optimized_medium Validation Validation Experiments start Identify Potential Factors start->OFAT start->PBD significant_factors->RSM optimized_medium->Validation

Caption: Experimental workflow for media optimization.

signaling_pathway cluster_nutrients Nutrient Signals cluster_regulation Regulatory Network cluster_pathways Metabolic Pathways Carbon High Carbon (e.g., Glucose) CCR Carbon Catabolite Repression (CCR) Carbon->CCR Nitrogen High Nitrogen (e.g., Ammonium) N_Reg Nitrogen Regulation Nitrogen->N_Reg Phosphate High Phosphate P_Reg Phosphate Regulation Phosphate->P_Reg Primary_Metabolism Primary Metabolism (Biomass Growth) CCR->Primary_Metabolism Activates Secondary_Metabolism Secondary Metabolism (this compound Biosynthesis) CCR->Secondary_Metabolism Represses N_Reg->Primary_Metabolism Activates N_Reg->Secondary_Metabolism Represses P_Reg->Primary_Metabolism Activates P_Reg->Secondary_Metabolism Represses

References

Statistical optimization of Napsamycin B fermentation parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the statistical optimization of Napsamycin B fermentation parameters.

Troubleshooting Guides

Low or inconsistent this compound yield is a common challenge. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your fermentation process.

Q1: My Streptomyces culture is exhibiting good biomass, but this compound production is significantly lower than expected. What are the likely causes?

A1: This common issue, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lagging, points toward several potential bottlenecks. Key areas to investigate include suboptimal induction of the biosynthetic pathway, nutrient limitations, or inhibitory conditions.

Q2: How can I troubleshoot low this compound yield despite high biomass?

A2: A systematic approach is recommended. The following workflow can help identify the root cause of the problem.

G cluster_0 Troubleshooting Workflow for Low this compound Yield A High Biomass, Low this compound Yield B Verify Culture Purity and Strain Stability A->B Start Here C Optimize Fermentation Medium (Carbon/Nitrogen Sources, Precursors) B->C If culture is pure D Adjust Physical Parameters (pH, Temperature, Aeration) C->D If medium is optimized E Investigate Potential Inhibition (Metabolic byproducts, Contaminants) D->E If parameters are optimal F Review Inoculum Quality and Age E->F If no inhibition is detected G Successful Optimization F->G If inoculum is healthy

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Q3: My this compound yield is inconsistent between batches. How can I improve reproducibility?

A3: Inconsistent yields often stem from subtle variations in experimental conditions. To improve reproducibility, focus on the following:

  • Inoculum Preparation: Standardize the age, size, and physiological state of your inoculum. Using a consistent seed culture protocol is critical.

  • Medium Preparation: Ensure precise weighing and complete dissolution of all medium components. Sterilization methods should be consistent to avoid degradation of sensitive components.

  • Environmental Control: Maintain tight control over pH, temperature, and aeration throughout the fermentation process.

Frequently Asked Questions (FAQs)

Q1: What are the key media components to optimize for this compound production?

A1: The production of secondary metabolites like this compound is highly sensitive to the nutritional environment. Based on studies of other Streptomyces species, the following components are critical:

  • Carbon Sources: Glucose and starches are common carbon sources. High concentrations of glucose can sometimes repress antibiotic production, so testing a range of concentrations is advisable.[1]

  • Nitrogen Sources: Organic nitrogen sources like soybean meal, tryptone, and peptone often support robust antibiotic production.[1]

  • Micronutrients: Trace elements such as magnesium, iron, and manganese are essential cofactors for enzymes involved in antibiotic biosynthesis.[1]

Q2: What is the optimal pH and temperature for this compound fermentation?

A2: The optimal pH and temperature can be strain-specific. However, for many Streptomyces species, a neutral to slightly alkaline initial pH (around 7.0) and a temperature of 28-30°C are good starting points.[2][3] It's crucial to monitor and, if necessary, control the pH throughout the fermentation, as metabolic activity can cause significant shifts.

Q3: How does aeration affect this compound production?

A3: Aeration is critical for the growth of aerobic Streptomyces and for the biosynthesis of many antibiotics. The optimal aeration rate, often controlled by agitation speed in shake flasks or dissolved oxygen levels in a bioreactor, needs to be determined empirically for your specific strain and culture volume.

Q4: What is the general biosynthetic pathway for this compound?

A4: this compound is a uridylpeptide antibiotic. Its core structure is assembled by a nonlinear non-ribosomal peptide synthetase (NRPS) mechanism. This involves a series of enzymes that activate and link specific amino acid and other precursor molecules to form the final complex structure. The biosynthetic gene cluster for napsamycins has been identified in Streptomyces sp. DSM5940.

G cluster_1 Simplified this compound Biosynthetic Pathway P1 Primary Metabolism (Amino Acids, Uridine, etc.) P2 Precursor Synthesis (e.g., m-Tyrosine, N-methyl diaminobutyric acid) P1->P2 P3 Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line P2->P3 P4 Peptide Chain Elongation and Modification P3->P4 P5 Final Product (this compound) P4->P5

Caption: A simplified diagram of the this compound biosynthetic pathway.

Data Presentation

The following tables summarize typical ranges for fermentation parameters that can be optimized for antibiotic production in Streptomyces, which can be applied to this compound fermentation.

Table 1: Media Components for Optimization

ComponentTypical RangeReference
Carbon Source
Glucose10 - 40 g/L
Soluble Starch10 - 30 g/L
Nitrogen Source
Soybean Meal10 - 30 g/L
Peptone5 - 15 g/L
Yeast Extract2 - 10 g/L
Minerals
MgSO₄·7H₂O0.5 - 2.0 g/L
K₂HPO₄0.5 - 2.5 g/L
CaCO₃1.0 - 5.0 g/L

Table 2: Physical Parameters for Optimization

ParameterTypical RangeReference
Initial pH6.5 - 8.0
Temperature25 - 35 °C
Incubation Period5 - 10 days
Agitation Speed150 - 250 rpm
Inoculum Size2 - 10% (v/v)

Experimental Protocols

Protocol 1: General Streptomyces Fermentation for this compound Production

This protocol provides a general procedure for the fermentation of Streptomyces to produce this compound.

Materials:

  • Streptomyces strain capable of producing this compound

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (refer to Table 1 for a starting point)

  • Shake flasks

  • Incubator shaker

Methodology:

  • Inoculum Preparation: Inoculate a single colony of the Streptomyces strain into the seed culture medium. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5% v/v).

  • Fermentation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days.

  • Sampling: Aseptically collect samples at regular intervals (e.g., every 24 hours) to monitor biomass and this compound concentration.

Protocol 2: Extraction of this compound from Fermentation Broth

This protocol outlines a general method for extracting this compound from the fermentation broth for analysis.

Materials:

  • Fermentation broth

  • Organic solvent (e.g., ethyl acetate, n-butanol)

  • Centrifuge and tubes

  • Rotary evaporator

Methodology:

  • Separation of Biomass: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) by vigorous shaking.

  • Phase Separation: Allow the phases to separate and collect the organic layer.

  • Concentration: Evaporate the organic solvent using a rotary evaporator to obtain the crude extract containing this compound.

  • Analysis: The crude extract can then be further purified and analyzed using techniques like HPLC.

References

Validation & Comparative

A Comparative Guide to Napsamycin B and Mureidomycins: Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Napsamycin B and mureidomycins are members of the uridylpeptide class of antibiotics, a group of natural products that inhibit bacterial cell wall biosynthesis. Both are potent inhibitors of phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme in the peptidoglycan synthesis pathway.[1][2] This guide provides a detailed comparison of the chemical structures and biological activities of this compound and the mureidomycin family, with a focus on their activity against Pseudomonas aeruginosa.

Structural Comparison

This compound and mureidomycins share a common structural scaffold, which consists of a uridine-derived nucleoside moiety linked to a peptide backbone.[3][4] This peptide backbone is characterized by the presence of non-proteinogenic amino acids. A key distinguishing feature is the presence of N-methyl-2,3-diaminobutyric acid (N-methyl-DABA) in their structures.[5]

The general structures reveal both similarities in the core scaffold and key differences in their side chains and modifications. Mureidomycins, for instance, are a family of related compounds (A-D) that differ in the saturation of the uracil (B121893) ring and the presence of an N-terminal glycine (B1666218) residue.[6] Mureidomycins A and C possess a uracil moiety, while mureidomycins B and D contain a dihydrouracil (B119008) group.[6]

While the detailed structure of this compound is not as readily available in the public domain as its congeners Napsamycin C and D, its classification within the mureidomycin family suggests a high degree of structural similarity. The primary differences between the various napsamycins and mureidomycins lie in the specific amino acid composition and modifications of the peptide chain.

Below is a diagram illustrating the core structural scaffold common to both napsamycins and mureidomycins, highlighting the key variable regions.

Napsamycin_Mureidomycin_Scaffold cluster_core Common Uridylpeptide Core cluster_variations Variable Regions Uridine Uridine Moiety Peptide Peptide Backbone (contains N-methyl-DABA) Uridine->Peptide Enamide Linkage R1 R1: Uracil or Dihydrouracil Uridine->R1 R2 R2: Peptide Chain Variations (e.g., N-terminal modifications) Peptide->R2

Fig. 1: Generalized structure of Napsamycin/Mureidomycin antibiotics.

Comparative Biological Activity

Both napsamycins and mureidomycins exhibit potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[3][7] Their mechanism of action, the inhibition of MraY, is a key reason for their efficacy.

While specific minimum inhibitory concentration (MIC) data for this compound against P. aeruginosa is not widely published, data for the closely related mureidomycins provide a strong indication of the expected potency of this class of antibiotics.

AntibioticPseudomonas aeruginosa Strain(s)MIC Range (µg/mL)Reference
Mureidomycin A Various Strains3.13 - 25[8]
Mureidomycin C Various Strains0.05 - 12.5[8]

This table will be updated with this compound data as it becomes publicly available.

The provided data for mureidomycins demonstrate significant activity against a range of P. aeruginosa isolates, including strains resistant to other classes of antibiotics like imipenem (B608078) and ofloxacin.[7]

Mechanism of Action: MraY Inhibition

The primary molecular target for both napsamycins and mureidomycins is the enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase). This integral membrane protein catalyzes the first step in the membrane-associated stage of peptidoglycan biosynthesis. Specifically, MraY transfers the soluble precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I. By inhibiting MraY, these antibiotics effectively block the construction of the bacterial cell wall, leading to cell lysis and death.

The following diagram illustrates the role of MraY in the peptidoglycan synthesis pathway and the inhibitory action of this compound and mureidomycins.

MraY_Inhibition_Pathway UDP_MurNAc UDP-MurNAc-pentapeptide (Cytoplasm) MraY MraY (Translocase I) UDP_MurNAc->MraY Lipid_P Undecaprenyl-P (Membrane) Lipid_P->MraY Lipid_I Lipid I MraY->Lipid_I PG_Synth Further Peptidoglycan Synthesis Lipid_I->PG_Synth Inhibitor This compound / Mureidomycins Inhibitor->MraY Inhibition

Fig. 2: Inhibition of MraY by this compound and Mureidomycins.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic efficacy. A typical broth microdilution method is used to determine the MIC of this compound and mureidomycins against P. aeruginosa.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in a suitable solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the P. aeruginosa strain to be tested, typically adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MraY (Translocase I) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MraY. A common method involves monitoring the transfer of a radiolabeled or fluorescently tagged substrate.

Protocol Outline:

  • Enzyme and Substrate Preparation:

    • Purified MraY enzyme is prepared from overexpressing bacterial strains.

    • The substrate, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), is synthesized and can be radiolabeled (e.g., with ¹⁴C) or fluorescently tagged for detection. The lipid carrier, undecaprenyl phosphate, is also required.

  • Assay Reaction:

    • The reaction mixture contains the purified MraY enzyme, undecaprenyl phosphate, and the labeled UDP-MurNAc-pentapeptide in a suitable buffer.

    • The test compound (this compound or mureidomycin) at various concentrations is added to the reaction mixture.

    • The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Detection of Product Formation:

    • The reaction is stopped, and the product, Lipid I, is separated from the unreacted substrate. This can be achieved by techniques such as thin-layer chromatography (TLC) or solvent extraction.

    • The amount of product formed is quantified by measuring the radioactivity or fluorescence.

  • Data Analysis:

    • The percentage of MraY inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in a control reaction without the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve.

The following diagram outlines the general workflow for an MraY inhibition assay.

MraY_Assay_Workflow start Start prep Prepare Reaction Mix: - Purified MraY - Undecaprenyl-P - Labeled UDP-MurNAc-pentapeptide start->prep add_inhibitor Add Inhibitor (this compound / Mureidomycin) at various concentrations prep->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_rxn Stop Reaction incubate->stop_rxn separate Separate Product (Lipid I) from Substrate stop_rxn->separate quantify Quantify Product Formation separate->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End analyze->end

Fig. 3: General workflow for an MraY inhibition assay.

Conclusion

This compound and the mureidomycins represent a promising class of antibiotics with a targeted mechanism of action against the essential bacterial enzyme MraY. Their potent activity against Pseudomonas aeruginosa makes them valuable candidates for further research and development, particularly in the context of rising antimicrobial resistance. The structural similarities and shared mechanism of action underscore the potential of this chemical scaffold for the design of new and improved antibacterial agents. Further studies are warranted to fully elucidate the structure-activity relationships within this family and to explore their full therapeutic potential.

References

A Comparative Analysis of Bacterial Translocase I (MraY) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Bacterial translocase I, also known as MraY or phospho-N-acetylmuramoyl-pentapeptide translocase, is a critical enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. This guide provides a comparative analysis of three prominent classes of MraY inhibitors: the tunicamycins, the capuramycins (represented by the synthetic analog SQ641), and the mureidomycins.

Mechanism of Action: A Tale of Three Inhibitors

All three classes of inhibitors target MraY but exhibit distinct mechanisms of action.

  • Tunicamycin (B1663573): This nucleoside antibiotic acts as a substrate analog of UDP-MurNAc-pentapeptide, the natural substrate of MraY. By competitively inhibiting MraY, tunicamycin blocks the formation of Lipid I, a crucial intermediate in peptidoglycan synthesis.[1][2] However, its utility as a therapeutic is limited by its off-target inhibition of the human enzyme GlcNAc-1-P-transferase (GPT), leading to cytotoxicity.[3]

  • Capuramycin Analog (SQ641): SQ641, a potent synthetic analog of capuramycin, is a highly effective inhibitor of MraY.[4][5] It also acts as a substrate analog, binding to the enzyme's active site and preventing the transfer of phospho-MurNAc-pentapeptide to the lipid carrier. This targeted inhibition disrupts cell wall synthesis, leading to bacterial cell death.

  • Mureidomycin: Mureidomycins are peptidyl-nucleoside antibiotics that exhibit a potent and specific inhibitory activity against MraY, particularly in Gram-negative bacteria like Pseudomonas aeruginosa. They act as competitive inhibitors with respect to the UDP-MurNAc-pentapeptide substrate, effectively halting the production of Lipid I.

Performance Data: A Quantitative Comparison

The following table summarizes the in vitro efficacy of Tunicamycin, SQ641, and Mureidomycin C against their primary bacterial targets.

InhibitorTarget OrganismMIC (µg/mL)MraY IC50Citation(s)
TunicamycinStaphylococcus aureus0.13 - 400.08 - 0.21 µg/mL
SQ641Mycobacterium tuberculosis H37Rv1.0Not explicitly found
Mureidomycin CPseudomonas aeruginosa0.1 - 3.13Not explicitly found

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the bacterial cell wall synthesis pathway and a general workflow for evaluating MraY inhibitors.

Peptidoglycan_Synthesis_Pathway Bacterial Peptidoglycan Synthesis Pathway and MraY Inhibition UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB MurG MurG UDP_GlcNAc->MurG UDP_MurNAc_pp UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pp MurC-F MraY MraY (Translocase I) UDP_MurNAc_pp->MraY C55_P Undecaprenyl-P (Lipid Carrier) C55_P->MraY Lipid_I Lipid I Lipid_I->MurG Lipid_II Lipid II PBPs Penicillin-Binding Proteins (PBPs) Lipid_II->PBPs Flippase (MurJ) Peptidoglycan Peptidoglycan MraY->Lipid_I MurG->Lipid_II PBPs->Peptidoglycan Transglycosylation & Transpeptidation Inhibitors Tunicamycin SQ641 Mureidomycin Inhibitors->MraY Inhibition

Caption: Inhibition of MraY blocks the formation of Lipid I.

MraY_Inhibitor_Workflow Experimental Workflow for MraY Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_cellular Cell-based Evaluation cluster_development Lead Optimization MraY_Assay MraY Inhibition Assay (Fluorescence-based) IC50_Det Determine IC50 MraY_Assay->IC50_Det MIC_Assay MIC Determination (Broth Microdilution) IC50_Det->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay SAR_Studies Structure-Activity Relationship (SAR) MBC_Assay->SAR_Studies Toxicity_Assay Cytotoxicity Testing SAR_Studies->Toxicity_Assay Lead_Candidate Lead Candidate Toxicity_Assay->Lead_Candidate Start Compound Library Start->MraY_Assay

Caption: Workflow for identifying and characterizing MraY inhibitors.

Experimental Protocols

MraY Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a high-throughput screening assay for MraY inhibitors.

Materials:

  • Partially purified MraY enzyme preparation

  • Fluorescent substrate: UDP-MurNAc-N(epsilon)-dansylpentapeptide

  • Undecaprenyl phosphate (B84403) (C55-P)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 40 mM MgCl2, 0.5% (v/v) Triton X-100

  • Test compounds (inhibitors)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 520 nm)

Procedure:

  • Prepare a reaction mixture containing the fluorescent substrate and C55-P in the assay buffer.

  • Add the test compound (inhibitor) at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the MraY enzyme preparation to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the increase in fluorescence intensity. The formation of dansylated Lipid I in a hydrophobic environment results in an increase in fluorescence.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol follows the general principles of the broth microdilution method.

Materials:

  • Test bacterial strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (inhibitors)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacterial strain in the broth medium, adjusted to a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well microplate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no inhibitor) and a negative control (broth only).

  • Incubate the microplate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity or measure the optical density (OD) using a plate reader.

  • The MIC is defined as the lowest concentration of the inhibitor that completely inhibits the visible growth of the bacteria.

References

A Comparative Efficacy Analysis of Napsamycin B and Piperacillin Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Napsamycin B and piperacillin (B28561) against the opportunistic pathogen Pseudomonas aeruginosa. The information is compiled to assist researchers and professionals in drug development in understanding the potential of this compound as an anti-pseudomonal agent in relation to an established therapeutic.

Executive Summary

Data Presentation: Quantitative Efficacy

A direct quantitative comparison of the in vitro efficacy of this compound and piperacillin is hampered by the limited availability of specific MIC data for this compound. However, based on available research, a comparative table has been structured to highlight the known parameters.

FeatureThis compoundPiperacillin
Antibiotic Class UridylpeptidePenicillin (Ureidopenicillin)
Mechanism of Action Inhibition of bacterial translocase I (MraY), an essential enzyme in peptidoglycan biosynthesis.[1][2]Inhibition of the third and final stage of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Reported MIC against P. aeruginosa Data not publicly available in detail. Described as having "potent activity".Susceptible: ≤16 µg/mL (CLSI guidelines have been revised from ≤64 µg/mL). MIC values can vary significantly based on the strain and resistance mechanisms.
Spectrum of Activity Potent activity specifically against Pseudomonas species.Broad-spectrum, with activity against Gram-positive and Gram-negative bacteria, including P. aeruginosa.

Note: The MIC values for piperacillin are highly dependent on the presence of β-lactamases. Therefore, it is commonly administered with tazobactam. The provided MIC breakpoint is for piperacillin in combination with tazobactam.

Mechanism of Action

This compound

Napsamycins belong to the mureidomycin family of antibiotics. Their mechanism of action involves the inhibition of translocase I (MraY), a crucial enzyme in the bacterial cell wall synthesis pathway. MraY catalyzes the transfer of N-acetylmuramic acid-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, a vital step in the formation of peptidoglycan precursors. By inhibiting this enzyme, this compound effectively blocks the construction of the bacterial cell wall, leading to cell lysis and death. This specific target provides potent activity against Pseudomonas aeruginosa.

Mechanism of Action: this compound UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Translocase I (MraY) Translocase I (MraY) UDP-MurNAc-pentapeptide->Translocase I (MraY) Undecaprenyl phosphate Undecaprenyl phosphate Undecaprenyl phosphate->Translocase I (MraY) Lipid I Lipid I Translocase I (MraY)->Lipid I Catalysis Peptidoglycan Synthesis Blocked Peptidoglycan Synthesis Blocked This compound This compound This compound->Translocase I (MraY) Inhibits Inhibition Inhibition

Figure 1. Signaling pathway of this compound's inhibitory action on bacterial cell wall synthesis.

Piperacillin

Piperacillin is a β-lactam antibiotic that acts by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan chains. By acylating the active site of these PBPs, piperacillin prevents the formation of a rigid cell wall, leading to osmotic instability and ultimately cell lysis. The chemical structure of piperacillin allows for enhanced penetration into Gram-negative bacteria like P. aeruginosa.[3]

Mechanism of Action: Piperacillin Peptidoglycan Precursors Peptidoglycan Precursors Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->Penicillin-Binding Proteins (PBPs) Cross-linked Peptidoglycan Cross-linked Peptidoglycan Penicillin-Binding Proteins (PBPs)->Cross-linked Peptidoglycan Catalysis Cell Wall Synthesis Blocked Cell Wall Synthesis Blocked Piperacillin Piperacillin Piperacillin->Penicillin-Binding Proteins (PBPs) Inhibits Inhibition Inhibition

Figure 2. Signaling pathway of Piperacillin's inhibitory action on bacterial cell wall synthesis.

Experimental Protocols

To provide a framework for the direct comparison of this compound and piperacillin against P. aeruginosa, the following standard experimental protocols are detailed.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853)

  • This compound

  • Piperacillin (with and without tazobactam)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of P. aeruginosa. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution: Prepare serial twofold dilutions of this compound and piperacillin in CAMHB in the 96-well plates. The concentration range should be appropriate to determine the MIC (e.g., for piperacillin, a range of 0.25 to 256 µg/mL is common).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by the naked eye or a spectrophotometer.

Experimental Workflow: MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare P. aeruginosa inoculum (0.5 McFarland) Plate Inoculate 96-well plate with bacteria and antibiotics Inoculum->Plate Antibiotics Prepare serial dilutions of This compound & Piperacillin Antibiotics->Plate Incubate Incubate at 35°C for 16-20 hours Plate->Incubate Read Visually inspect for turbidity or use spectrophotometer Incubate->Read MIC Determine MIC: Lowest concentration with no growth Read->MIC

Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Piperacillin remains a cornerstone in the treatment of P. aeruginosa infections, with its efficacy and mechanism of action being well-documented. This compound, a member of the uridylpeptide antibiotic family, presents a promising alternative with a distinct mechanism of action targeting translocase I. Its reported potent and specific activity against Pseudomonas species warrants further investigation. However, a comprehensive, direct comparison of the in vitro efficacy of this compound and piperacillin is currently limited by the lack of publicly available quantitative data for this compound. Future research should focus on determining the MIC values of this compound against a panel of clinical P. aeruginosa isolates, including multidrug-resistant strains, to fully elucidate its therapeutic potential relative to existing treatments like piperacillin.

References

Vergleichender Leitfaden zu biochemischen Assays zur Bestätigung der Napsamycin-B-Bindung an Translokase I

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich von biochemischen Assays, die zur Bestätigung der Bindung von Napsamycin B an sein Zielenzym, die Phospho-MurNAc-Pentapeptid-Translokase (MraY oder Translokase I), verwendet werden. MraY ist ein essentielles bakterielles Enzym, das am Aufbau der Peptidoglycan-Zellwand beteiligt ist, was es zu einem attraktiven Ziel für die Entwicklung von Antibiotika macht. Napsamycine sind potente Inhibitoren dieses Enzyms.[1] Die hier präsentierten Daten und Protokolle sollen Forschern helfen, die am besten geeigneten Methoden zur Untersuchung der Interaktion zwischen this compound und MraY auszuwählen und zu implementieren.

Quantitative Daten zur Inhibitor-Potenz

Die folgende Tabelle fasst die In-vitro-Inhibitorpotenzen (IC50-Werte) von Napsamycin-B-Analoga und anderen bekannten MraY-Inhibitoren zusammen. Es ist wichtig zu beachten, dass die IC50-Werte je nach den spezifischen Assay-Bedingungen, wie z. B. der Enzym- und Substratkonzentration, variieren können. Napsamycine gehören zur Klasse der Uridylpeptid-Antibiotika und sind als potente Inhibitoren der bakteriellen Translokase I bekannt.[1]

InhibitorSubstanzklasseZielorganismus/EnzymIC50-Wert (µM)Referenz
A-500359 ACapuramycin-AnalogonBakterielle Translokase I0.017[2]
CapuramycinCapuramycinBakterielle Translokase I0.018[2]
3′-Hydroxymureidomycin AMureidomycinAquifex aeolicus MraY0.052[3]
CarbacaprazamycinCaprazamycinAquifex aeolicus MraY0.104[3]
A-500359 CCapuramycin-AnalogonBakterielle Translokase I0.12[2]
A-500359 GCapuramycin-AnalogonBakterielle Translokase I0.14[2]
CapuramycinCapuramycinAquifex aeolicus MraY0.185[3]
A-500359 DCapuramycin-AnalogonBakterielle Translokase I0.53[2]
Phloxin BXanthen-FarbstoffE. coli MraY32[4]
Peptidomimetikum 5.4.1α-Helix-PeptidomimetikumMraY140[4]
Michellamin BNaphthylisochinolin-AlkaloidB. subtilis MraY386[4]
Michellamin BNaphthylisochinolin-AlkaloidE. coli MraY456[4]

Anmerkung: Spezifische IC50-Werte für this compound waren in der öffentlich zugänglichen Literatur nicht direkt verfügbar, jedoch wird seine hohe Potenz wiederholt beschrieben.[1]

Experimentelle Protokolle

Zur Untersuchung der Bindung von Inhibitoren an MraY werden verschiedene biochemische Assays eingesetzt. Die beiden gebräuchlichsten Methoden sind Fluoreszenz-basierte Assays und Radioaktivitäts-basierte Assays.

Fluoreszenz-basierter MraY-Inhibitionsassay

Diese Methode nutzt einen fluoreszenzmarkierten Substratanalogen, um die Enzymaktivität zu verfolgen.

Prinzip: Der Assay misst die Aktivität von MraY durch die Umwandlung eines fluoreszenzmarkierten UDP-MurNAc-Pentapeptid-Substrats (z. B. Dansyl-markiert) in Lipid I. Die Änderung der Fluoreszenzeigenschaften bei der Übertragung des Dansyl-markierten Fragments auf den Lipidträger ermöglicht die Quantifizierung der Enzymaktivität. Inhibitoren, die an MraY binden, verringern die Rate der Lipid-I-Bildung, was zu einer reduzierten Fluoreszenzänderung führt.

Detailliertes Protokoll:

  • Herstellung der Reaktionsmischung:

    • Stellen Sie einen Assay-Puffer her, der 50 mM Tris-HCl (pH 7,5), 100 mM KCl, 40 mM MgCl₂ und 0,5 % (v/v) Triton X-100 enthält.

    • Geben Sie das Lipidsubstrat Undecaprenylphosphat (C55-P) in einer Endkonzentration von 50 µM in den Puffer.

    • Fügen Sie das fluoreszenzmarkierte Substrat UDP-MurNAc-Nε-dansyl-Pentapeptid in einer Endkonzentration von 15 µM hinzu.

    • Inkubieren Sie die Mischung bei 30 °C.

  • Inhibitor-Inkubation:

    • Geben Sie verschiedene Konzentrationen von this compound oder anderen Testinhibitoren zu der Reaktionsmischung.

    • Als Negativkontrolle verwenden Sie ein Vehikel (z. B. DMSO).

    • Inkubieren Sie die Mischung für 15 Minuten bei 30 °C, um die Bindung des Inhibitors an das Enzym zu ermöglichen.

  • Start der Reaktion:

    • Initiieren Sie die enzymatische Reaktion durch Zugabe der MraY-Enzympräparation (z. B. solubilisierte Membranfraktionen von überexprimierenden E. coli-Stämmen).

  • Messung und Analyse:

    • Verfolgen Sie die Zunahme der Fluoreszenz (Exzitation bei 340 nm, Emission bei 520 nm) über die Zeit mit einem Fluoreszenz-Plattenleser.

    • Berechnen Sie die Anfangsreaktionsgeschwindigkeiten aus den linearen Phasen der Kinetikkurven.

    • Tragen Sie die prozentuale Hemmung gegen die Logarithmus-Konzentration des Inhibitors auf, um eine Dosis-Wirkungs-Kurve zu erstellen und den IC50-Wert zu bestimmen.

Radioaktivitäts-basierter MraY-Inhibitionsassay (Scintillation Proximity Assay - SPA)

Diese hochempfindliche Methode verwendet radioaktiv markierte Substrate zur Quantifizierung der Enzymaktivität.

Prinzip: Bei diesem Assay wird ein radioaktiv markiertes Substrat (z. B. [³H]UDP-MurNAc-Pentapeptid) verwendet. Das MraY-Enzym wird an Szintillations-Proximity-Assay (SPA)-Kügelchen immobilisiert. Wenn das radioaktive Substrat an das Enzym bindet und in Lipid I umgewandelt wird, das an der Membran (und somit in der Nähe der Kügelchen) verbleibt, emittiert der Zerfall des Radioisotops Energie, die den Szintillator in den Kügelchen anregt und ein Lichtsignal erzeugt. Ungebundenes Substrat in der Lösung ist zu weit entfernt, um ein Signal zu erzeugen. Inhibitoren reduzieren die Bildung von radioaktivem Lipid I und damit das Lichtsignal.

Detailliertes Protokoll:

  • Vorbereitung der SPA-Kügelchen:

    • Koppeln Sie eine Membranpräparation, die MraY enthält, an Streptavidin-beschichtete SPA-Kügelchen (dies erfordert typischerweise eine Biotinylierung der Membranproteine).

    • Waschen Sie die Kügelchen, um ungebundenes Enzym zu entfernen.

  • Herstellung der Reaktionsmischung:

    • Stellen Sie einen Assay-Puffer her (z. B. 50 mM HEPES, pH 7,5, 100 mM NaCl, 25 mM MgCl₂, 0,05 % DDM).

    • Geben Sie die MraY-gekoppelten SPA-Kügelchen in die Wells einer Mikrotiterplatte.

    • Fügen Sie das Lipidsubstrat Undecaprenylphosphat (C55-P) hinzu.

    • Geben Sie verschiedene Konzentrationen von this compound oder anderen Testinhibitoren hinzu.

  • Start der Reaktion:

    • Starten Sie die Reaktion durch Zugabe des radioaktiv markierten Substrats (z. B. [³H]UDP-MurNAc-Pentapeptid).

  • Inkubation und Messung:

    • Inkubieren Sie die Platte bei Raumtemperatur für eine definierte Zeit (z. B. 60 Minuten) unter leichtem Schütteln.

    • Messen Sie die Szintillation in einem geeigneten Plattenlesegerät (z. B. MicroBeta-Zähler).

  • Datenanalyse:

    • Bestimmen Sie die unspezifische Bindung in Gegenwart eines Überschusses an einem bekannten, hochaffinen Inhibitor.

    • Berechnen Sie die spezifische Bindung und die prozentuale Hemmung für jede Inhibitorkonzentration.

    • Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC50-Wert.

Visualisierungen

Workflow des Fluoreszenz-basierten MraY-Assays

G reagents Reagenzien mischen (Puffer, C55-P, Dansyl-Substrat) inhibitor Inhibitor zugeben (this compound) reagents->inhibitor Schritt 1 enzyme MraY-Enzym zugeben inhibitor->enzyme Schritt 2 incubation Inkubation bei 30°C enzyme->incubation Start measurement Fluoreszenzmessung (Ex: 340nm, Em: 520nm) incubation->measurement Kontinuierlich kinetics Kinetische Daten (Fluoreszenz vs. Zeit) measurement->kinetics ic50 IC50-Bestimmung kinetics->ic50

Abbildung 1: Workflow des Fluoreszenz-basierten MraY-Inhibitionsassays.

Mechanismus der MraY-Hemmung durch this compound

G cluster_membrane Zytoplasmamembran MraY MraY (Transl.), integrales Membranprotein BindingSite Aktives Zentrum Substrate Substrate: UDP-MurNAc-Pentapeptid + Undecaprenylphosphat Substrate->BindingSite NapsamycinB This compound (Uridylpeptid-Antibiotikum) NapsamycinB->BindingSite Bindet an Inhibition Hemmung LipidI Lipid I (Peptidoglycan-Vorläufer) BindingSite->LipidI Katalyse NoSynthesis Keine Lipid-I-Synthese CellWall Bakterielle Zellwandsynthese LipidI->CellWall Inhibition->BindingSite Blockiert

Abbildung 2: Schematische Darstellung der Hemmung von MraY durch this compound.

Vergleich der Assay-Methoden

MerkmalFluoreszenz-basierter AssayRadioaktivitäts-basierter Assay (SPA)
Prinzip Messung der Fluoreszenzänderung eines markierten SubstratsDetektion von Radioaktivität in der Nähe von Szintillationskügelchen
Sensitivität Gut bis hochSehr hoch
Durchsatz Hochdurchsatz-fähigHochdurchsatz-fähig
Kosten Moderat (abhängig von Sonden-Synthese)Hoch (radioaktive Materialien und Entsorgung)
Sicherheit Keine radioaktiven MaterialienErfordert Umgang mit und Entsorgung von radioaktivem Material
Vorteile Sicherer, oft kostengünstiger, kontinuierliche Messung möglichExtrem empfindlich, geringe Interferenz durch farbige Verbindungen
Nachteile Interferenz durch fluoreszierende Verbindungen möglichRegulatorische Hürden, spezielle Ausrüstung und Handhabung erforderlich

Zusammenfassend lässt sich sagen, dass sowohl fluoreszenzbasierte als auch radioaktivitätsbasierte Assays effektive Methoden zur Untersuchung der Bindung von this compound an Translokase I sind. Die Wahl des Assays hängt von der verfügbaren Ausrüstung, den Sicherheitsüberlegungen und den spezifischen Anforderungen des Experiments ab. Fluoreszenz-basierte Assays bieten eine sicherere und oft kostengünstigere Alternative mit hohem Durchsatz, während Scintillation Proximity Assays eine unübertroffene Empfindlichkeit bieten.

References

A Comparative Analysis of the In Vitro Activity of Napsamycin B and Ceftazidime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activities of two antibacterial agents, Napsamycin B and ceftazidime (B193861), with a focus on their efficacy against Pseudomonas aeruginosa. While both compounds target bacterial cell wall synthesis, they do so through distinct mechanisms, offering different profiles of activity.

Executive Summary

This compound, a uridylpeptide antibiotic, demonstrates potent and specific activity against Pseudomonas species by inhibiting translocase I, a crucial enzyme in the early stages of peptidoglycan synthesis. In contrast, ceftazidime, a third-generation cephalosporin, exhibits a broader spectrum of activity against many Gram-negative bacteria, including Pseudomonas aeruginosa, by inhibiting penicillin-binding proteins (PBPs) involved in the final steps of cell wall construction. This guide presents available quantitative data, detailed experimental methodologies for assessing in vitro activity, and a visualization of their distinct mechanisms of action.

Data Presentation: In Vitro Susceptibility

Antibiotic Organism MIC50 (mg/L) MIC90 (mg/L) Mechanism of Action Spectrum of Activity
This compound Pseudomonas spp.Data not availableData not availableInhibition of Translocase INarrow, primarily Pseudomonas spp.[1]
Ceftazidime Pseudomonas aeruginosa232Inhibition of Penicillin-Binding Proteins (PBPs)Broad-spectrum Gram-negative, including P. aeruginosa

Note: The provided ceftazidime MIC data is based on a surveillance program in the United States from 2012 to 2015. MIC values can vary based on geographic location and the specific strains tested.

Experimental Protocols

The determination of in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is critical for the evaluation of new antimicrobial agents. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensure reproducibility and comparability of data.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test organism (e.g., P. aeruginosa) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar (B569324) Dilution Method

The agar dilution method is another reference method for MIC determination.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of the antimicrobial agent are prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.

Mandatory Visualization

The following diagrams illustrate the distinct mechanisms of action of this compound and Ceftazidime within the bacterial cell wall synthesis pathway, as well as a typical experimental workflow for determining Minimum Inhibitory Concentration.

Mechanism of Action: this compound vs. Ceftazidime cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM Synthesis UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide Addition of pentapeptide Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I Translocase I (MraY) Lipid II Lipid II Lipid I->Lipid II Transglycosylase (MurG) Lipid II_mem Lipid II Flippase Flippase Lipid II_mem->Flippase Translocation Growing_Peptidoglycan Growing Peptidoglycan Chain Flippase->Growing_Peptidoglycan Transglycosylation Cross-linked_Peptidoglycan Cross-linked Peptidoglycan Growing_Peptidoglycan->Cross-linked_Peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) This compound This compound This compound->UDP-NAM-pentapeptide Inhibits Ceftazidime Ceftazidime Ceftazidime->PBP Inhibits Experimental Workflow: Broth Microdilution MIC Assay Start Start Prepare_Antibiotic_Dilutions Prepare serial dilutions of this compound and Ceftazidime in a 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., P. aeruginosa) Start->Prepare_Inoculum Inoculate_Plate Inoculate the 96-well plate with the bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for bacterial growth Incubate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

Napsamycin B: A Comparative Analysis of Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Napsamycin B, a member of the uridylpeptide class of antibiotics, presents a promising avenue for combating bacterial infections through its targeted inhibition of translocase I (MraY), an essential enzyme in peptidoglycan biosynthesis[1]. Understanding its potential for cross-resistance with existing antibiotic classes is paramount for its development as a clinical candidate. This guide provides a comparative analysis of potential cross-resistance profiles based on available data for structurally and mechanistically related compounds, alongside detailed experimental protocols to facilitate further research.

Postulated Cross-Resistance Profile of this compound

Direct experimental data on the cross-resistance of this compound is not currently available in published literature. However, by examining related uridylpeptide antibiotics that also target translocase I, we can infer a potential cross-resistance landscape.

Studies on mureidomycins , which share a common structural scaffold with napsamycins, have shown no cross-resistance with beta-lactam antibiotics [2]. This is a significant finding, as it suggests that the mechanism of action of this compound is distinct from that of one of the most widely used antibiotic classes.

Furthermore, research on pacidamycins , another class of uridylpeptide antibiotics, has revealed that the development of resistance can occur through different mechanisms, leading to varied cross-resistance profiles[3]. High-level resistance to pacidamycin, attributed to mutations in the oligopeptide transport system (Opp), did not result in cross-resistance to other tested antibiotics[3]. Conversely, low-level resistance, associated with the overexpression of multidrug resistance efflux pumps (MexAB-OprM or MexCD-OprJ), led to cross-resistance with levofloxacin, tetracycline, and erythromycin [3].

Based on these findings, it is plausible that this compound may exhibit a similar pattern:

  • High-level, target-specific resistance to this compound is unlikely to confer cross-resistance to other antibiotic classes.

  • Low-level resistance mediated by general mechanisms such as efflux pumps could result in cross-resistance to other antibiotic classes that are substrates of the same pumps.

The following table summarizes the expected cross-resistance profile of this compound based on data from related compounds.

Antibiotic ClassInteracting AntibioticPostulated Cross-Resistance with this compoundRationale
Beta-lactamse.g., Penicillins, CephalosporinsUnlikelyDifferent mechanism of action. Supported by data on mureidomycins.
FluoroquinolonesLevofloxacinPossible (low-level resistance)Efflux pump-mediated resistance, as seen with pacidamycins.
TetracyclinesTetracyclinePossible (low-level resistance)Efflux pump-mediated resistance, as seen with pacidamycins.
MacrolidesErythromycinPossible (low-level resistance)Efflux pump-mediated resistance, as seen with pacidamycins.

Experimental Protocols

To validate the postulated cross-resistance profile of this compound, the following detailed experimental protocols are provided. These are based on established methods for antibiotic susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound and other antibiotics required to inhibit the visible growth of a bacterial strain.

Materials:

  • Bacterial strains of interest (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)

  • This compound and a panel of comparator antibiotics

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antibiotic Dilution: Prepare a two-fold serial dilution of this compound and each comparator antibiotic in CAMHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Cross-Resistance Study

Objective: To determine if resistance to this compound confers resistance to other antibiotics.

Procedure:

  • Selection of Resistant Mutants:

    • Plate a high-density culture of the susceptible parent strain onto agar plates containing increasing concentrations of this compound (e.g., 2x, 4x, 8x, 16x MIC).

    • Incubate the plates for 24-48 hours.

    • Isolate colonies that grow at the higher concentrations of this compound.

  • Confirmation of Resistance:

    • Perform MIC testing on the isolated mutants to confirm their resistance to this compound.

  • Susceptibility Testing of Resistant Mutants:

    • Determine the MICs of a panel of comparator antibiotics against the this compound-resistant mutants using the protocol described above.

  • Data Analysis:

    • Compare the MICs of the comparator antibiotics for the resistant mutants to those for the susceptible parent strain. A significant increase (typically ≥4-fold) in the MIC for a comparator antibiotic indicates cross-resistance.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY MraY Translocase I (MraY) Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Napsamycin_B This compound Napsamycin_B->MraY Inhibition

Caption: Inhibition of Translocase I by this compound in the peptidoglycan biosynthesis pathway.

Cross_Resistance_Workflow start Start with Susceptible Bacterial Strain mic_parent Determine MIC of this compound and Comparator Antibiotics start->mic_parent select_mutants Select for this compound Resistant Mutants mic_parent->select_mutants confirm_resistance Confirm Resistance to this compound select_mutants->confirm_resistance mic_mutants Determine MIC of Comparator Antibiotics for Resistant Mutants confirm_resistance->mic_mutants compare_mic Compare MICs between Parent and Resistant Strains mic_mutants->compare_mic no_change No Cross-Resistance compare_mic->no_change MIC Unchanged cross_resistance Cross-Resistance Observed compare_mic->cross_resistance MIC Increased

Caption: Experimental workflow for determining antibiotic cross-resistance.

References

Unraveling the Molecular Dance: A Comparative Guide to Napsamycin B's Interaction with Translocase I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular interactions of novel antibiotics is paramount. Napsamycin B, a member of the uridylpeptide antibiotic family, presents a compelling case due to its potent activity against the often-resilient Pseudomonas species. This guide delves into the molecular intricacies of this compound's engagement with its target, Translocase I (MraY), offering a comparative perspective with other known inhibitors of this crucial bacterial enzyme.

The Target: Translocase I (MraY) – A Linchpin in Bacterial Cell Wall Synthesis

At the heart of this compound's antibacterial action lies its specific targeting of Translocase I, or MraY. This integral membrane enzyme is a critical player in the biosynthesis of peptidoglycan, the structural scaffold of the bacterial cell wall. MraY's essential function is to catalyze the first step of the membrane-bound stage of peptidoglycan synthesis: the transfer of phospho-N-acetylmuramoyl-pentapeptide (P-MurNAc-pentapeptide) from its water-soluble precursor, UDP-MurNAc-pentapeptide, to the lipid carrier, undecaprenyl phosphate. This reaction forms Lipid I, a foundational block for the growing peptidoglycan chain. By disrupting this pivotal step, this compound effectively halts cell wall construction, leading to bacterial cell death.

Mechanism of Inhibition: A Tale of Molecular Mimicry

This compound, like other uridylpeptide antibiotics, employs a strategy of molecular mimicry to inhibit MraY. The uridine (B1682114) moiety of this compound is structurally analogous to the uridine portion of the enzyme's natural substrate, UDP-MurNAc-pentapeptide. This allows the antibiotic to enter and occupy the active site of MraY. The peptide component of this compound then forms additional interactions within the active site, further stabilizing the inhibitor-enzyme complex and preventing the binding of the natural substrate. This competitive inhibition effectively shuts down the production of Lipid I and, consequently, the entire peptidoglycan synthesis pathway.

A Comparative Look at MraY Inhibitors

While specific quantitative data on the binding affinity of this compound to MraY is limited in publicly available literature, its structural similarity to other well-studied uridylpeptide antibiotics, such as mureidomycins, suggests a comparable mechanism and potency. To provide a framework for understanding this compound's potential efficacy, the following table compares it with other known MraY inhibitors for which experimental data is available.

Table 1: Comparative Overview of MraY Inhibitors

InhibitorClassTarget Organism (MraY Source)IC₅₀Key Characteristics
This compound UridylpeptideNot specified in literatureNot publicly availableExhibits potent and specific activity against Pseudomonas species.[1][2]
Mureidomycin A UridylpeptideEscherichia coli~0.1 µg/mLShares a common structural scaffold with napsamycins.
Tunicamycin NucleosideBacillus subtilis~0.03 µg/mLA broad-spectrum inhibitor that also targets the eukaryotic MraY homolog, leading to potential toxicity.
Capuramycin NucleosideAquifex aeolicus185 nMA potent nucleoside inhibitor of MraY.[3]
Carbacaprazamycin NucleosideAquifex aeolicus104 nMA potent caprazamycin (B1248949) analog.[3]
3'-hydroxymureidomycin A UridylpeptideAquifex aeolicus52 nMA highly potent mureidomycin derivative.[3]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antibacterial Spectrum of Napsamycins

The napsamycin family demonstrates a noteworthy antibacterial profile, with pronounced activity against Pseudomonas aeruginosa, a pathogen notorious for its intrinsic and acquired resistance to many antibiotics.

Table 2: In Vitro Antibacterial Activity of Napsamycins against Pseudomonas aeruginosa

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound3.12 - 12.5[2]
Napsamycin C6.25 - 25[2][4]
Napsamycin D3.12 - 12.5[1][2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols for Elucidating Molecular Interactions

To further characterize the interaction of this compound with MraY and to generate the quantitative data necessary for a complete comparative analysis, the following established experimental protocols can be employed.

Purification of MraY Enzyme

The purification of active MraY is a prerequisite for in vitro inhibition studies. A common method involves the overexpression of a tagged version of the MraY protein in a bacterial host, followed by membrane solubilization and chromatography.

  • Overexpression: The gene encoding MraY is cloned into an expression vector and introduced into an E. coli strain optimized for protein production.

  • Membrane Fractionation: Following induction of protein expression, the bacterial cells are harvested and lysed. The membrane fraction containing MraY is isolated by ultracentrifugation.

  • Solubilization: The membrane proteins are solubilized using a suitable detergent, such as n-dodecyl-β-D-maltoside (DDM).

  • Chromatographic Purification: The solubilized MraY is then purified to homogeneity using a combination of affinity and size-exclusion chromatography.

MraY Inhibition Assay (Fluorescence-Based)

A fluorescence-based assay provides a sensitive and high-throughput method for measuring MraY inhibition.

  • Assay Principle: This assay utilizes a fluorescently labeled version of the UDP-MurNAc-pentapeptide substrate. The enzymatic transfer of the labeled P-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate, results in a change in the fluorescence properties of the label (e.g., fluorescence polarization or intensity), which can be monitored in real-time.

  • Procedure:

    • Purified MraY is incubated with varying concentrations of the inhibitor (e.g., this compound) in a microplate format.

    • The enzymatic reaction is initiated by the addition of the fluorescently labeled substrate and undecaprenyl phosphate.

    • The change in fluorescence is measured over time using a plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the kinetic data. The percentage of inhibition at each inhibitor concentration is determined, and the data is fitted to a dose-response curve to calculate the IC₅₀ value.

Visualizing the Molecular Landscape

To better illustrate the biological context and experimental approach, the following diagrams are provided.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Further Steps C55P Undecaprenyl-P C55P->MraY NapsamycinB This compound NapsamycinB->MraY Inhibition MraY_Inhibition_Workflow start Start overexpress Overexpress & Purify MraY start->overexpress prepare_assay Prepare Assay Components (Inhibitor dilutions, substrates) start->prepare_assay run_assay Perform Fluorescence-Based MraY Inhibition Assay overexpress->run_assay prepare_assay->run_assay measure Measure Fluorescence Signal run_assay->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of Napsamycin B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Napsamycin B are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for the disposal of uridylpeptide antibiotics and general chemical waste in a laboratory setting.

This compound is classified as a uridylpeptide antibiotic.[1][2][3] As with all antibiotics, improper disposal can contribute to environmental contamination and the development of antimicrobial resistance.[4][5] Therefore, it is crucial to treat this compound as a hazardous chemical waste.

Core Principles for Handling and Disposal

Given the absence of a specific SDS, a conservative approach to handling and disposal is required. Researchers should adhere to their institution's chemical hygiene plan and consult with their Environmental Health and Safety (EHS) department for specific guidance.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Avoid Inhalation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any dust or aerosols.

  • Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Containment: Use a designated area for handling this compound to prevent cross-contamination.

Step-by-Step Disposal Protocol for this compound

The following protocol is a generalized procedure for the disposal of this compound powder and solutions.

  • Waste Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated as chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Solid Waste Disposal:

    • Collect solid this compound powder and contaminated solids in a clearly labeled, sealed, and puncture-resistant container.

    • The label should include the name of the chemical ("this compound"), the concentration (if applicable), and the appropriate hazard symbols as determined by your institution.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container.

    • Under no circumstances should this compound solutions be poured down the drain. This practice contributes to the spread of antibiotic resistance in the environment.

  • Decontamination of Labware:

    • Reusable labware that has come into contact with this compound should be decontaminated. Consult your institution's EHS for approved decontamination procedures, which may involve soaking in a specific chemical disinfectant or autoclaving if the compound is heat-labile. However, autoclaving may not destroy the antibiotic.

  • Waste Storage and Pickup:

    • Store the sealed waste containers in a designated and secure area until they are collected by your institution's hazardous waste management service.

    • Follow your institution's procedures for requesting a hazardous waste pickup.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the recommended procedure is to treat it as a standard chemical waste, following the guidelines established by your institution's Environmental Health and Safety (EHS) department.

Quantitative Data

Due to the lack of a publicly available Safety Data Sheet (SDS) for this compound, specific quantitative data regarding its physical and chemical properties for disposal purposes are not available. It is recommended to handle the compound with the caution required for a potent, biologically active substance.

This compound Disposal Workflow

cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal Napsamycin_B_Solid Solid this compound (Powder, Contaminated PPE) Solid_Waste_Container Labeled, Sealed Solid Chemical Waste Container Napsamycin_B_Solid->Solid_Waste_Container Napsamycin_B_Liquid Liquid this compound (Solutions, Rinsates) Liquid_Waste_Container Labeled, Leak-Proof Liquid Chemical Waste Container Napsamycin_B_Liquid->Liquid_Waste_Container Designated_Storage Designated Hazardous Waste Storage Area Solid_Waste_Container->Designated_Storage Liquid_Waste_Container->Designated_Storage Waste_Pickup Arrange for Pickup by Certified Hazardous Waste Vendor Designated_Storage->Waste_Pickup Disposal_Facility Transport to Approved Waste Disposal Facility Waste_Pickup->Disposal_Facility

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this document is based on general best practices for the disposal of antibiotic and chemical waste in a laboratory setting. No specific Safety Data Sheet (SDS) for this compound was found. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before handling or disposing of this compound. This document should be used as a supplementary resource and not as a replacement for institutional policies and procedures.

References

Essential Safety and Handling Protocols for Napsamycin B

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise caution and adhere to stringent safety protocols when working with Napsamycin B to minimize exposure risks. Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary control measure to protect individuals from exposure to hazardous substances.[3][4] All PPE should be donned before entering the designated handling area and doffed in a manner that prevents contamination.[5]

Summary of Recommended Personal Protective Equipment

PPE ComponentSpecificationPurpose
Gloves Two pairs of chemotherapy-tested, powder-free gloves (ASTM D6978 rated)To prevent skin contact with the compound. The outer glove should be worn over the gown cuff and the inner glove underneath.
Gown Disposable, lint-free, solid-front gown made of a low-permeability fabric that closes in the backTo protect clothing and skin from splashes and spills.
Eye and Face Protection Safety goggles or a full-face shieldTo protect the eyes and face from splashes, aerosols, and airborne particles.
Respiratory Protection A fit-tested NIOSH-certified N95 respirator or higherTo prevent inhalation of airborne particles, especially when handling the powdered form of the compound.
Hair and Shoe Covers Disposable hair and shoe coversTo minimize the spread of contamination.

Operational and Disposal Plans

A comprehensive safety plan includes detailed procedures for every stage of handling, from receiving the compound to its final disposal.

Receiving and Unpacking

  • Personnel responsible for unpacking shipments of this compound should wear a protective gown and two pairs of gloves, as packaging may be contaminated.

  • Unpacking should be performed in a designated area, such as a receiving hood or a controlled environment, to contain any potential contamination.

  • Visually inspect the container for any signs of damage or leakage before handling.

Preparation and Handling

  • All handling of this compound, especially the powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation and exposure.

  • Before starting work, decontaminate the work surface of the BSC.

  • Use disposable, plastic-backed absorbent pads on the work surface to contain any spills.

  • When reconstituting the compound, use techniques that minimize aerosolization, such as slowly adding the diluent down the side of the vial.

Spill Management

  • In the event of a spill, immediately restrict access to the affected area.

  • Personnel involved in the cleanup must wear appropriate PPE, including a respirator.

  • Use a spill kit specifically designed for cytotoxic drugs to absorb and contain the spill.

  • Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution.

  • All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal Plan

  • All waste generated from the handling of this compound, including empty vials, used PPE, and contaminated materials, must be considered cytotoxic waste.

  • Segregate cytotoxic waste into clearly labeled, leak-proof, and puncture-resistant containers.

  • Dispose of the waste in accordance with institutional, local, and national regulations for cytotoxic waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal prep_ppe Don Appropriate PPE prep_bsc Prepare Biological Safety Cabinet prep_ppe->prep_bsc prep_unpack Unpack this compound prep_bsc->prep_unpack prep_weigh Weigh/Reconstitute Compound prep_unpack->prep_weigh handle_exp Perform Experiment prep_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.